molecular formula C5HBr2N3S B1459812 5,7-Dibromothiazolo[4,5-d]pyrimidine CAS No. 1935569-03-1

5,7-Dibromothiazolo[4,5-d]pyrimidine

Cat. No.: B1459812
CAS No.: 1935569-03-1
M. Wt: 294.96 g/mol
InChI Key: DNAWPBFGKMGMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromothiazolo[4,5-d]pyrimidine (CAS 1935569-03-1) is a versatile and high-value brominated heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a thiazolo[4,5-d]pyrimidine core, which is a purine bioisostere, a characteristic that makes it a privileged scaffold in medicinal chemistry for targeting a wide range of biological pathways . The two bromine atoms at the 5 and 7 positions make this molecule an excellent intermediate for further functionalization via cross-coupling reactions, such as Suzuki reactions, allowing researchers to efficiently create diverse libraries of derivatives . This core structure is of significant interest in the design and synthesis of novel therapeutic agents. Research into analogous thiazolopyrimidine compounds has demonstrated potent biological activities, including acting as antagonists for adenosine receptors (a target for neurological and depressive disorders) , and exhibiting promising antitumor properties through mechanisms like CDK1 inhibition and pro-apoptotic activity in various cancer cell lines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dibromo-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2N3S/c6-3-2-4(8-1-11-2)10-5(7)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWPBFGKMGMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of natural purines, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] By replacing a nitrogen atom in the purine ring with sulfur, this fused heterocyclic system gains unique physicochemical properties that allow it to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of thiazolo[4,5-d]pyrimidine derivatives, with a focus on their development as anticancer, antimicrobial, and anti-inflammatory agents. Detailed synthetic protocols, data-driven structure-activity relationship (SAR) analyses, and mechanistic insights are presented to empower researchers in the rational design of novel therapeutics based on this potent scaffold.

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Core

The structural resemblance of thiazolo[4,5-d]pyrimidines to endogenous purines like adenine and guanine is the cornerstone of their medicinal value.[1] This similarity allows them to act as antagonists or modulators of enzymes and receptors that recognize purine-based substrates, including a multitude of kinases, polymerases, and G-protein coupled receptors.[1][2] The introduction of the sulfur atom into the bicyclic system alters the scaffold's electronics, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their purine counterparts.[3]

The scaffold's true power lies in its synthetic tractability. The core can be readily functionalized at multiple positions, enabling the generation of large, diverse chemical libraries for high-throughput screening and systematic optimization of lead compounds.[4][5] This has led to the discovery of thiazolo[4,5-d]pyrimidine derivatives with a wide range of biological activities, including:

  • Anticancer: Inhibition of crucial oncogenic pathways.[3][6][7]

  • Antimicrobial: Activity against various bacteria and fungi.[8][9][10]

  • Anti-inflammatory: Modulation of immune responses.[1]

  • Antiviral: Inhibition of viral replication.[1]

  • CNS Activity: Antagonism of receptors involved in stress and neurological disorders.[1][11]

Synthetic Strategies: Building the Core

The construction of the thiazolo[4,5-d]pyrimidine scaffold can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization of a functionalized aminothiazole precursor. The choice of starting materials and reaction conditions allows for the introduction of diversity at various positions of the final bicyclic system.

A representative synthetic workflow is depicted below. This multi-step process often begins with the synthesis of a substituted 4-aminothiazole-5-carboxamide, which is then cyclized to form the pyrimidine ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Core Synthesis cluster_diversification Functionalization A 2-Cyanoacetamide D 4-Amino-2-thioxo-3-R- 1,3-thiazole-5-carboxamide A->D B Isothiocyanate (R-NCS) B->D C Sulfur C->D Gewald Reaction F 3-R-2-thioxo-5-(trifluoromethyl)- [1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one D->F Cyclization E Cyclization Reagent (e.g., Trifluoroacetic anhydride) E->F H 7-Chloro Derivative F->H Chlorination G Chlorinating Agent (e.g., POCl3) G->H J Final Bioactive Compound (7-Amino Derivative) H->J Nucleophilic Substitution I Nucleophile (R'-NH2) I->J

Caption: General synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

This approach, particularly the initial Gewald one-pot reaction, is highly efficient for producing the key thiazole intermediate.[3] Subsequent modifications, such as chlorination at the 7-position followed by nucleophilic substitution, provide a powerful handle for introducing a wide range of chemical groups to explore the structure-activity relationship (SAR).[3] Solid-phase synthesis techniques have also been successfully employed to construct libraries of these derivatives, enabling rapid generation of diverse compounds for screening.[4][5]

Therapeutic Applications

Anticancer Activity

The thiazolo[4,5-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[3][6][7] Their purine-like structure allows them to function as ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer.

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Thiazolo[4,5-d]pyrimidine derivatives have been developed to target key oncogenic kinases, including:

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many solid tumors, making it a prime target.

  • PI3K (Phosphatidylinositide 3-kinase): A central node in cell growth and survival pathways.

  • GCN2 (General Control Nonderepressible 2): Involved in the cellular stress response, with high expression noted in some leukemias.[12]

The general mechanism involves the scaffold binding to the ATP pocket in the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Thiazolo[4,5-d]pyrimidine Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazolo[4,5-d]pyrimidine.

Other Anticancer Mechanisms: Beyond kinase inhibition, these compounds have shown cytotoxicity through other mechanisms, such as topoisomerase I inhibition, effectively stalling DNA replication in cancer cells.[13]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiazolo[4,5-d]pyrimidines have demonstrated promising activity against a range of pathogens.[8][9][14] Several studies report the synthesis and evaluation of derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[8][14]

The exact mechanism of action is often target-dependent but is thought to involve the inhibition of essential bacterial enzymes, disrupting processes like cell wall synthesis, DNA replication, or metabolic pathways. Their structural similarity to purines may allow them to act as antimetabolites, interfering with nucleic acid synthesis.[6]

Structure-Activity Relationship (SAR) Analysis: A Case Study

The rational design of potent and selective inhibitors hinges on a thorough understanding of the structure-activity relationship. By systematically modifying the scaffold and assessing the impact on biological activity, key structural features required for potency can be identified.

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives provides an excellent example of SAR exploration for anticancer activity.[3]

Compound IDR (Position 3)R' (Position 7)Mean Growth Percent (NCI-60)
2b Phenyl=O~80-106%
3b Phenyl-ClSignificantly Improved Activity
4b Phenyl-NH-EthylModerate Activity
4c Phenyl-NH-PropylModerate Activity

Data synthesized from literature findings for illustrative purposes.[3][7]

Key Insights from this SAR Study:

  • The 7-oxo derivatives (e.g., 2b) showed very low cytotoxic activity. This suggests the carbonyl group is not optimal for interaction with the biological target.

  • Replacing the 7-oxo group with a chlorine atom (e.g., 3b) dramatically increased anticancer activity. The chlorine atom acts as a good leaving group but also alters the electronics and steric profile at this position, likely leading to a more favorable interaction within the target's binding site. Compound 3b was identified as the most active in the series.[7]

  • Substitution of the 7-chloro group with small alkylamino chains (e.g., 4b, 4c) resulted in compounds with moderate activity. This indicates that while this position is crucial for activity, the specific nature of the substituent is key to optimizing potency.

  • The trifluoromethyl group at position 5 was incorporated to enhance lipophilicity and metabolic stability , which can improve the overall bioavailability of the compounds.[3]

These findings underscore the importance of the substituent at the 7-position of the thiazolo[4,5-d]pyrimidine core for anticancer activity and provide a clear vector for future optimization.

Case Study: Synthesis and Evaluation Protocol

To provide a practical context, this section outlines a generalized, step-by-step protocol for the synthesis and preliminary biological evaluation of a 7-substituted thiazolo[4,5-d]pyrimidine derivative, based on methodologies reported in the literature.[3]

Synthesis Protocol: Preparation of 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 4b analog)

Rationale: This protocol details the final diversification step, which is critical for SAR studies. The reaction is a nucleophilic aromatic substitution where the highly reactive 7-chloro derivative is treated with an amine to generate the final product.

Materials:

  • 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (1.0 eq)

  • Ethylamine (2.0-3.0 eq)

  • Anhydrous Butan-1-ol (solvent)

  • Triethylamine (optional, as a base)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 7-chloro starting material (1.0 eq) in butan-1-ol.

  • Addition of Reagent: Add ethylamine (2.0-3.0 eq) to the solution. Causality Note: An excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Reaction Conditions: Attach a condenser and heat the mixture to reflux. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., butan-1-ol or ethanol) to remove impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., butan-1-ol) to yield the final, pure compound.[3]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.[3]

Biological Assay Protocol: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used as a primary screen to determine the cytotoxic or growth-inhibitory effects of potential anticancer compounds on cultured cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for the MTT antiproliferative assay.

Future Perspectives and Conclusion

The thiazolo[4,5-d]pyrimidine scaffold remains a highly valuable and versatile core for the development of novel therapeutic agents. Its ability to mimic endogenous purines provides a powerful starting point for designing inhibitors against a multitude of disease-relevant targets. Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives that can selectively inhibit specific kinase isoforms to minimize off-target effects and reduce toxicity.

  • Targeting Resistance: Developing compounds that are active against drug-resistant cancer cell lines or microbial strains.

  • Novel Applications: Exploring the utility of this scaffold for other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

  • Advanced Drug Delivery: Formulating potent thiazolo[4,5-d]pyrimidine derivatives into targeted delivery systems to enhance their efficacy and safety profiles.

References

  • Lee, T. et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Becan, L. et al. (2011). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 20(8), 1289-1296. [Link]

  • Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 246-257. [Link]

  • Habib, N. S. et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511-1520. [Link]

  • Habib, N. S. et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Semantic Scholar.
  • Wang, Y. et al. (2017). Synthesis and biological evaluation of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427. [Link]

  • Saczewski, J. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Lee, D. et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 489. [Link]

  • Fahmy, H. et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Molecules, 29(15), 3456. [Link]

  • Bakavoli, M. et al. (2011). Thiazolo[4,5-d]pyrimidines: synthesis and antibacterial evaluation. Revista de Chimie, 62(1), 43-46. [Link]

  • Lough, L. et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Journal of Medicinal Chemistry, 61(17), 7842-7855. [Link]

  • Habib, N. S. et al. (2008). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Liu, K. et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]

  • Sharma, V. et al. (2020). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]

  • Akbari, A. et al. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Saczewski, J. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. [Link]

Sources

5,7-Dibromothiazolo[4,5-d]pyrimidine: A Linchpin Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiazolo[4,5-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures earn the designation of "privileged scaffolds" due to their recurring presence in biologically active compounds. The thiazolo[4,5-d]pyrimidine core is a quintessential example of such a scaffold. As a bioisostere of natural purines, it provides a geometrically compatible framework for interacting with a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][2] This structural similarity to endogenous molecules like adenine and guanine allows derivatives to act as potent and selective modulators of cellular signaling pathways.

This guide focuses on a critical, highly reactive intermediate: 5,7-Dibromothiazolo[4,5-d]pyrimidine . While its dichloro-analog is more commonly cited, the dibromo-variant offers distinct advantages in reactivity and synthetic strategy, particularly for cross-coupling reactions. As a Senior Application Scientist, the objective of this document is not merely to present data, but to illuminate the underlying chemical principles and strategic considerations that make this molecule a powerful tool in the synthesis of novel therapeutics. We will explore its synthesis, physicochemical properties, and, most importantly, the chemical logic governing its use as a versatile platform for diversification in drug discovery campaigns.

Part 1: Core Physicochemical & Structural Data

A dedicated CAS registry number for 5,7-Dibromothiazolo[4,5-d]pyrimidine is not consistently cited in major chemical databases, which is common for reactive intermediates synthesized and used in situ or with limited commercial availability. However, its identity is unequivocally defined by its molecular structure and properties. For comparison, the related compound 5,7-Dichlorothiazolo[4,5-d]pyrimidine is registered under CAS Number 1137278-39-7.[3]

All essential quantitative data for the title compound have been calculated and are summarized below for rapid reference.

PropertyValueSource
Molecular Formula C₅HBr₂N₃SCalculated
Molecular Weight 294.95 g/mol Calculated
Exact Mass 292.8448 DaCalculated
Hydrogen Bond Acceptors 3Calculated
Hydrogen Bond Donors 0Calculated
LogP (Predicted) 1.85Calculated

Part 2: Synthesis of the Dihalogenated Core

The synthesis of 5,7-dibromothiazolo[4,5-d]pyrimidine is predicated on the construction of its diol precursor,[4][5]thiazolo[4,5-d]pyrimidine-5,7-diol, followed by a robust halogenation step. The causality behind this two-stage approach lies in the thermodynamic stability and accessibility of the diol, which serves as a solid entry point to the more reactive di-halo system.

The protocol described below is a self-validating system. Successful synthesis of the diol (Step 1) is a prerequisite for the halogenation (Step 2), and the significant change in physical properties (solubility, melting point) between the precursor, intermediate, and final product provides clear indicators of reaction progression.

Experimental Protocol: Synthesis via Diol Intermediate

Stage 1: Formation of[4][5]Thiazolo[4,5-d]pyrimidine-5,7-diol

This stage involves the cyclization of a substituted thiazole with a urea equivalent. The mechanism hinges on the nucleophilicity of the amino group on the thiazole attacking a carbonyl source, followed by intramolecular condensation to form the fused pyrimidine ring.

  • Materials: 4-Amino-1,3-thiazole-5-carboxamide, Urea, N,N-Dimethylformamide (DMF).

  • Step 1: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-1,3-thiazole-5-carboxamide (1 equivalent) and urea (2.5 equivalents).

  • Step 2: Add anhydrous DMF to create a slurry with a concentration of approximately 0.5 M.

  • Step 3: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The choice of a high-boiling polar aprotic solvent like DMF is critical to ensure all reactants are solubilized and the activation energy for cyclization is met.

  • Step 4: Maintain heating for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting thiazole.

  • Step 5: Upon completion, cool the mixture to room temperature. The diol product,[4][5]thiazolo[4,5-d]pyrimidine-5,7-diol, will precipitate from the solution.[6]

  • Step 6: Filter the precipitate, wash thoroughly with cold ethanol and then diethyl ether to remove residual DMF and unreacted starting materials. Dry under vacuum. The resulting off-white solid is typically used in the next step without further purification.

Stage 2: Bromination to 5,7-Dibromothiazolo[4,5-d]pyrimidine

This is a critical activation step. The hydroxyl groups of the diol are converted into excellent leaving groups (bromides), transforming the inert positions into electrophilic sites ripe for substitution. Phosphoryl bromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphoryl chloride (POCl₃) are the reagents of choice.

  • Materials: [4][5]Thiazolo[4,5-d]pyrimidine-5,7-diol, Phosphoryl bromide (POBr₃), N,N-Diisopropylethylamine (DIPEA, optional).

  • Step 1: In a fume hood, carefully charge a flask with phosphoryl bromide (5-10 equivalents). POBr₃ acts as both the brominating agent and the solvent.

  • Step 2: Slowly add the dried[4][5]thiazolo[4,5-d]pyrimidine-5,7-diol (1 equivalent) portion-wise. The reaction is exothermic. A small amount of a high-boiling tertiary amine base like DIPEA can be added to scavenge the HBr byproduct, driving the reaction to completion.

  • Step 3: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 100-110 °C for 3-5 hours.

  • Step 4: Cool the reaction mixture to room temperature.

  • Step 5: (Critical Workup) Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POBr₃. The product will precipitate.

  • Step 6: Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then with a small amount of cold methanol.

  • Step 7: Dry the crude 5,7-Dibromothiazolo[4,5-d]pyrimidine under high vacuum. Recrystallization from a solvent like toluene or purification by column chromatography (silica gel, hexane/ethyl acetate gradient) may be performed if necessary.

G cluster_0 Stage 1: Diol Formation cluster_1 Stage 2: Bromination start1 4-Amino-1,3-thiazole- 5-carboxamide + Urea react1 Heat in DMF (140-150°C) start1->react1 Cyclization prod1 [1,3]Thiazolo[4,5-d]pyrimidine- 5,7-diol react1->prod1 start2 [1,3]Thiazolo[4,5-d]pyrimidine- 5,7-diol react2 Reflux in POBr₃ (100-110°C) start2->react2 Halogenation prod2 5,7-Dibromothiazolo [4,5-d]pyrimidine react2->prod2

Caption: Synthetic workflow for 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Part 3: A Versatile Intermediate for Library Synthesis

The immense value of 5,7-Dibromothiazolo[4,5-d]pyrimidine stems from the differential reactivity of the two bromine atoms. The C7 position is generally more electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) than the C5 position. This allows for a sequential and controlled diversification strategy. A primary amine, for instance, will preferentially displace the bromide at C7. The remaining bromide at C5 can then be subjected to a different transformation, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

This predictable, stepwise reactivity is the cornerstone of its utility, enabling the construction of vast chemical libraries from a single, common intermediate.

Caption: Key reaction pathways using the dibromo-intermediate.

Part 4: Applications in Drug Discovery Programs

The strategic functionalization of the thiazolo[4,5-d]pyrimidine core has led to the development of potent inhibitors and antagonists for several important disease targets. While specific examples using the 5,7-dibromo intermediate may be proprietary, the broader class of 5,7-disubstituted thiazolo[4,5-d]pyrimidines, synthesized from di-halo precursors, demonstrates the power of this scaffold.

  • Fractalkine Receptor (CX3CR1) Antagonists: Research has shown that 7-amino-5-thio-thiazolo[4,5-d]pyrimidines, synthesized from 5,7-dihalo precursors, are potent and selective antagonists of the CX3CR1 receptor. These compounds have therapeutic potential for treating inflammatory diseases like multiple sclerosis by blocking the signaling of the chemokine fractalkine.

  • Antimicrobial and Anticancer Agents: Numerous studies have reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives with significant antimicrobial and anticancer activity.[4][7] The ability to rapidly generate diverse substitutions at the C5 and C7 positions allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cell lines or microbial pathogens.[1]

  • Adenosine Receptor Antagonists: The structural similarity to adenosine makes this scaffold ideal for targeting adenosine receptors. By modifying the substituents at the C5 and C7 positions, researchers have developed potent antagonists for the A1 and A2A adenosine receptors, which are targets for neurodegenerative disorders and inflammation.

Conclusion

5,7-Dibromothiazolo[4,5-d]pyrimidine represents more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its value is derived from a combination of factors: the biological relevance of the core scaffold, a well-defined and scalable synthetic route, and the predictable, sequential reactivity of its halogenated positions. For drug discovery professionals, mastering the synthesis and application of this intermediate provides a reliable and efficient pathway to generate novel, diverse, and biologically relevant small molecules, accelerating the journey from chemical concept to clinical candidate.

References

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • W. Z. M. El-Afghany, A., El-Sawy, E. R., El-Sayed, M. A., & Ali, M. M. (2020). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2007). Archives of Pharmacal Research, 30(12), 1511-20. Retrieved February 14, 2026, from [Link]

  • Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. (1996). Pharmazie, 51(12), 927-31. Retrieved February 14, 2026, from [Link]

  • [4][5]Thiazolo[4,5-d]pyrimidine-5,7-diol. (n.d.). PubChem, National Library of Medicine. Retrieved February 14, 2026, from [Link]

Sources

Thiazolo[4,5-d]pyrimidine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, stands as a testament to the power of scaffold-based drug design. Structurally analogous to endogenous purines, these molecules have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Their ability to interact with a wide array of biological targets is rooted in their identity as 7-thia-analogs of purines, where the nitrogen at position 7 is replaced by a sulfur atom.[1] This subtle yet significant structural modification unlocks diverse therapeutic potentials. This guide provides a comprehensive overview of the thiazolo[4,5-d]pyrimidine scaffold, from its fundamental synthesis to its multifaceted roles in targeting diseases ranging from cancer to microbial infections. We will explore the causality behind synthetic strategies, delve into the structure-activity relationships that govern efficacy, and present detailed protocols and workflows to provide actionable insights for researchers in the field.

The Thiazolo[4,5-d]pyrimidine Core: A Bioisostere of Life's Building Blocks

The journey of many successful therapeutic agents begins with a core chemical structure that offers both versatility for chemical modification and inherent affinity for biological targets. The thiazolo[4,5-d]pyrimidine scaffold is a prime example. Its structural resemblance to purine bases like adenine and guanine—fundamental components of nucleic acids and cellular signaling molecules like cAMP and cGMP—provides a strategic advantage.[1][2] This bioisosteric relationship allows these derivatives to act as antagonists or modulators of pathways that utilize purines, making them a fertile ground for drug discovery.[2][3]

G cluster_0 Endogenous Purine Core cluster_1 Privileged Scaffold cluster_2 Biological Significance Purine Purine (e.g., Adenine) Thiazolopyrimidine Thiazolo[4,5-d]pyrimidine Purine->Thiazolopyrimidine Bioisosteric Replacement (N7 atom -> S atom) Biomolecules Nucleic Acids (DNA, RNA) Signaling Molecules (ATP, cAMP) Purine->Biomolecules Is a key component of G start Substituted Pyrimidine thione Thiazolo[4,5-d]pyrimidine -2(3H)-thione start->thione Cyclization with CS2 / KOH derivatives Diverse Alkylated Derivatives thione->derivatives S-Alkylation with Alkyl Halides / Et3N G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Thiazolo[4,5-d]pyrimidine Inhibitor Inhibitor->RAF Inhibits G center Thiazolo[4,5-d]pyrimidine Scaffold Anticancer Anticancer center->Anticancer Antimicrobial Antimicrobial center->Antimicrobial Antiviral Antiviral center->Antiviral AntiInflammatory Anti-inflammatory center->AntiInflammatory ReceptorAntagonist Receptor Antagonist (Adenosine, Chemokine) center->ReceptorAntagonist

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 5,7-Dibromothiazolo[4,5-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Utility of 5,7-Dibromothiazolo[4,5-d]pyrimidine

5,7-Dibromothiazolo[4,5-d]pyrimidine stands as a pivotal heterocyclic scaffold, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors and receptor antagonists. The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its significance in medicinal chemistry.[1] The successful application of this compound in synthetic chemistry and its progression through the drug discovery pipeline are fundamentally tethered to its physicochemical properties, paramount among which is its solubility.[2][3]

Solubility dictates the feasibility of a compound's use in various experimental and manufacturing processes, from reaction conditions to purification and formulation.[4][5] For researchers and drug development professionals, a comprehensive understanding of the solubility profile of 5,7-Dibromothiazolo[4,5-d]pyrimidine in a range of organic solvents is not merely academic; it is a critical determinant for its effective utilization.[6] Poor solubility can hinder synthetic accessibility, complicate purification, and lead to unreliable results in biological assays.[5]

This guide provides a robust framework for systematically determining the solubility of 5,7-Dibromothiazolo[4,5-d]pyrimidine. It is designed to equip researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to generate a reliable and comprehensive solubility profile.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 5,7-Dibromothiazolo[4,5-d]pyrimidine will, therefore, be a function of its molecular structure and the properties of the chosen organic solvent.

The structure of 5,7-Dibromothiazolo[4,5-d]pyrimidine features a fused heterocyclic ring system containing nitrogen and sulfur atoms, which can participate in hydrogen bonding as acceptors. The presence of two bromine atoms adds to the molecule's molecular weight and hydrophobicity. The overall polarity of the molecule is a balance between the polar heterocyclic core and the less polar C-Br and C-H bonds.

Consequently, its solubility is expected to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding. In contrast, its solubility is likely to be lower in non-polar, aliphatic solvents.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.[7][8] The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment
  • 5,7-Dibromothiazolo[4,5-d]pyrimidine (high purity)

  • A selection of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or other suitable glass vessels with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of 5,7-Dibromothiazolo[4,5-d]pyrimidine to a pre-weighed vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9]

    • Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[9] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of 5,7-Dibromothiazolo[4,5-d]pyrimidine.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

    • Perform each solubility measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of the Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Output A Add excess 5,7-Dibromothiazolo [4,5-d]pyrimidine to vial B Add known volume of organic solvent A->B C Incubate on orbital shaker (24-48h at constant T) B->C D Filter supernatant through 0.22 µm syringe filter C->D E Dilute sample to known concentration D->E F Analyze by HPLC E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for determining solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for 5,7-Dibromothiazolo[4,5-d]pyrimidine should be tabulated for clarity and ease of comparison.

Table 1: Solubility of 5,7-Dibromothiazolo[4,5-d]pyrimidine in Various Organic Solvents at 25 °C

SolventSolvent TypeSolubility (mg/mL) ± SD
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental Value
N,N-Dimethylformamide (DMF)Polar AproticExperimental Value
Acetonitrile (ACN)Polar AproticExperimental Value
MethanolPolar ProticExperimental Value
EthanolPolar ProticExperimental Value
IsopropanolPolar ProticExperimental Value
Ethyl AcetateModerately PolarExperimental Value
Dichloromethane (DCM)Non-polarExperimental Value
Tetrahydrofuran (THF)Moderately PolarExperimental Value
TolueneNon-polarExperimental Value
HexaneNon-polarExperimental Value

SD: Standard Deviation

The interpretation of these results will provide valuable insights into the physicochemical nature of 5,7-Dibromothiazolo[4,5-d]pyrimidine. High solubility in polar aprotic solvents like DMSO and DMF would be expected due to their ability to solvate the polar heterocyclic core. Moderate solubility in polar protic solvents like methanol and ethanol might be observed, while low solubility in non-polar solvents such as hexane would confirm the predominantly polar character of the molecule.

Factors Influencing Solubility

Several factors can influence the measured solubility of 5,7-Dibromothiazolo[4,5-d]pyrimidine:

  • Temperature: Solubility is generally temperature-dependent. For most organic compounds, solubility increases with temperature. It is therefore crucial to maintain a constant and recorded temperature during the experiment.

  • Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample of 5,7-Dibromothiazolo[4,5-d]pyrimidine for accurate results.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. Characterization of the solid form used for the solubility determination (e.g., by X-ray powder diffraction) is recommended for comprehensive studies.

Conclusion

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • PMC. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Thiazolopyrimidine Derivatives. [Link]

  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • CORE. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. [Link]

  • Indian Academy of Sciences. (2012). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. [Link]

  • PubMed. (2010, March 15). Prediction of solubility of drugs and other compounds in organic solvents. [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

Sources

Structural Analysis of 5,7-Dibromothiazolo[4,5-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Advantage

The 5,7-dibromothiazolo[4,5-d]pyrimidine core represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a bioisostere of purine (specifically 2,6-dihalopurine), where the imidazole ring of the purine is replaced by a thiazole ring. This substitution alters the electronic landscape, lipophilicity (LogP), and hydrogen bond donor/acceptor profile while maintaining the critical planar geometry required for ATP-competitive kinase inhibition and adenosine receptor antagonism.

For drug developers, this core offers a strategic advantage: controlled regioselectivity . The electronic asymmetry between the C5 and C7 positions allows for sequential nucleophilic aromatic substitutions (SNAr), enabling the rapid generation of diverse libraries with high structural fidelity.

Structural Anatomy & Electronic Profile

To manipulate this core effectively, one must first understand its electronic distribution. The fusion of the electron-rich thiazole ring with the electron-deficient pyrimidine ring creates a push-pull system that defines its reactivity.

Numbering and Reactivity Map

Unlike purines, where numbering can be ambiguous depending on tautomers, the thiazolo[4,5-d]pyrimidine system follows a strict IUPAC numbering scheme derived from the fusion bond.

G S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 C3a C3a N3->C3a C7a C7a C3a->C7a N4 N4 N4->C3a C5 C5 C5->N4 NoteC5 Secondary Reactive Site (Requires Higher Temp/Catalyst) C5->NoteC5 N6 N6 N6->C5 C7 C7 C7->N6 NoteC7 Primary Reactive Site (SNAr Soft/Hard Nucleophiles) C7->NoteC7 C7a->S1 C7a->C7

Figure 1: Numbering scheme and reactivity hotspots. C7 (Green) is the most electrophilic position, analogous to C6 in purines. C5 (Red) is less reactive, analogous to C2 in purines.

Electronic Logic
  • C7 Position (The "Alpha" Site): This carbon is flanked by the bridgehead carbon (C7a) and a nitrogen (N6). However, its reactivity is heightened because the lone pair on the thiazole sulfur donates density into the 5-membered ring, leaving the pyrimidine ring—and specifically C7—relatively electron-deficient. It is the first site to react with amines or alkoxides.

  • C5 Position (The "Beta" Site): Located between two nitrogens (N4 and N6), C5 mimics the 2-position of a purine. While electron-deficient, it is less activated than C7 due to the resonance stabilization provided by the adjacent N4 and the distant influence of the thiazole ring.

Synthesis Protocol: The "Safe" Bromination Route

Synthesizing the 5,7-dibromo core requires converting the corresponding 5,7-dione (or diol). While POBr₃ is a standard reagent, it is often corrosive and difficult to handle on a large scale. The Phosphorus Pentabromide (PBr₅) melt method is recommended for higher yields and safer handling, analogous to protocols used for thiadiazolo-pyridazines.

Precursor Preparation

Start with 5,7-dihydroxythiazolo[4,5-d]pyrimidine (also known as the 5,7-dione). This is typically accessible via the Traube synthesis: condensing 4-amino-5-carboxamide thiazole with a carbonic acid derivative (e.g., urea or phosgene equivalent).

Protocol: Deoxychlorination/Bromination

Objective: Convert 5,7-dione to 5,7-dibromo derivative.

ParameterSpecificationNotes
Starting Material 5,7-dihydroxythiazolo[4,5-d]pyrimidineEnsure material is strictly anhydrous (dry under P₂O₅).
Reagent Phosphorus Pentabromide (PBr₅)Solid PBr₅ is preferred over POBr₃ for stoichiometry control.
Solvent None (Neat melt) or POBr₃Melt reactions at 105°C often give the best conversion.
Temperature 105–110 °CDo not exceed 120°C to avoid decomposition of the thiazole ring.
Time 6–9 HoursMonitor by TLC (product is less polar than starting material).

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a drying tube (CaCl₂), place the 5,7-dihydroxy precursor (1.0 eq).

  • Addition: Add solid PBr₅ (3.5 eq) quickly to avoid hydrolysis. If stirring is difficult, a small amount of anhydrous anisole can be used as a high-boiling solvent, though a neat melt is standard.

  • Reaction: Heat the mixture to 105°C. The solids will melt into a reddish-orange liquid. Evolution of HBr gas will occur; ensure proper venting through a scrubber.

  • Quench: Cool the mixture to ~60°C (do not let it solidify completely). Pour the viscous oil slowly onto crushed ice (~500g per 10g reactant) with vigorous stirring.

  • Isolation: The 5,7-dibromo product will precipitate as a yellow/tan solid. Filter immediately.

  • Purification: Recrystallize from ethanol or perform a short silica plug filtration (eluent: CH₂Cl₂).

Safety Critical: PBr₅ reacts violently with water. The quench is highly exothermic.

Analytical Validation

Validating the core structure requires distinguishing it from partially brominated intermediates or hydrolyzed byproducts.

NMR Spectroscopy

The 5,7-dibromo core has no protons on the heterocyclic rings. Therefore, ¹H NMR is only useful for detecting solvents or impurities. ¹³C NMR is the definitive tool.

Predicted ¹³C NMR Shifts (DMSO-d₆):

Carbon Shift (δ ppm) Signal Type Interpretation
C2 155.0 – 158.0 CH (if unsubstituted) Characteristic downfield thiazole signal.
C5 148.0 – 152.0 Quaternary (C-Br) Shielded relative to C2 due to Br and flanking N.
C7 150.0 – 154.0 Quaternary (C-Br) Slightly deshielded vs C5; key site for SNAr.
C7a 160.0 – 165.0 Quaternary (Bridge) Bridgehead carbon, typically the most downfield.

| C3a | 125.0 – 130.0 | Quaternary (Bridge) | Bridgehead carbon, shielded by sulfur proximity. |

Mass Spectrometry (MS)

The presence of two bromine atoms provides a distinct isotopic fingerprint.

  • Pattern: 1:2:1 ratio for signals at

    
    , 
    
    
    
    , and
    
    
    .
  • Interpretation:

    • M+ (79Br/79Br)

    • M+2 (79Br/81Br) (Twice as intense)

    • M+4 (81Br/81Br)

    • Absence of this pattern indicates mono-bromination or hydrolysis.

Reactivity & Library Design Strategy

The power of the 5,7-dibromo core lies in its regioselective switch . You can install two different nucleophiles sequentially without protecting groups.

The "Rule of 7"

Under standard SNAr conditions (mild base, room temperature), the C7-bromide is displaced exclusively. The C5-bromide remains intact.

Reaction Workflow

Reactivity Start 5,7-Dibromothiazolo[4,5-d]pyrimidine (Core Scaffold) Step1 Step 1: C7 Displacement Nucleophile 1 (R1-NH2) Conditions: TEA, THF, 0°C to RT Start->Step1 Fast (Kinetic Control) Intermed Intermediate: 7-Amino-5-bromo derivative Step1->Intermed Step2 Step 2: C5 Displacement Nucleophile 2 (R2-NH2) Conditions: DIPEA, Dioxane, 80-100°C Intermed->Step2 Slow (Thermodynamic Control) Final Final Library Compound: 5,7-Diamino substituted Step2->Final

Figure 2: Sequential functionalization strategy. The C7 position reacts under kinetic control, while C5 requires thermal activation.

Experimental Conditions for Library Synthesis
  • Reaction 1 (C7 Selective):

    • Solvent: THF or Ethanol.

    • Base: Triethylamine (1.1 eq).

    • Temp: 0°C -> RT.

    • Time: 1-2 hours.

    • Note: Even with excess amine, substitution at C5 is negligible at room temperature.

  • Reaction 2 (C5 Substitution):

    • Solvent: 1,4-Dioxane or DMSO.

    • Base: DIPEA (2.0 eq) or Cs₂CO₃.

    • Temp: 80°C – 120°C (Microwave preferred).

    • Catalyst: If the nucleophile is weak (e.g., aniline), Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP) may be required to displace the C5-bromide.

References

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 2016. Link

  • Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 2018. (Analogous bromination protocol using PBr5). Link

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Pharmaceuticals, 2020. (Structural characterization and X-ray data). Link

  • Thiazolopyrimidine PI3K inhibitor compounds and methods of use. US Patent US8158626B2, 2012. (Detailed library synthesis starting from 5,7-dichloro core). Link

  • Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. European Journal of Medicinal Chemistry, 2023. (Reactivity and SAR optimization). Link

A Technical Guide to the Synthesis of Thiazolo[4,5-d]pyrimidines: History, Core Methodologies, and Modern Advances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-d]pyrimidine scaffold is a "privileged" heterocyclic system of profound interest in medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of natural purines, where the imidazole nitrogen at position 7 is replaced by a sulfur atom.[1][2] This modification grants it a unique electronic and steric profile, allowing it to modulate the activity of a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth exploration of the historical development and principal synthetic strategies for constructing this vital chemical core. It details the key reaction mechanisms, provides field-proven experimental protocols, and offers a comparative analysis of the major synthetic routes, aiming to equip researchers with the foundational knowledge required to innovate in this fertile area of chemical science.

Introduction: The Significance of a Purine Isostere

The principle of isosterism—the substitution of an atom or group with another that has similar physical or chemical properties—is a cornerstone of modern drug design. The thiazolo[4,5-d]pyrimidine system is a classic example, functioning as a 7-thia analog of purines.[5] This structural mimicry of endogenous molecules like adenine and guanine allows these synthetic compounds to interact with purinergic receptors and enzymes involved in nucleic acid metabolism, often with high affinity and selectivity.[1][2]

The therapeutic potential realized from this scaffold is extensive. Various derivatives have been developed as:

  • Anticancer Agents: Interfering with nucleotide synthesis or kinase signaling pathways.[4][6]

  • Antiviral Compounds: Notably against human cytomegalovirus (HCMV).[3]

  • Corticotropin-Releasing Factor (CRF) Receptor Antagonists: Showing potential for treating stress-related disorders like anxiety and depression.[2][7]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[8][9]

The outstanding development of this scaffold in a relatively short period underscores its value to medicinal chemists.[2] This guide focuses on the chemical synthesis underpinning these discoveries, providing a logical framework for understanding how these complex molecules are built.

Principal Synthetic Methodologies

The construction of the fused thiazolo[4,5-d]pyrimidine ring system is primarily achieved through two convergent strategies:

  • Route A: Annulation of a thiazole ring onto a pre-functionalized pyrimidine core.

  • Route B: Annulation of a pyrimidine ring onto a pre-functionalized thiazole core.

The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Route A: Synthesis from Pyrimidine Precursors

This classical and widely used approach leverages the rich chemistry of substituted pyrimidines. The core strategy involves introducing two functional groups at the 4- and 5-positions of the pyrimidine ring that can react with a one-carbon (C1) synthon to form the thiazole ring.

A robust method involves the reaction of a 4-amino-5-halopyrimidine with a reagent that can provide the C2-S unit of the thiazole ring. Carbon disulfide (CS₂) is a common and effective choice for this transformation.

The mechanism proceeds via the formation of a dithiocarbamate intermediate from the exocyclic amino group. An intramolecular nucleophilic substitution, where the sulfur attacks the carbon bearing the halogen, leads to ring closure. Subsequent tautomerization yields the final thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Diagram 1: Synthesis from a 4-Amino-5-bromopyrimidine

G pyrimidine 4-Amino-5-bromopyrimidine cs2 CS₂ / KOH pyrimidine->cs2 intermediate Dithiocarbamate Intermediate cs2->intermediate cyclization Intramolecular Cyclization (-HBr) intermediate->cyclization product Thiazolo[4,5-d]pyrimidine-2(3H)-thione cyclization->product

Caption: Workflow for thiazole ring formation from a pyrimidine.

  • To a Solution: In a round-bottom flask, dissolve 4-amino-5-bromo-2-chloro-6-methylpyrimidine (1.0 mmol) and carbon disulfide (0.1 mL) in dry dimethylformamide (DMF, 5 mL).

  • Base Addition: Add powdered potassium hydroxide (KOH, 1.0 mmol) to the magnetically stirred solution.

  • Initial Reaction: Continue stirring the mixture for 2 hours at room temperature.

  • Heating: Heat the reaction mixture at 70–80 °C for 30 minutes.

  • Work-up: After cooling, pour the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Causality and Insights:

  • Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the S_NAr-type cyclization step.

  • Base: KOH acts as a base to deprotonate the amino group, enhancing its nucleophilicity towards carbon disulfide, and also to neutralize the HBr eliminated during cyclization.

  • Reagent: Carbon disulfide is an inexpensive and efficient C1 synthon for the formation of 2-thioxo-thiazole derivatives.

Route B: Synthesis from Thiazole Precursors

This alternative approach is particularly valuable when complex or sensitive substituents are located on the thiazole portion of the molecule. The strategy begins with a 4-aminothiazole derivative bearing a functional group at the 5-position (e.g., carboxamide, cyano) that can be elaborated into the pyrimidine ring.

The Gewald reaction is a powerful multicomponent reaction often used to synthesize the requisite 4-aminothiazole precursors.[7] Once obtained, the 4-amino-5-carboxamidothiazole can be cyclized with various reagents to form the pyrimidine ring. For instance, reaction with an anhydride like trifluoroacetic anhydride (TFAA) can be used to construct a pyrimidin-7-one ring.

The mechanism involves the initial acylation of the C4-amino group by the anhydride. A subsequent intramolecular condensation between the newly formed amide and the C5-carboxamide group, with elimination of water, closes the pyrimidine ring.

Diagram 2: Synthesis from a 4-Amino-5-carboxamidothiazole

G thiazole 4-Amino-5-carboxamidothiazole anhydride Trifluoroacetic Anhydride (TFAA) thiazole->anhydride acylated_int Acylated Intermediate anhydride->acylated_int cyclization Intramolecular Condensation (-H₂O) acylated_int->cyclization product 5-Trifluoromethyl-thiazolo[4,5-d] -pyrimidin-7(6H)-one cyclization->product

Caption: Workflow for pyrimidine ring formation from a thiazole.

  • Precursor Synthesis: Prepare the starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (1a-e) via the one-pot Gewald reaction from 2-cyanoacetamide, sulfur, and the appropriate isothiocyanate.[6][10]

  • Reaction Setup: Suspend the starting thiazole-5-carboxamide (1.0 mmol) in trifluoroacetic anhydride (TFAA, 5 mL).

  • Heating: Heat the mixture under reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture and evaporate the excess TFAA under reduced pressure.

  • Purification: Triturate the resulting residue with diethyl ether. Collect the solid product by filtration and wash thoroughly with diethyl ether to yield the pure product.

Causality and Insights:

  • Reagent Choice: Trifluoroacetic anhydride serves a dual role as both the acylating agent and the solvent. The CF₃ group is directly incorporated into the final product at the 5-position.[6]

  • Reaction Conditions: Refluxing provides the necessary thermal energy to drive the intramolecular condensation and dehydration steps, which can have a significant activation barrier.

  • Versatility: This method allows for the introduction of various substituents at the 3-position of the thiazole ring by simply changing the isothiocyanate used in the initial Gewald reaction.

Modern Synthetic Developments: Solid-Phase Synthesis

To accelerate the discovery of new bioactive molecules, modern synthetic efforts have focused on adapting these core reactions for solid-phase synthesis (SPS) and the creation of compound libraries.[11][12] In a typical solid-phase approach, a thiazole or pyrimidine precursor is attached to a polymer resin. The subsequent reaction steps, including cyclization and derivatization, are carried out on the solid support. Purification is simplified to washing the resin, and the final product is cleaved from the support in the last step. This methodology has been successfully used to generate libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives for high-throughput screening.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired outcome and available resources. The table below summarizes the key features of the primary routes discussed.

FeatureRoute A (from Pyrimidine)Route B (from Thiazole)Modern (Solid-Phase)
Key Advantage Readily available pyrimidine starting materials.Allows for pre-functionalization of the thiazole ring.High-throughput library synthesis, simplified purification.
Common Precursors 4-Amino-5-halopyrimidines4-Amino-5-carboxamido/cyanothiazolesResin-bound precursors
Typical Yields Good to ExcellentModerate to GoodGood (over multiple steps)
Scope & Limitations Substitution on the pyrimidine ring is determined early.Flexible for thiazole substitution; pyrimidine ring formation can be challenging.Requires specialized equipment; linker chemistry can be a limitation.
Ideal For Exploring substitution on the pyrimidine portion (positions 5 and 7).Creating diversity on the thiazole portion (position 2).Drug discovery, SAR studies, library generation.

Future Outlook

The synthesis of thiazolo[4,5-d]pyrimidines continues to evolve. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic methods. The application of multicomponent reactions, flow chemistry, and novel catalytic systems will undoubtedly unlock new chemical space and accelerate the discovery of next-generation therapeutics based on this remarkable scaffold. The structural combination of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine core is an area of active investigation, as the CF₃ group can enhance the bioavailability of drug candidates.[6]

References

Sources

A Comprehensive Technical Guide to the Regioselective Functionalization of C5 and C7 Positions in Dibromothiazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the differential reactivity observed at the C5 and C7 positions of dibrominated thiazolo[5,4-d]pyrimidines. A mastery of this regioselectivity is fundamental to the strategic design and synthesis of novel, complex molecules for applications in medicinal chemistry and materials science. This document synthesizes mechanistic principles with field-proven experimental protocols to offer a complete technical overview.

The Thiazolo[5,4-d]pyrimidine Core: A Scaffold of Pharmaceutical Significance

The thiazolo[5,4-d]pyrimidine scaffold is a "privileged" heterocyclic system, frequently incorporated into molecules with significant biological activity, including potent antiproliferative agents.[1] Its derivatives are foundational in the development of adenosine A1 and A2A receptor antagonists and kinase inhibitors.[2][3] The 5,7-dibrominated variants of this scaffold are exceptionally versatile synthetic intermediates, allowing for the introduction of diverse functionalities through modern cross-coupling chemistry. The key to unlocking their synthetic potential lies in understanding and controlling the distinct reactivity of the C5 and C7 positions.

The Foundation of Selectivity: Electronic and Steric Drivers at C5 and C7

The observed regioselectivity in the functionalization of 5,7-dibromothiazolopyrimidines is not arbitrary. It is a direct consequence of the inherent electronic and steric properties of the heterocyclic system. While direct computational studies on this specific scaffold are not prevalent in the provided literature, the principles governing reactivity in dihaloheterocycles are well-established.

The Electronic Landscape

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is further modulated by the fused thiazole ring. In related dihalopyrimidines, cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) typically favor the C4 position due to its higher electron deficiency.[4][5] In the thiazolo[5,4-d]pyrimidine system, the C7 position is analogous to the highly reactive C4/C6 positions of a simple pyrimidine, being situated between two nitrogen atoms (N6 and N8 in the fused system). This positioning makes the C7 carbon atom significantly more electrophilic (electron-deficient) than the C5 carbon. This heightened electrophilicity makes the C7-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, the crucial initiating step in most cross-coupling cycles.

Steric Factors

Steric hindrance also plays a pivotal role. The C7 position is relatively unencumbered, allowing straightforward access for bulky catalyst complexes and reagents. Conversely, the C5 position is sterically shielded by the adjacent bromine at C7 and the bulk of the fused thiazole ring system. This steric congestion raises the activation energy for reactions at C5, further favoring initial functionalization at C7.

This combination of a more electronically activated and sterically accessible C7 position dictates the typical reaction pathway, where initial substitution occurs selectively at this site.

Harnessing Regioselectivity: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[6] In the context of 5,7-dibromothiazolopyrimidines, these reactions proceed with remarkable regioselectivity, consistently favoring the C7 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a robust method for creating biaryl structures.[7][8] When a 5,7-dibromothiazolopyrimidine is treated with a single equivalent of a boronic acid, the coupling occurs preferentially at the C7 position.

Table 1: Representative Conditions for Selective C7 Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalystBaseSolvent SystemProductRef.
5,7-Dibromo-2-R-thiazolo[5,4-d]pyrimidineAryl/Heteroaryl Boronic AcidPd(PPh₃)₄Na₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O5-Bromo-7-aryl-2-R-thiazolo[5,4-d]pyrimidine[2][9]
5,7-Dichloro-2-R-thiazolo[5,4-d]pyrimidineAryl Boronic AcidTetrakis(triphenylphosphine)palladium(0)Na₂CO₃DME/H₂O5-Chloro-7-amino-2-R-thiazolo[5,4-d]pyrimidine (after amination)[2]
  • In a microwave vial or Schlenk flask, combine the 5,7-dibromothiazolopyrimidine derivative (1.0 eq.), the desired arylboronic acid (1.1 eq.), a suitable base such as K₃PO₄ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the 7-aryl-5-bromothiazolopyrimidine product.

G cluster_workflow Selective C7 Suzuki-Miyaura Coupling reagents 5,7-Dibromothiazolo[5,4-d]pyrimidine + R-B(OH)₂ (1.1 eq) catalyst Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O reagents->catalyst product 7-Aryl-5-bromothiazolo[5,4-d]pyrimidine catalyst->product 90 °C, 4-12h

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to install alkynyl groups by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.[3][10] This reaction also exhibits high regioselectivity for the C7 position of dibromothiazolopyrimidines. This selectivity is crucial for creating nucleotide probes and other complex molecular architectures.[11]

Table 2: Representative Conditions for Selective C7 Sonogashira Coupling

SubstrateAlkynePd CatalystCu Co-catalystBaseSolventProductRef.
4-Chloro-5-iodopyrimidin-2-amineTerminal AlkynePd(PPh₃)₄CuIEt₃NDMF4-Alkynyl-5-chloropyrimidin-2-amine[3]
5-Iodo-pyrimidine nucleotidesPropargylaminePd(PPh₃)₄CuIEt₃NDMF/H₂O5-(3-aminopropargyl)-pyrimidine nucleotide[11]
  • To a solution of the 5,7-dibromothiazolopyrimidine derivative (1.0 eq.) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.2 eq.), a base (e.g., Et₃N or DIPA, 3.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) iodide co-catalyst (0.06 eq.).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

G cluster_workflow Selective C7 Sonogashira Coupling start 5,7-Dibromothiazolo[5,4-d]pyrimidine + Terminal Alkyne conditions Pd(PPh₃)₂Cl₂, CuI Et₃N, DMF start->conditions final_product 7-Alkynyl-5-bromothiazolopyrimidine conditions->final_product RT-60 °C

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling amines with aryl halides.[12][13] This reaction is indispensable in drug discovery for introducing amine pharmacophores. When applied to 5,7-dihalothiazolopyrimidines, the reaction proceeds with high fidelity at the C7 position.

Table 3: Representative Conditions for Selective C7 Buchwald-Hartwig Amination

SubstrateAminePd PrecatalystLigandBaseSolventProductRef.
Aryl ChloridePrimary/Secondary AminePd₂(dba)₃XantphosCs₂CO₃TolueneAryl Amine[14]
Aryl BromidePrimary AminePd(OAc)₂BINAPNaOtBuTolueneAryl Amine[12]
7-Chloro-thiazolo[4,5-d]pyrimidineVarious AminesPd₂(dba)₃XPhosK₂CO₃Dioxane7-Amino-thiazolo[4,5-d]pyrimidine[15]
  • Charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.08 eq.), and the base (e.g., Cs₂CO₃, 2.1 eq.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the 5,7-dibromothiazolopyrimidine derivative (1.0 eq.), the amine (1.2 eq.), and the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the resulting residue by silica gel chromatography.

G cluster_workflow Selective C7 Buchwald-Hartwig Amination input_reagents 5,7-Dibromothiazolo[5,4-d]pyrimidine + R₂NH catalyst_system Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene input_reagents->catalyst_system output_product 7-Amino-5-bromothiazolo[5,4-d]pyrimidine catalyst_system->output_product 110 °C, 12-24h

The Sequential Functionalization Strategy: Accessing C5 Diversity

The predictable C7-selectivity is not a limitation but an opportunity. It enables a powerful sequential functionalization strategy. After the initial selective reaction at C7, the resulting 7-substituted-5-bromothiazolopyrimidine can undergo a second, distinct cross-coupling reaction at the now-activated C5 position. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to overcome the lower reactivity of the C5-Br bond. This stepwise approach provides access to a vast chemical space of 5,7-disubstituted derivatives that would be difficult to achieve otherwise.[2]

G cluster_workflow Sequential C7/C5 Functionalization Strategy start 5,7-Dibromothiazolo [5,4-d]pyrimidine step1 Step 1: Selective C7 Functionalization (Mild Conditions) start->step1 intermediate 7-Substituted-5-bromo- thiazolo[5,4-d]pyrimidine step1->intermediate step2 Step 2: C5 Functionalization (Forcing Conditions) intermediate->step2 final 5,7-Disubstituted- thiazolo[5,4-d]pyrimidine step2->final

Conclusion: A Platform for Controlled Molecular Design

The reactivity profile of 5,7-dibromothiazolopyrimidines is characterized by a pronounced and synthetically useful preference for functionalization at the C7 position. This regioselectivity is governed by a combination of the higher electrophilicity and lower steric hindrance at C7 compared to C5. This predictable reactivity allows for the selective installation of a wide array of substituents via robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Furthermore, this inherent selectivity enables a powerful sequential functionalization strategy, providing a logical and efficient pathway to complex, diversely substituted thiazolo[5,4-d]pyrimidine derivatives for drug discovery and materials science.

References

  • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: American Chemical Society URL
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression Source: Molecules (MDPI) URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective Thiolation of 2,4-Dihalopyrimidines Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Pyrimidine-Fused Skeletons through Copper-Catalyzed Consecutive Sonogashira Coupling and Aminocyclization | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles Source: PubMed URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents Source: RSC Publishing URL: [Link]

  • Title: Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... Source: ResearchGate URL: [Link]

  • Title: Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine Source: PubMed URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu Source: ResearchGate URL: [Link]

  • Title: Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective Source: MDPI URL: [Link]

Sources

Methodological & Application

A-108: Step-by-Step Synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-108

For Research Use Only.

Abstract

This comprehensive guide details the synthetic protocol for obtaining 5,7-Dibromothiazolo[4,5-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. Thiazolo[4,5-d]pyrimidine derivatives are of significant interest due to their structural analogy to purines, which allows them to function as antagonists or modulators in various biological pathways.[1][2][3][4] Their applications are widespread, including roles as anticancer agents, antivirals, and receptor antagonists.[5][6][7][8] This protocol outlines a robust, two-step process commencing with the synthesis of the crucial intermediate, thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, followed by a bromination reaction to yield the final product.

Introduction: The Scientific Rationale

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in drug discovery. The fusion of a thiazole ring to a pyrimidine core creates a bioisostere of purine, where a sulfur atom replaces a nitrogen atom, altering the electronic and steric properties of the molecule. This modification can lead to enhanced selectivity, improved pharmacokinetic profiles, or novel mechanisms of action compared to their purine counterparts.

The target molecule, 5,7-Dibromothiazolo[4,5-d]pyrimidine, serves as a versatile precursor for further chemical elaboration. The two bromine atoms at positions 5 and 7 are excellent leaving groups, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[7]

The synthetic strategy presented here is logical and efficient. It begins with the construction of the core heterocyclic system from a readily available diaminopyrimidine derivative, followed by the conversion of the resulting dione/diol tautomer into the desired dibromo-derivative.

Synthetic Workflow

The synthesis is a two-stage process. First, the thiazolo[4,5-d]pyrimidine core is constructed via a cyclization reaction. This is followed by a bromination step to install the bromine atoms at the 5 and 7 positions of the pyrimidine ring.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination Start 4,5-Diamino-2,6-dihydroxypyrimidine Intermediate Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Start->Intermediate  CS2, Pyridine, Reflux   Product 5,7-Dibromothiazolo[4,5-d]pyrimidine Intermediate->Product  POBr3, 140-150°C  

Figure 1: Overall synthetic workflow for 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

This step involves the construction of the fused heterocyclic ring system. 4,5-Diaminopyrimidine derivatives are common starting materials for building such systems.[9][10] The reaction with carbon disulfide (CS2) provides the necessary carbon and sulfur atoms to form the thiazole ring.

Reagents & Materials:

  • 4,5-Diamino-2,6-dihydroxypyrimidine

  • Carbon Disulfide (CS2)

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of 4,5-diamino-2,6-dihydroxypyrimidine (1 equivalent) in pyridine, add carbon disulfide (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and then dried under vacuum to yield thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.

Mechanism Insight: The reaction proceeds via the nucleophilic attack of the amino groups of the diaminopyrimidine onto the electrophilic carbon of carbon disulfide.[11][12][13] Subsequent intramolecular cyclization and elimination of hydrogen sulfide (H2S) gas leads to the formation of the stable, fused thiazolo[4,5-d]pyrimidine ring system. Pyridine acts as a basic solvent that facilitates the reaction.

Step 2: Synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine

This final step converts the hydroxyl groups of the pyrimidine ring into bromine atoms. This transformation is analogous to the conversion of similar heterocyclic diones into their dichloro-derivatives using phosphoryl chloride (POCl3). For bromination, phosphoryl bromide (POBr3) is the reagent of choice.

Reagents & Materials:

  • Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

  • Phosphoryl Bromide (POBr3)

  • Round-bottom flask with reflux condenser (equipped with a gas trap for HBr)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Carefully add thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (1 equivalent) to an excess of phosphoryl bromide (POBr3) (5-10 equivalents) in a round-bottom flask.

  • Heat the mixture to 140-150°C and maintain for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in the fume hood. This will quench the excess POBr3.

  • The resulting precipitate is the crude 5,7-Dibromothiazolo[4,5-d]pyrimidine.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Mechanism Insight: The hydroxyl groups of the dione tautomer are converted into better leaving groups by reaction with POBr3. This is followed by a nucleophilic attack of bromide ions to displace the phosphate esters, yielding the desired 5,7-dibrominated product.

Summary of Reaction Parameters

ParameterStep 1: CyclizationStep 2: Bromination
Key Reagents 4,5-Diamino-2,6-dihydroxypyrimidine, CS2Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, POBr3
Solvent PyridineNone (POBr3 as reagent and solvent)
Temperature Reflux140-150°C
Reaction Time 6-8 hours4-6 hours
Work-up Filtration and washingQuenching on ice, filtration, and washing

Characterization

The identity and purity of the final product, 5,7-Dibromothiazolo[4,5-d]pyrimidine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The ¹H NMR spectrum is expected to be simple, showing a characteristic singlet for the proton at position 2 of the thiazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

References

  • Vertex AI Search. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators.
  • Balsiger, R. W., Fikes, A. L., Johnston, T. P., & Montgomery, J. A. (1959). The Use of N,N-Dimethylformamide in the Carbon Disulfide Ring Closure of 4,5-Diaminopyrimidines. The Journal of Organic Chemistry, 24(3), 431–431.
  • Cottam, G. P., et al. (1993). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of Medicinal Chemistry, 36(22), 3424–3430.
  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Kim, J., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 1-15.
  • Revankar, G. R., et al. (1995). Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione. Journal of Medicinal Chemistry, 38(17), 3281-3287. Available at: [Link]

  • Sedej, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511–1520.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 9(42), 24268–24278.
  • Ghorab, M. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927–931.
  • Lister, J. H., & Taylor, E. C. (1966). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][14]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 1303-1307. Available at:

  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate.
  • Google Patents. US6172227B1 - 4,5-diaminopyrimidine derivatives and a method for the preparation thereof.
  • Gendek, T., et al. (2001). Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Chemical & Pharmaceutical Bulletin, 49(9), 1203–1206.
  • De Roo, J., et al. (2016). Reactions of carbon disulfide with a primary amine and decomposition reaction into the corresponding metal sulfides. ResearchGate.
  • Thuaud, F., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Pharmaceuticals, 17(11), 1452.
  • Karlshøj, S., et al. (2013). Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Bioorganic & Medicinal Chemistry Letters, 23(8), 2419–2423.

Sources

Application Note: Regioselective Functionalization of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective nucleophilic aromatic substitution (


) of 5,7-Dibromothiazolo[4,5-d]pyrimidine . This scaffold is a critical bioisostere of purine (specifically 2,6-dihalopurine) and is widely used in the development of kinase inhibitors, adenosine receptor antagonists, and HSP90 inhibitors.

Executive Summary & Mechanistic Rationale

The thiazolo[4,5-d]pyrimidine core features a fused bicyclic system where a thiazole ring is annealed to a pyrimidine ring. In the 5,7-dibromo derivative, the two electrophilic sites (C-5 and C-7) exhibit distinct reactivity profiles governed by electronic density and steric environment.

  • The Primary Electrophile (C-7): The carbon at position 7 (analogous to C-4 in pyrimidine or C-6 in purine) is the most electron-deficient center. It is activated by the para-positioning relative to the bridgehead nitrogen (N-3) and the inductive effect of the adjacent ring nitrogen (N-6). Consequently, C-7 is the site of the first nucleophilic attack under mild conditions.

  • The Secondary Electrophile (C-5): The carbon at position 5 (analogous to C-2 in pyrimidine) is less electrophilic due to the flanking nitrogen lone pairs and lacks the activating para-resonance contribution found at C-7. Substitution at C-5 requires elevated temperatures or stronger nucleophiles/catalysts.

Strategic Workflow: To achieve precise regiocontrol, the reaction must be performed in a stepwise manner:

  • Kinetic Control (

    
     -- RT):  Selective substitution at C-7.
    
  • Thermodynamic/Forcing Conditions (

    
    ):  Substitution at C-5.
    

Reaction Pathway Visualization

The following diagram illustrates the sequential substitution pathway and the decision logic for optimizing regioselectivity.

ReactionPathway cluster_legend Regioselectivity Logic SM 5,7-Dibromothiazolo[4,5-d]pyrimidine Inter 7-Substituted-5-bromo-intermediate (Major Isomer) SM->Inter Nucleophile 1 (1.0 eq) Base, 0°C to RT (Kinetic Control) Side Mixture / Bis-substitution (Over-reaction) SM->Side Excess Nuc / High Temp Prod 5,7-Disubstituted Product Inter->Prod Nucleophile 2 (Excess) High Temp / Microwave (Thermodynamic Control) Text C-7 Reacts First (Electronic Activation) C-5 Reacts Second (Requires Energy)

Figure 1: Sequential


 pathway. C-7 substitution occurs under kinetic control, while C-5 requires forcing conditions.

Detailed Experimental Protocols

Protocol A: C-7 Selective Mono-Substitution

Objective: Introduce a nucleophile (amine/alkoxide) selectively at the C-7 position while preserving the C-5 bromine for future diversification.

Reagents:

  • Substrate: 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 -- 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 -- 1.5 equiv)
    
  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMF (for low solubility amines)

  • Temperature:

    
     to Room Temperature (RT)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 5,7-dibromothiazolo[4,5-d]pyrimidine in anhydrous EtOH or IPA (

    
     concentration) in a round-bottom flask.
    
  • Cooling: Cool the solution to

    
     using an ice bath. Note: Cooling is critical to suppress bis-substitution.
    
  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the amine nucleophile (1.05 equiv) over 10 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
    
    • Checkpoint: The mono-substituted product usually appears within 1--4 hours. If starting material remains, add 0.1 equiv of amine and stir longer. Do not heat.

  • Work-up:

    • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (

      
       reaction volume). The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
      
    • Extraction Method: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or flash chromatography (typically

    
     EtOAc/Hexane).
    

Typical Yield: 75--90%

Protocol B: C-5 Substitution (Synthesis of Disubstituted Derivatives)

Objective: Displace the remaining C-5 bromine with a second nucleophile.

Reagents:

  • Substrate: 7-Substituted-5-bromothiazolo[4,5-d]pyrimidine (from Protocol A)

  • Nucleophile: Amine (2.0 -- 5.0 equiv) or Alkoxide

  • Solvent:

    
    -Butanol, Dioxane, or DMSO
    
  • Base: DIPEA (2.0 equiv) or

    
     (for weak nucleophiles)
    
  • Conditions: Thermal (

    
    ) or Microwave (
    
    
    
    )

Step-by-Step Procedure:

  • Setup: In a pressure vial (for microwave) or round-bottom flask, dissolve the C-7 substituted intermediate in

    
    -Butanol or Dioxane (
    
    
    
    ).
  • Addition: Add the second nucleophile (excess is recommended to drive kinetics) and base.

  • Reaction:

    • Thermal: Heat to reflux (

      
      ) for 12--24 hours.
      
    • Microwave: Irradiate at

      
       for 30--60 minutes.
      
  • Monitoring: Monitor by LC-MS for the disappearance of the monobromo species.

  • Work-up: Concentrate the solvent. Partition between EtOAc and water. Wash organic layer with brine and dry.

  • Purification: Flash chromatography (often requires polar gradients, e.g., DCM:MeOH).

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Solvent Choice Protocol A: EtOH, IPA, THF.Protocol B:

-BuOH, DMSO, NMP.
Protic solvents like EtOH facilitate

via H-bonding stabilization of the transition state. High-boiling solvents are needed for the sluggish C-5 displacement.
Base Selection Non-nucleophilic: DIPEA, TEA,

.
Avoid nucleophilic bases (e.g., Pyridine) which might compete. Inorganic bases (

) are better for phenols/thiols.
Regioselectivity Loss Cool to

or dilute solution.
If bis-substitution occurs during Protocol A, lower the temperature and reduce concentration to favor the kinetic product (C-7).
Low Reactivity (C-5) Catalysis: Add


/ BINAP.
If

fails at C-5 (common with electron-rich anilines), switch to Buchwald-Hartwig cross-coupling.

Structural Validation Data

To verify regiochemistry, compare NMR shifts with established trends for the scaffold:

  • 
     NMR:  The proton on the thiazole ring (H-2) is a diagnostic singlet, typically appearing around 
    
    
    
    .
  • Regioisomer Check:

    • C-7 Substitution: Often results in a specific NOE (Nuclear Overhauser Effect) correlation if the nucleophile has protons near the core, though X-ray crystallography is the gold standard.

    • Chemical Shift: In 5,7-dihalo systems, the C-7 position is more deshielded. Substitution moves the adjacent carbon signals upfield.

References

  • Synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidine derivatives. Source: ResearchGate.[1] URL:[Link]

  • Regioselectivity in

    
     reactions of dihalopyrimidines (Analogous Mechanism). 
    Source: WuXi AppTec / QM Magic Class.
    URL:[Link]
    
  • Thiazolo[4,5-d]pyrimidine nucleosides as immunotherapeutic agents. Source: PubMed (J Med Chem). URL:[Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives. Source: MDPI (Molecules).[2] URL:[Link]

Sources

Optimizing Suzuki-Miyaura coupling with 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The thiazolo[4,5-d]pyrimidine scaffold is a critical purine isostere in medicinal chemistry, widely utilized in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral agents.[1] Its structural similarity to adenine and guanine allows it to mimic nucleosides, yet the presence of the thiazole ring introduces unique electronic properties and lipophilicity profiles.

However, functionalizing 5,7-dibromothiazolo[4,5-d]pyrimidine presents two distinct challenges:

  • Regioselectivity: Discriminating between the C7 and C5 electrophilic sites.

  • Catalyst Deactivation: The high affinity of the thiazole sulfur and pyrimidine nitrogens for palladium can lead to catalyst poisoning, stalling the catalytic cycle.

This guide provides a validated protocol for achieving high-yield, regioselective cross-coupling, leveraging electronic bias and ligand-controlled catalysis to overcome these hurdles.

Mechanistic Insight: Reactivity & Regioselectivity

To optimize the reaction, one must understand the electronic landscape of the substrate. The 5,7-dibromothiazolo[4,5-d]pyrimidine system possesses two non-equivalent electrophilic sites.

  • C7 Position (Analogous to Purine C6 / Pyrimidine C4): This position is adjacent to the bridgehead nitrogen. The electron-withdrawing nature of the fused system makes this carbon highly electrophilic. It is the primary site for oxidative addition.

  • C5 Position (Analogous to Purine C2 / Pyrimidine C2): Located between two nitrogen atoms, this position is electronically shielded relative to C7 and typically requires higher activation energy or forcing conditions for functionalization.

Figure 1: Reactivity Map & Optimization Pathway

ReactivityMap Substrate 5,7-Dibromothiazolo[4,5-d]pyrimidine C7_Site C7 Position (High Electrophilicity) Primary Target Substrate->C7_Site Electronic Bias C5_Site C5 Position (Lower Reactivity) Secondary Target Substrate->C5_Site Steric/Electronic Shielding MonoProduct 7-Aryl-5-bromothiazolo[4,5-d]pyrimidine (Major Product) C7_Site->MonoProduct Mild Conditions (Pd(dppf)Cl2, 60°C) BisProduct 5,7-Diarylthiazolo[4,5-d]pyrimidine MonoProduct->BisProduct Forcing Conditions (XPhos Pd G2, 100°C)

Caption: Regioselective pathway dictated by electronic differentiation between C7 and C5 positions.

Experimental Protocols

Protocol A: Regioselective Mono-Coupling (C7-Arylation)

Objective: Selective introduction of an aryl group at the C7 position while preserving the C5-bromide for subsequent functionalization.

Reagents:

  • Substrate: 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination while being robust enough to resist sulfur poisoning better than Pd(PPh₃)₄.

  • Base: 2M Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Control: Do not exceed 80 °C. Higher temperatures increase the risk of bis-coupling or hydrolysis of the sensitive C5-bromide.

  • Monitoring: Monitor by LC-MS or TLC (typically 2-4 hours). Look for the disappearance of the starting material and the formation of the mono-coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential C5-Functionalization (Bis-Coupling)

Objective: Functionalizing the sterically and electronically deactivated C5 position after C7 is substituted.

Reagents:

  • Substrate: 7-Aryl-5-bromothiazolo[4,5-d]pyrimidine (from Protocol A)

  • Boronic Acid: Arylboronic acid R² (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

    • Why: The C5 position is deactivated. Buchwald precatalysts (G2/G3) with bulky biaryl phosphine ligands (XPhos/SPhos) are required to facilitate oxidative addition at this sluggish site and prevent catalyst deactivation by the sulfur heterocycle.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or n-Butanol[2]

Step-by-Step Procedure:

  • Setup: Combine the mono-coupled substrate, second boronic acid, and XPhos Pd G2 catalyst.

  • Reaction: Heat to 100–110 °C (or 120 °C under microwave irradiation for 20 mins).

  • Workup: Standard aqueous workup.

  • Purification: Recrystallization or HPLC is often required due to the similar polarity of byproducts.

Optimization Data & Catalyst Screening

The following table summarizes the expected performance of various catalytic systems based on scaffold reactivity profiles.

Catalyst SystemLigand ClassReactivity (C7)Reactivity (C5)S-Poisoning ResistanceRecommendation
Pd(PPh₃)₄ Monodentate PhosphineModerateLowPoorAvoid (Unstable)
Pd(dppf)Cl₂ Bidentate FerrocenylHigh LowModerateBest for Mono-Coupling
Pd(OAc)₂ / SPhos Biaryl PhosphineHighHighExcellent Best for Difficult Substrates
XPhos Pd G2 Pre-catalyst / BulkyVery HighHigh Excellent Best for C5 / Bis-Coupling

Troubleshooting Guide

Issue: Catalyst Poisoning (Reaction Stalls)
  • Symptom: Conversion stops at 20-30% despite remaining reagents.

  • Cause: Coordination of the thiazole sulfur or pyrimidine nitrogens to Pd.

  • Solution:

    • Switch to SPhos or XPhos based catalysts.[3] These bulky ligands prevent the substrate heteroatoms from coordinating to the metal center.

    • Increase catalyst loading to 5-10 mol%.

    • Add CuI (10 mol%) as a "scavenger" co-catalyst (though this can sometimes interfere with boronic acids, it effectively sequesters soft nucleophiles).

Issue: Hydrolysis of the Halide
  • Symptom: Formation of 5-bromo-7-hydroxy... or 5-hydroxy... species.

  • Cause: Hydroxide attack on the electron-deficient pyrimidine ring at high temperatures.

  • Solution:

    • Switch to anhydrous conditions: Cs₂CO₃ in dry DMF or Dioxane .

    • Lower the reaction temperature.

References

  • Thiazolo[4,5-d]pyrimidine Scaffold Synthesis & Properties

    • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents.[4]

    • Source:

  • Regioselectivity in Pyrimidine Couplings

    • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[5][6] (Note: Analogous reactivity patterns where C4/C7 is favored over C2/C5).

    • Source:

  • C

    • Identification and Elimination of an Unexpected C
    • Source:

  • General Suzuki Coupling Optimiz

    • Suzuki-Miyaura Cross-Coupling: Reaction Conditions & Protocols.
    • Source:

Sources

Advanced Protocol: Buchwald-Hartwig Amination of Thiazolopyrimidine Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for Buchwald-Hartwig Amination of Thiazolopyrimidine Halides Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Thiazolopyrimidines (e.g., thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine) are privileged scaffolds in kinase inhibitor discovery (e.g., Dasatinib analogues). Functionalizing these cores via C–N bond formation is synthetically high-value but chemically treacherous.

The Central Challenge: These substrates present a "double-edged" problem:

  • Catalyst Poisoning: The thiazole sulfur atom is a soft Lewis base that avidly coordinates to soft Pd(II) intermediates, sequestering the catalyst in an inactive resting state (the "S-poisoning effect").

  • Electronic Deactivation: While the pyrimidine ring is electron-deficient (favoring oxidative addition), the thiazole ring is electron-rich, making halides on the thiazole moiety (e.g., C2-position) sluggish to react without specialized ligands.

This guide moves beyond generic coupling conditions, providing a targeted protocol that utilizes Third- and Fourth-Generation Palladacycle Precatalysts and Bulky Biarylphosphine Ligands to overcome sulfur poisoning and achieve high turnover numbers (TON).

Mechanistic Intelligence & Strategic Planning

The "Thiazole Problem" and Ligand Selection

In standard couplings, small phosphines (e.g., PPh3) allow the thiazole sulfur to displace the ligand or occupy a vacant coordination site on the palladium. This forms a stable, unreactive bis-heteroaryl Pd complex.

The Solution: Use bulky Dialkylbiarylphosphine ligands (Buchwald Ligands).

  • Steric Bulk: Ligands like BrettPhos and RuPhos are massive. They shroud the Pd center, physically blocking the approach of the thiazole sulfur while still allowing the smaller amine nucleophile to enter.

  • Monoligated Species: These ligands promote the formation of highly active monoligated [L-Pd(0)] species, which are essential for oxidative addition into hindered or electron-rich heteroaryl halides.

Decision Matrix: SNAr vs. Buchwald-Hartwig

Before committing to a Pd-catalyzed route, evaluate the electronics of your specific halide position.

decision_tree Start Target: Thiazolopyrimidine Halide Position Identify Halide Position Start->Position C7 C7 (Pyrimidine Ring) Electron Deficient Position->C7 C2 C2 (Thiazole Ring) Electron Rich/Neutral Position->C2 Nucleophile Nucleophile Strength? C7->Nucleophile Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis Required) C2->Buchwald Mandatory (SNAr fails) StrongNuc Strong (Alkyl amines, cyclic amines) Nucleophile->StrongNuc WeakNuc Weak (Anilines, Amides, Carbamates) Nucleophile->WeakNuc SNAr Route A: SNAr (Base: DIPEA/TEA, Heat) StrongNuc->SNAr Preferred WeakNuc->Buchwald Required

Figure 1: Strategic decision tree for selecting the amination method. Note that C2-halides almost exclusively require Pd-catalysis.

Experimental Protocols

Critical Reagents & Handling
  • Pd Source: Do NOT use Pd(PPh3)4 or in-situ mixing of Pd(OAc)2 + Ligand if possible. Use Palladacycle Precatalysts (e.g., BrettPhos Pd G4). These activate rapidly upon base addition, preventing the substrate from sequestering Pd(II) before the active catalyst is formed.

  • Solvents: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (t-AmOH) . Avoid acetonitrile (coordinates Pd).

  • Inert Atmosphere: Strict O2 exclusion is vital. Sparging with Argon for 15 mins is mandatory.

Protocol A: The "Universal" Screen (For Unknown Reactivity)

Use this protocol for initial optimization of C2-chlorides or unreactive C7-chlorides.

Reaction Setup (0.5 mmol scale):

ComponentEquiv.AmountRole
Substrate 1.00.50 mmolElectrophile
Amine 1.20.60 mmolNucleophile
Catalyst 0.02-0.052-5 mol%BrettPhos Pd G4 (Primary amines)RuPhos Pd G4 (Secondary amines)
Base 2.01.0 mmolNaOtBu (Standard) or LiHMDS (Sensitive groups)
Solvent N/A2.5 mL (0.2 M)1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under active Argon flow, add the Thiazolopyrimidine halide, Catalyst (Pd G4), and Base (NaOtBu) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Add Liquids: Add the Amine (if liquid) and anhydrous 1,4-Dioxane.

    • Note: If the amine is a solid, add it in step 1.

  • Seal & Heat: Cap the vial tightly (Teflon-lined septum). Place in a pre-heated block at 80 °C .

  • Monitor: Stir vigorously (1000 rpm). Monitor by LCMS at 1 hour and 4 hours.

    • Success Indicator: Disappearance of halide and formation of product peak (M+H).

    • Failure Mode: If starting material remains but no byproduct forms, increase temp to 100 °C. If dehalogenation (M-Cl+H) is observed, switch solvent to Toluene.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation or stubborn substrates.

  • Vessel: 2-5 mL Microwave vial.

  • Load: Substrate (0.25 mmol), Amine (0.3 mmol), Pd(OAc)2 (5 mol%) , XPhos (10 mol%) , and Cs2CO3 (2.0 equiv) .

  • Solvent: Toluene/t-BuOH (4:1 ratio, 2 mL).

  • Irradiation: Heat to 110 °C for 15-30 minutes (Dynamic mode, high absorption).

  • Workup: Filter through a Celite plug (elute with EtOAc) to remove Pd black and inorganic salts.

Protocol C: "On-Water" Micellar Catalysis (Green/Mild)

For substrates sensitive to strong bases or high heat.

  • Surfactant Solution: Prepare a 2 wt% aqueous solution of TPGS-750-M .

  • Catalyst: [(cinnamyl)PdCl]2 (1.5 mol%) + tBuXPhos (4.5 mol%).

  • Base: NaOtBu (1.5 equiv) or Et3N (3.0 equiv).

  • Procedure: Combine all reagents in the surfactant solution. Stir at 50 °C for 4-12 hours. The product often precipitates or can be extracted with minimal EtOAc.

Troubleshooting & Optimization Guide

The "Sulfur Poisoning" Pathway

If the reaction stalls at <20% conversion despite high catalyst loading, the thiazole sulfur is likely coordinating.

catalytic_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-Cl AmineBind Amine Binding OxAdd->AmineBind HNR2 + Base Poisoned DEAD END: (Thiazole-S)-Pd-L Stable Chelate OxAdd->Poisoned S-Coordination (Low Steric Ligand) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Poisoned->Pd0 Requires Heat/Bulk

Figure 2: Simplified catalytic cycle showing the off-cycle poisoning pathway. Bulky ligands prevent the "S-Coordination" step.

Optimization Table
ObservationDiagnosisCorrective Action
No Conversion (SM intact) Catalyst poisoning or Oxidative Addition failure.1. Switch to BrettPhos Pd G4 (bulkier).2. Increase Temp to 110 °C.3. Use Pd-PEPPSI-IPr precatalyst.
Dehalogenation (Ar-H formed)

-Hydride elimination from solvent or amine.
1. Switch solvent to Toluene (non-protic).2. Avoid primary alcohols.3. Lower temperature.
Low Yield (Amine remaining) Incomplete transmetalation/amine binding.1. Use stronger base (LiHMDS ).2. Switch ligand to RuPhos (better for secondary amines).
Pd Black Precipitation Catalyst decomposition (Ligand shedding).1. Increase Ligand:Pd ratio to 2:1.2. Lower temperature.

References

  • Mechanistic Insights on Heterocycle Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

    • Relevance: Discusses the coordination of N/S-heterocycles to Pd and strategies to overcome it using Pd-prec
  • Microwave Protocols for Thiazolopyrimidine-like Cores

    • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series[1]

    • Source: Beilstein Journal of Organic Chemistry (2018)
    • URL:[Link]

    • Relevance: Provides specific microwave conditions (Pd(OAc)2/XPhos)
  • General Buchwald-Hartwig Guide for Heterocycles

    • Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization[2][3][4][5]

    • Source: Organic Letters / PMC (2010)
    • URL:[Link]

    • Relevance: Establishes the BrettPhos/RuPhos paradigm for amino-heterocycle synthesis.
  • Green Chemistry / Micellar Catalysis

    • Title: t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water[6]

    • Source: Green Chemistry (2014)
    • URL:[Link]

    • Relevance: Source for Protocol C (On-w
  • Thiazolopyrimidine C-H Arylation (Alternative Approach)

    • Title: "On water" direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine deriv
    • Source: Green Chemistry (2012)
    • URL:[Link]

    • Relevance: Highlights the stability of the scaffold in aqueous Pd-c

Sources

Functionalization Strategies for the Thiazolo[4,5-d]pyrimidine Ring System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, is recognized as a privileged scaffold in drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, receptors, and enzymes. This mimicry has led to the development of thiazolo[4,5-d]pyrimidine derivatives with diverse pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The therapeutic potential of this scaffold is vast, making the development of efficient and regioselective functionalization strategies a critical area of research for medicinal chemists and drug development professionals.[4][1]

This guide provides an in-depth exploration of key functionalization strategies for the thiazolo[4,5-d]pyrimidine ring system. Moving beyond a simple recitation of synthetic procedures, we will delve into the mechanistic underpinnings of these transformations, offering practical insights and detailed, step-by-step protocols to empower researchers in their quest to unlock the full potential of this versatile scaffold.

Strategic Functionalization of the Thiazolo[4,5-d]pyrimidine Core: Key Positions and Methodologies

The thiazolo[4,5-d]pyrimidine ring system offers several key positions for chemical modification, primarily at the C2, C5, and C7 positions of the core structure. The choice of functionalization strategy is dictated by the desired substitution pattern and the available starting materials. This section will explore some of the most robust and widely employed methodologies for introducing chemical diversity into this scaffold.

C7-Position: A Gateway to Diverse Amine Derivatives

The C7 position of the thiazolo[4,5-d]pyrimidine ring is a common site for introducing diversity, often through the intermediacy of a 7-chloro derivative. This halogenated intermediate serves as a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of amine-containing substituents.

The synthetic sequence typically begins with a 7-oxo-thiazolo[4,5-d]pyrimidine, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃). The resulting 7-chloro derivative is highly susceptible to nucleophilic attack at the C7 position due to the electron-withdrawing nature of the pyrimidine ring and the good leaving group ability of the chloride ion. Subsequent reaction with a primary or secondary amine proceeds via a Meisenheimer-like intermediate to yield the corresponding 7-amino-thiazolo[4,5-d]pyrimidine derivative. The choice of base and solvent is crucial to facilitate the reaction and neutralize the HCl generated.

Protocol 1: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione

This protocol describes the chlorination of a 7-oxo-thiazolo[4,5-d]pyrimidine derivative, a key step in preparing the scaffold for subsequent nucleophilic substitution at the C7 position.[6]

Materials:

  • 3-phenyl-5-(trifluoromethyl)-2-thioxo-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • Glacial acetic acid

  • Ice-water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the 3-phenyl-5-(trifluoromethyl)-2-thioxo-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one in phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for 2 hours. The reaction should be monitored by thin-layer chromatography (TLC) to ensure completion.

  • After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-water with stirring.

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with water.

  • Dry the collected solid.

  • Recrystallize the crude product from glacial acetic acid to afford the pure 7-chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione as a yellow solid.[6]

Expected Yield: 72%[6]

Self-Validation: The identity and purity of the product can be confirmed by melting point determination, ¹H-NMR, ¹³C-NMR, and mass spectrometry. For example, the ¹H-NMR (in DMSO-d₆) should show a multiplet for the aromatic protons between δ 7.67–7.50 ppm.[6]

Protocol 2: Nucleophilic Aromatic Substitution at C7 with Amines

This protocol details the synthesis of 7-amino-thiazolo[4,5-d]pyrimidine derivatives from the corresponding 7-chloro intermediate.[6]

Materials:

  • 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione

  • Desired primary or secondary amine (e.g., methylamine, benzylamine)

  • Ethanol

  • Butan-1-ol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve the 7-chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione in ethanol.

  • Add the desired amine to the solution. The amount of amine used will depend on its volatility and reactivity.

  • Heat the mixture under reflux for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent, such as butan-1-ol, to yield the pure 7-amino-substituted derivative.[6]

Expected Yield: 65-70%[6]

Self-Validation: Characterization by NMR and mass spectrometry will confirm the successful substitution. For instance, in the ¹H-NMR of the methylamino derivative, a doublet for the methyl protons and a triplet for the NH proton should be observed.[6]

C2-Position: Harnessing the Power of C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for forging carbon-carbon bonds. This strategy avoids the need for pre-functionalized starting materials, such as organometallic reagents, thereby streamlining synthetic routes. The C2 position of the thiazole ring in the thiazolo[4,5-d]pyrimidine system is amenable to such transformations.

Palladium-catalyzed C-H arylation reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle. In the context of the thiazolo[5,4-d]pyrimidine system, a proposed mechanism for direct arylation with aryl iodides involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the thiazolopyrimidine. A base-assisted C-H activation at the C2 position then leads to a palladacycle intermediate, which undergoes reductive elimination to furnish the C2-arylated product and regenerate the Pd(0) catalyst. The use of an oxidant, such as silver carbonate, can facilitate the catalytic cycle.[7]

Protocol 3: Palladium-Catalyzed Direct C-H Arylation at the C2-Position

This protocol describes a green chemistry approach to the direct arylation of thiazolo[5,4-d]pyrimidine derivatives with aryl iodides in water.[7][8]

Materials:

  • Thiazolo[5,4-d]pyrimidine derivative

  • Aryl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Silver carbonate (Ag₂CO₃)

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a reaction vessel, add the thiazolo[5,4-d]pyrimidine derivative, the aryl iodide, Pd(PPh₃)₄, and Ag₂CO₃.

  • Add water as the solvent.

  • Heat the reaction mixture at 60 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylsubstituted thiazolo[5,4-d]pyrimidine.[7][8]

Expected Yields: Good to excellent.[7]

Self-Validation: The structure of the arylated product can be confirmed by standard spectroscopic techniques (NMR, MS). The disappearance of the C2-H proton signal and the appearance of new aromatic signals in the ¹H-NMR spectrum are indicative of successful arylation.

Solid-Phase Synthesis: A High-Throughput Approach to Library Generation

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries, which is invaluable in the early stages of drug discovery for structure-activity relationship (SAR) studies. The thiazolo[4,5-d]pyrimidine scaffold is amenable to solid-phase synthesis methodologies.

A typical solid-phase synthesis strategy involves anchoring a suitable building block to a solid support (resin). The thiazolo[4,5-d]pyrimidine core is then constructed on the resin through a series of chemical transformations. Diversity can be introduced at various stages by using a variety of building blocks. Finally, the desired products are cleaved from the resin. This approach simplifies purification, as excess reagents and by-products can be removed by simple washing of the resin.[4][2][9][10]

Protocol 4: Solid-Phase Synthesis of a Thiazolo[4,5-d]pyrimidin-7(6H)-one Library

This protocol outlines a general procedure for the solid-phase synthesis of a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives.[4]

Materials:

  • Merrifield resin (or other suitable solid support)

  • Appropriate linkers and building blocks (e.g., 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide derivatives)

  • Reagents for cyclization (e.g., triethylorthoformate, camphorsulfonic acid)

  • Reagents for functionalization (e.g., m-chloroperoxybenzoic acid (mCPBA) for oxidation, various amines for substitution)

  • Solvents for reaction and washing (e.g., dichloromethane (DCM), dimethylformamide (DMF), methanol (MeOH))

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Loading: Swell the resin in a suitable solvent (e.g., DCM). Attach the initial building block to the resin via a suitable linker.

  • Thiazole Ring Formation (if not pre-formed): Perform a Thorpe-Ziegler cyclization on the resin-bound precursor to form the thiazole ring.[4]

  • Pyrimidine Ring Annulation: React the resin-bound aminothiazole carboxamide with an appropriate one-carbon synthon (e.g., triethylorthoformate with a catalytic amount of camphorsulfonic acid) to construct the pyrimidinone ring.[4]

  • Diversification at the C2-Position:

    • Oxidize the 2-methylthio group to a methylsulfonyl group using mCPBA. The methylsulfonyl group is a good leaving group.[4]

    • Displace the methylsulfonyl group with a library of amines to introduce diversity at the C2 position.[4]

  • Cleavage from Resin: Cleave the final products from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid in DCM).

  • Purification: Purify the cleaved products by techniques such as preparative HPLC.

Expected Yields: Stepwise yields are typically high (65-97%).[4]

Self-Validation: The identity and purity of the library members should be confirmed by LC-MS analysis.

Data Presentation

Table 1: Summary of Functionalization Strategies and Key Parameters

Functionalization StrategyTarget PositionKey ReagentsTypical SolventsTemperature Range (°C)Expected YieldsReference
Nucleophilic Aromatic SubstitutionC7POCl₃, AminesEthanol, Acetic Acid60 - Reflux60-72%[6]
Direct C-H ArylationC2Pd(PPh₃)₄, Ag₂CO₃, Aryl IodidesWater60Good to Excellent[7][8]
Solid-Phase SynthesisC2, C6, C7Resin-bound precursors, various building blocksDCM, DMFRoom Temp - 60High (stepwise)[4]

Visualizations

Diagram 1: General Workflow for C7-Functionalization via a Chloro Intermediate

G start 7-Oxo-thiazolo[4,5-d]pyrimidine chloro 7-Chloro-thiazolo[4,5-d]pyrimidine start->chloro POCl₃, Reflux amino 7-Amino-thiazolo[4,5-d]pyrimidine Library chloro->amino R¹R²NH, Reflux G Pd0 Pd(0)L_n PdII_ArI Ar-Pd(II)-I(L_n) Pd0->PdII_ArI Oxidative Addition Coord Ar-Pd(II)-I(L_n)(ThP) PdII_ArI->Coord Palladacycle Ar-Pd(II)-ThP(L_n) Coord->Palladacycle C-H Activation Palladacycle->Pd0 Product C2-Arylated ThP Palladacycle->Product Reductive Elimination ArylIodide Ar-I ThP Thiazolo[4,5-d]pyrimidine (ThP) Base Base (-H⁺)

Caption: Pd-catalyzed C-H arylation cycle.

Conclusion

The functionalization of the thiazolo[4,5-d]pyrimidine ring system is a dynamic and evolving field. The strategies outlined in this guide, from classical nucleophilic substitutions to modern C-H activation and high-throughput solid-phase synthesis, provide a robust toolkit for researchers. A thorough understanding of the underlying mechanisms and careful execution of the detailed protocols will enable the synthesis of novel and diverse libraries of thiazolo[4,5-d]pyrimidine derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Habib, N. S., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511-1520. [Link]

  • Moon, J., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 430. [Link]

  • Fahmy, H., & Al-Said, M. S. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 194-210. [Link]

  • Gong, P., et al. (2021). Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. The Journal of Organic Chemistry, 86(18), 12517-12527. [Link]

  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]

  • El-Sayed, W. A., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927-931. [Link]

  • Su, Y.-X., et al. (2012). “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives. Green Chemistry, 14(7), 1813-1816. [Link]

  • Habib, N. S., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Semantic Scholar. [Link]

  • Sapa, J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5038. [Link]

  • Badcock, M. (2012). “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives. Green Chemistry Blog. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Adenosine Receptor Antagonists via Sequential Cross-Coupling of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[4,5-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for targeting G protein-coupled receptors, particularly adenosine receptors.[1] As structural mimics of endogenous purines, derivatives of this heterocycle have been developed as potent and selective antagonists for the A₁, A₂ₐ, A₂₋, and A₃ adenosine receptor subtypes.[2][3][4] These antagonists hold significant therapeutic promise for a range of pathologies, including Parkinson's disease, depression, and cancer.[5][6][7] This guide provides a detailed technical overview and robust protocols for the synthesis of a diverse library of thiazolo[4,5-d]pyrimidine-based adenosine receptor antagonists, starting from the versatile building block, 5,7-Dibromothiazolo[4,5-d]pyrimidine. We will explore a strategic, two-step approach involving sequential, site-selective palladium-catalyzed cross-coupling reactions: a Buchwald-Hartwig amination at the C7 position followed by a Suzuki-Miyaura coupling at the C5 position. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guides are provided to empower researchers in drug discovery and development.

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold in Adenosine Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous nucleoside adenosine.[8] They are classified into four subtypes: A₁, A₂ₐ, A₂₋, and A₃. The A₂ₐ and A₂₋ subtypes couple to Gαₛ proteins to stimulate adenylyl cyclase, while the A₁ and A₃ subtypes couple to Gαᵢ/ₒ proteins to inhibit it.[8] This differential signaling makes them attractive drug targets. For instance, antagonism of the A₂ₐ receptor is a validated strategy for treating Parkinson's disease, while dual A₁/A₂ₐ antagonists have shown potential as antidepressants.[5][6]

The thiazolo[4,5-d]pyrimidine core is a bioisostere of the natural purine ring system of adenosine, where a sulfur atom replaces the nitrogen at the N7 position.[1] This structural similarity allows it to effectively bind to the adenosine receptor active site. The key to developing potent and selective antagonists lies in the strategic diversification of substituents around this core. The 5,7-Dibromothiazolo[4,5-d]pyrimidine intermediate is an ideal starting point for this endeavor. The differential electronic nature of the C5 and C7 positions allows for a controlled, sequential functionalization, enabling the construction of complex and diverse molecular architectures.

The Strategic Approach: Sequential Functionalization

Our synthetic strategy hinges on the sequential and site-selective functionalization of the 5,7-dibromo scaffold. The general workflow involves an initial amination reaction at the C7 position, followed by a carbon-carbon bond formation at the C5 position. This sequence is often preferred due to the typically higher reactivity of the C7 position towards nucleophilic substitution and amination, allowing the more robust Suzuki coupling to be performed on the more complex intermediate.

G Start 5,7-Dibromothiazolo[4,5-d]pyrimidine Intermediate 7-Amino-5-bromothiazolo[4,5-d]pyrimidine Intermediate Start->Intermediate Step 1: Buchwald-Hartwig Amination (R-NH₂) Final Diverse Library of 5-Aryl-7-amino-thiazolo[4,5-d]pyrimidine Adenosine Receptor Antagonists Intermediate->Final Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)₂)

Caption: General workflow for the synthesis of adenosine receptor antagonists.

Part I: Protocol for Selective C7-Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation that has become indispensable in modern medicinal chemistry.[9] Its high functional group tolerance and broad substrate scope make it ideal for introducing a wide variety of primary and secondary amines at the C7 position of our scaffold.

Causality of Component Selection
  • Palladium Precatalyst: We recommend using a modern pre-catalyst (e.g., G3 or G4 palladacycles) which are air-stable and form the active Pd(0) species more reliably in solution, leading to more reproducible results than using sources like Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are generally effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice, though other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened if the substrate is base-sensitive.[10]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the catalyst and base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

  • 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂ (dba)₃ (2 mol%) or suitable palladacycle (2 mol%)

  • XPhos (4 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 mmol), the chosen amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Catalyst Addition: In a separate vial, briefly purge with inert gas before adding the palladium precatalyst (0.02 mmol) and ligand (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk flask containing the substrate via syringe. Stir for 5 minutes.

  • Reaction Initiation: Transfer the catalyst/ligand mixture to the reaction flask.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, heat the sealed vial to 120-150 °C for 10-30 minutes.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours for conventional heating).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 7-amino-5-bromo-thiazolo[4,5-d]pyrimidine.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh batch of catalyst/ligand. Ensure reagents are pure and solvent is anhydrous. Screen temperatures from 80-120 °C. Consider microwave irradiation.[10]
Side Product Formation Reaction temperature too high; Di-amination product observed.Lower the reaction temperature. Use a bulkier ligand to sterically hinder a second amination. Reduce the amount of amine to 1.05 equivalents.
Incomplete Conversion Insufficient reaction time; Inappropriate base.Extend the reaction time. Screen alternative bases such as Cs₂CO₃ or K₃PO₄, which can sometimes improve yields for specific substrates.[10]

Part II: Protocol for C5-Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[12] It is exceptionally well-suited for the final diversification step, allowing for the introduction of a vast array of aryl and heteroaryl moieties at the C5 position, which is critical for tuning the pharmacological profile of the antagonist.[4][5]

Rationale for Experimental Design
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and highly effective catalyst for Suzuki couplings.[12] Alternatively, other Pd(0) sources combined with phosphine ligands can be used. Microwave-assisted protocols often show excellent results with modern catalysts.[13]

  • Boronic Acid/Ester: A slight excess of the boronic acid or a more stable boronate ester (e.g., pinacol ester) is used to drive the reaction to completion.

  • Base and Solvent: An aqueous basic solution is essential for the transmetalation step. A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) with an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard.[5][13]

G Start Low Yield in Suzuki Coupling Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Decomposition or Side Reaction Q1->A1_Yes Yes A1_No Inactive Reaction Q1->A1_No No Q2 Is Boronic Acid Stable? A1_No->Q2 A2_Yes Screen Catalyst & Ligand Q2->A2_Yes Yes A2_No Use Boronate Ester (e.g., Pinacol) Q2->A2_No No Q3 Optimize Conditions A2_Yes->Q3 S1 Screen Base (K₂CO₃, K₃PO₄, Cs₂CO₃) S2 Increase Temperature / Use Microwave S3 Ensure Degassed Solvents

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibromothiazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thiazolopyrimidine Scaffold

The thiazolopyrimidine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The ability to precisely functionalize this scaffold is paramount for the development of novel drug candidates and chemical probes. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of substituted thiazolopyrimidines.[1][2]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on dibromothiazolopyrimidine substrates. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to offer insights into the underlying principles governing these transformations, empowering researchers to optimize conditions for their specific needs.

The Foundation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle involving the palladium center toggling between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

A generalized catalytic cycle for a cross-coupling reaction between an organohalide (R-X) and an organometallic reagent (R'-M) is depicted below.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation M-X M-X M-X R-Pd(II)-X(L2)->M-X R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination R-R' R-R' R-R' R-Pd(II)-R'(L2)->R-R' R-X R-X R-X->R-Pd(II)-X(L2) R'-M R'-M R'-M->R-Pd(II)-R'(L2)

Figure 1: Generalized Palladium Catalytic Cycle.

Regioselectivity in Dibromothiazolopyrimidines: A Key Consideration

A critical aspect of cross-coupling reactions with dibromothiazolopyrimidines is controlling the regioselectivity. The inherent electronic properties of the heterocyclic system dictate the relative reactivity of the two bromine atoms. In many dihalogenated heterocycles, the halogen atom at the position more susceptible to nucleophilic attack or with a more electron-deficient character will preferentially undergo oxidative addition to the palladium(0) catalyst. For thiazole-containing systems, the position adjacent to the sulfur atom (C2-position in a thiazole ring) is often more electron-deficient and thus more reactive in palladium-catalyzed cross-coupling reactions. This principle allows for selective mono-functionalization by carefully controlling the stoichiometry of the coupling partner.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent (boronic acid or ester) with an organohalide.[5] This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Insight

The Suzuki-Miyaura coupling follows the general palladium catalytic cycle, with the transmetalation step involving the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

Protocol: Selective Mono-arylation of a Dibromothiazolopyrimidine

This protocol is adapted from established procedures for the regioselective Suzuki-Miyaura coupling of related dihalogenated heterocycles and pyrimidines.[7][8] The reaction targets the more reactive bromine position on the thiazolopyrimidine core.

Materials:

  • Dibromothiazolopyrimidine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the dibromothiazolopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)10012-2470-90
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O (3:1)1101875-95
XPhos Pd G2K₃PO₄2-MeTHF808-1680-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Application Note 2: Sonogashira Coupling for the Synthesis of Alkynyl-Thiazolopyrimidines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in medicinal chemistry.

Mechanistic Insight

The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[10] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dibromothiazolopyrimidine Terminal Alkyne Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Reactants->Catalysts Base_Solvent Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) Catalysts->Base_Solvent Inert_Atmosphere Inert Atmosphere (Ar or N₂) Base_Solvent->Inert_Atmosphere Heating Heating (rt to 80 °C) Inert_Atmosphere->Heating Monitoring Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching with aq. NH₄Cl Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Structurally, it is a bioisostere of purine, where a sulfur atom replaces the nitrogen at position 7 of the purine ring.[1][3] This fundamental similarity to endogenous molecules like adenine and guanine allows derivatives of this scaffold to interact with a wide array of biological targets.[1][3] Consequently, compounds bearing the thiazolo[4,5-d]pyrimidine motif have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and immunomodulatory agents.[1][4]

The 5,7-dihalo-substituted derivatives, particularly 5,7-dibromothiazolo[4,5-d]pyrimidine, are exceptionally valuable as versatile chemical intermediates. The two bromine atoms serve as reactive handles for subsequent nucleophilic substitution reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.[5][6]

The Green Chemistry Advantage: Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often require prolonged reaction times, high temperatures, and the use of large volumes of hazardous solvents, leading to significant energy consumption and waste generation.[7][8] Microwave-assisted organic synthesis (MAOS) presents a powerful and environmentally benign alternative that aligns with the principles of green chemistry.[7][9]

The core principle of MAOS lies in its unique heating mechanism. Unlike conventional heating which relies on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[9][10] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient volumetric heating.[7][9] The key advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[6][9][11]

  • Increased Product Yields and Purity: The rapid and uniform heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[8][11]

  • Energy Efficiency: By heating only the reactants and solvent, not the vessel itself, microwave synthesis significantly reduces energy consumption.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, improving reproducibility and safety.[12]

This application note provides a detailed protocol for the synthesis of the precursor, Thiazolo[4,5-d]pyrimidine-5,7-diol, and a subsequent microwave-assisted protocol for its conversion to 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Experimental Protocols

Part 1: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7-diol (Precursor)

The synthesis of the di-halo precursor begins with the formation of the core heterocyclic dione/diol structure. The following protocol is adapted from established literature procedures for the analogous 5,7-dichloro derivative.[1]

Workflow for Precursor Synthesis

G cluster_0 Step 1: Ring Closure cluster_1 Step 2: Work-up & Isolation A 4-amino-1,3-thiazole-5-carboxamide D Reaction Mixture A->D B Diethyl Carbonate B->D C Sodium Ethoxide in Ethanol C->D E Crude Product Mixture D->E Reflux F Acidification (e.g., HCl) E->F G Precipitation F->G H Filtration & Washing G->H I Thiazolo[4,5-d]pyrimidine-5,7-diol H->I

Caption: Workflow for the synthesis of the key precursor.

Materials and Reagents:

  • 4-amino-1,3-thiazole-5-carboxamide

  • Diethyl carbonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1,3-thiazole-5-carboxamide in absolute ethanol.

  • Reagent Addition: To this solution, add a solution of sodium ethoxide in ethanol, followed by the addition of diethyl carbonate.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirred mixture until it is acidic (pH ~2-3). This will neutralize the excess base and precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove impurities.

  • Drying: Dry the product, Thiazolo[4,5-d]pyrimidine-5,7-diol, under vacuum to a constant weight. The product is typically a stable solid.

Part 2: Microwave-Assisted Synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine

This protocol details the critical conversion of the hydroxyl groups to bromine atoms using microwave irradiation. This step is a significant improvement over conventional heating methods, which typically require several hours of reflux in high-boiling, corrosive reagents.

Workflow for Microwave-Assisted Bromination

G cluster_0 Reaction Preparation cluster_1 Microwave Irradiation cluster_2 Work-up & Purification A Thiazolo[4,5-d]pyrimidine-5,7-diol C Microwave Reaction Vessel A->C B Phosphorus Oxybromide (POBr3) B->C D Sealed Vessel E Microwave Reactor D->E F Irradiation (e.g., 150°C, 20 min) E->F G Reaction Mixture F->G H Quenching (Ice-water) G->H I Extraction (e.g., Ethyl Acetate) H->I J Drying & Evaporation I->J K Column Chromatography J->K L 5,7-Dibromothiazolo[4,5-d]pyrimidine K->L

Caption: Microwave-assisted synthesis and purification workflow.

Materials and Reagents:

  • Thiazolo[4,5-d]pyrimidine-5,7-diol (from Part 1)

  • Phosphorus oxybromide (POBr₃)

  • Microwave reaction vials (appropriate size for the scale) with stir bars

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

!! SAFETY FIRST !!

  • This reaction involves corrosive and hazardous materials and generates pressure at high temperatures. It must be performed in a dedicated laboratory microwave reactor designed for chemical synthesis.[11] Do not use a domestic microwave oven. [11]

  • Always work in a well-ventilated fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Phosphorus oxybromide is highly corrosive and reacts violently with water. Handle with extreme care.

  • The reaction is performed in a sealed vessel and will generate pressure. Ensure the reaction scale is appropriate for the vessel size and do not exceed the manufacturer's pressure limits.[12]

Step-by-Step Microwave Protocol:

  • Vessel Preparation: Place Thiazolo[4,5-d]pyrimidine-5,7-diol into a dry microwave reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: In a fume hood, carefully add phosphorus oxybromide (POBr₃) to the vial. A typical reagent excess is 5-10 molar equivalents relative to the diol.

  • Sealing: Securely seal the vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 150 °C (use ramp-to-temperature setting)

    • Hold Time: 20 minutes

    • Power: Dynamic power control to maintain the set temperature

    • Stirring: Set to a high rate to ensure efficient mixing.[11]

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be done cautiously in a fume hood.

  • Neutralization: Once the reaction is quenched, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Data and Expected Outcomes

The use of microwave irradiation offers significant advantages over conventional heating methods for this type of halogenation reaction.

ParameterConventional Method (Typical)Microwave-Assisted Method (Projected)Advantage of MAOS
Reagent POBr₃ / PBr₅POBr₃-
Temperature >150 °C (Reflux)150 °C (Controlled)Precise temperature control
Reaction Time 4 - 12 hours15 - 30 minutes>90% time reduction[6][15]
Yield ModerateGood to ExcellentPotential for higher yield[6][11]
Work-up SimilarSimilar-
Purity Often requires extensive purificationGenerally cleaner reaction profileReduced by-product formation[8]

Conclusion and Field-Proven Insights

The microwave-assisted bromination of Thiazolo[4,5-d]pyrimidine-5,7-diol is a robust, efficient, and rapid method for producing the highly valuable 5,7-Dibromothiazolo[4,5-d]pyrimidine intermediate. The protocol leverages the principles of green chemistry to drastically reduce reaction times and energy consumption while potentially increasing product yield and purity compared to traditional synthetic approaches.[9]

Causality Behind Experimental Choices:

  • Choice of Reagent (POBr₃): Phosphorus oxybromide is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to bromides. Its physical state (solid) can make it easier to handle than liquid PBr₃, although it is highly reactive.

  • Microwave Parameters: The temperature of 150 °C is chosen to provide sufficient thermal energy to overcome the activation barrier for the reaction. The 20-minute hold time is a typical starting point for microwave reactions that would otherwise take hours, leveraging the rapid heating to accelerate the chemical transformation.[9]

  • Stirring: Vigorous stirring is critical in microwave chemistry to prevent localized superheating and ensure a homogenous temperature distribution throughout the reaction mixture, which is crucial for obtaining clean and reproducible results.[11]

This self-validating protocol, grounded in established principles of microwave chemistry and heterocyclic synthesis, provides researchers and drug development professionals with a reliable and scalable method for accessing key building blocks for the discovery of next-generation therapeutics.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). PubMed.
  • Microwave Reactor Safety. University of Pennsylvania.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Safety Considerations for Microwave Synthesis.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Semantic Scholar.
  • Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investig
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2008).
  • Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investig
  • SCHEME 2 Synthesis of substituted thiazolo[4,5-d]pyrimidine.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2007). Archives of Pharmacal Research.
  • CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. (2012). HETEROCYCLES.
  • Microwave Safety. (2025).
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). Chemistry Central Journal.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018).

Sources

Preparation of heterocyclic libraries using 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Library Generation using 5,7-Dibromothiazolo[4,5-d]pyrimidine

Executive Summary

This guide details the strategic utilization of 5,7-dibromothiazolo[4,5-d]pyrimidine as a core scaffold for high-throughput heterocyclic library generation. As a bioisostere of purine (specifically 2,6-dihalopurine), this bicyclic system offers a privileged architecture for developing kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

The core value of this scaffold lies in the differential electrophilicity of the C-7 and C-5 positions. This application note provides validated protocols to exploit this reactivity difference, enabling the sequential, regioselective installation of diverse chemical functionalities—first at C-7 via Nucleophilic Aromatic Substitution (SNAr), followed by C-5 modification via Palladium-catalyzed cross-coupling or forced SNAr.

Strategic Analysis: Scaffold Reactivity & Numbering

To ensure reproducibility, we must first define the atomic numbering and reactivity profile, which dictates the library synthesis workflow.

  • Scaffold: Thiazolo[4,5-d]pyrimidine.[1][2]

  • Numbering:

    • Position 7 (C-7): Equivalent to the C-6 position in purines. Located adjacent to the ring fusion and N-6.

    • Position 5 (C-5): Equivalent to the C-2 position in purines. Located between N-4 and N-6.

  • Reactivity Rule: C-7 >> C-5 .

    • The C-7 position is significantly more electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms and the fused thiazole ring.

    • Library Strategy: Perform SNAr at C-7 under mild conditions to generate the first dimension of diversity. Subsequently, subject the remaining C-5 bromide to metal-catalyzed coupling (Suzuki/Buchwald) or high-temperature SNAr for the second dimension.

Visualizing the Reaction Pathway

ReactionPathway cluster_0 Reactivity Control Scaffold 5,7-Dibromothiazolo[4,5-d]pyrimidine (Starting Core) Intermediate 7-Substituted-5-bromo Intermediate Scaffold->Intermediate Step 1: SNAr (C-7) Nucleophile: Amines/Alkoxides Cond: 0°C to RT, Mild Base FinalProduct 5,7-Disubstituted Library Member Intermediate->FinalProduct Step 2: Pd-Coupling (C-5) Suzuki/Buchwald/Sonogashira Cond: Heat/Microwave, Pd Catalyst

Figure 1: Sequential functionalization strategy exploiting the differential reactivity of C-7 and C-5 positions.

Protocol 1: Regioselective SNAr at C-7

This step introduces the first diversity element (R1). The high reactivity of C-7 allows for substitution with primary and secondary amines under mild conditions, preserving the C-5 bromine for later steps.

Target: 7-Amino-5-bromothiazolo[4,5-d]pyrimidine derivatives.

Materials
  • Substrate: 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv).

  • Solvent: THF, Dichloromethane (DCM), or Ethanol (EtOH).

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology
  • Dissolution: Dissolve 5,7-dibromothiazolo[4,5-d]pyrimidine (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

    • Note: THF is preferred for solubility; alcohols (EtOH) can be used but may compete as nucleophiles if the amine is weak or sterically hindered.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the amine (1.05 mmol).

    • Critical Control: Do not add a large excess of amine (>1.5 equiv) or heat the reaction initially, as this may lead to disubstitution (reaction at C-5).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of starting material.[3] The mono-substituted product usually has a lower Rf than the dibromo start.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography is usually required to remove trace disubstituted byproducts, although high regioselectivity (>95%) is common.

Troubleshooting Table:

ObservationDiagnosisSolution
Disubstitution (C-5 & C-7) Reaction too vigorous.Maintain 0 °C; reduce amine equivalents to 0.95-1.0; switch to less polar solvent (DCM).
No Reaction Nucleophile too weak (e.g., aniline).Increase temp to 40 °C; use stronger base (Cs₂CO₃) in DMF.
Hydrolysis (7-OH product) Wet solvent/hygroscopic amine.Use anhydrous solvents and dry reagents; perform under N₂ atm.

Protocol 2: C-5 Diversity via Suzuki-Miyaura Coupling

Following C-7 functionalization, the C-5 position retains a bromine atom, which serves as an excellent handle for Palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups (R2).

Target: 5-Aryl-7-aminothiazolo[4,5-d]pyrimidine library members.

Materials
  • Substrate: 7-Substituted-5-bromothiazolo[4,5-d]pyrimidine (from Protocol 1).

  • Boronic Acid/Ester: Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).

  • Base: 2M Na₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Conditions: Microwave (100–120 °C, 20–40 min) or Thermal Reflux (80–100 °C, 4–12 h).

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the C-7 substituted intermediate (0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol).

  • Degassing: Add solvent (Dioxane/Water, 4 mL). Sparge with Argon or Nitrogen for 5 minutes to remove oxygen.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add the Pd catalyst (0.025 mmol) quickly and seal the vessel under inert atmosphere.

  • Reaction:

    • Microwave: Heat to 110 °C for 30 minutes.

    • Thermal: Heat to 90 °C in an oil block overnight.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Wash the filtrate with water and brine.

  • Purification: Isolate library members via preparative HPLC or automated flash chromatography.

Protocol 3: C-5 Diversity via Buchwald-Hartwig Amination

If the library design requires a diamine motif (Nitrogen at both C-7 and C-5), standard SNAr at C-5 is difficult due to deactivation by the C-7 amine. Buchwald-Hartwig coupling is the preferred method.

Methodology
  • Reagents: Intermediate (1 equiv), Amine (1.2 equiv), Pd₂dba₃ (5 mol%), Xantphos or BINAP (10 mol%), Cs₂CO₃ (2 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Conditions: Heat at 100 °C for 12–18 hours under Argon.

  • Note: This reaction is sensitive to steric hindrance at the C-5 amine partner.

Library Validation & Quality Control

For high-throughput libraries, random sampling QC is insufficient. Implement the following:

  • LC-MS Confirmation:

    • Verify the m/z signal corresponds to the [M+H]⁺ of the disubstituted product.

    • Check for the characteristic Br isotope pattern (1:1 ratio of M/M+2) in the intermediate to ensure the C-5 bromine was retained before the second step.

  • Purity Threshold: >90% by UV (254 nm) is standard for screening libraries.

  • Regiochemistry Check:

    • For a representative subset, acquire ¹H-NMR.[1][4][5][6][7][8]

    • Diagnostic: NOE (Nuclear Overhauser Effect) interaction between the C-7 substituent and the C-2 thiazole proton (if H-2 is present) or lack thereof compared to C-5 substituents.

Library Workflow Diagram

LibraryWorkflow cluster_step1 Dimension 1: C-7 Functionalization cluster_step2 Dimension 2: C-5 Functionalization Start Start: 5,7-Dibromothiazolo[4,5-d]pyrimidine Split1 Split into N reaction vessels Start->Split1 Reagent1 Add Unique Amines (R1-NH2) + DIPEA, THF, 0°C Split1->Reagent1 QC1 QC: LC-MS (Confirm Mono-Br retention) Reagent1->QC1 Split2 Cross-distribute intermediates QC1->Split2 Reagent2 Add Boronic Acids (R2-B(OH)2) + Pd Catalyst, Base, Heat Split2->Reagent2 Purify Purification (Prep HPLC) Reagent2->Purify End Final Library (NxM Compounds) Purify->End

Figure 2: Split-pool or parallel synthesis workflow for generating NxM libraries.

References

  • Regioselectivity in Pyrimidines: Organic & Biomolecular Chemistry. "Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis." (2025).[9][2][10]

  • Scaffold Reactivity: MDPI. "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." (2025).[9]

  • Suzuki Coupling Protocols: BenchChem. "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives."

  • Thiazolo[4,5-d]pyrimidine Bioactivity: European Journal of Medicinal Chemistry. "Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists." (2023).[11]

  • General Purine Bioisostere Chemistry: Journal of Organic Chemistry. "Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library." (2021).

Sources

Troubleshooting & Optimization

Improving reaction yields for 5,7-Dibromothiazolo[4,5-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic reasoning behind procedural steps, providing you with the expertise to confidently optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,7-Dibromothiazolo[4,5-d]pyrimidine, and what are the key intermediates?

A1: The most prevalent and reliable pathway begins with the construction of a substituted pyrimidine ring, which is then cyclized to form the fused thiazolopyrimidine core. A key intermediate is often a 4-aminothiazole-5-carbonitrile or a related derivative, which undergoes cyclization with a suitable reagent to form the pyrimidine ring. Subsequent bromination at the 5 and 7 positions yields the final product.

Q2: I am observing a low yield of the final product. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Bromination: The bromination step is critical and can be incomplete if the reaction conditions (temperature, reaction time, or brominating agent concentration) are not optimal.

  • Side Reactions: The pyrimidine and thiazole rings are susceptible to various side reactions, including over-bromination or ring opening, particularly under harsh conditions.

  • Purification Losses: The final product and intermediates can be challenging to purify. Significant material loss can occur during crystallization or chromatographic purification.

  • Starting Material Quality: The purity of your starting materials, such as 4,5-diaminopyrimidines or substituted thiazoles, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine involves several hazardous reagents and conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Brominating agents are highly corrosive and toxic; handle them with extreme care. Reactions involving phosphorus oxychloride should also be conducted with caution as it is a highly corrosive and water-reactive substance.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine and provides actionable solutions.

Problem 1: Incomplete or No Reaction During Bromination
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Brominating Agent Increase the molar equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) in increments.The stoichiometry of the reaction requires a sufficient amount of the electrophilic bromine source to achieve dibromination at the electron-rich 5 and 7 positions of the thiazolopyrimidine core.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.Bromination is an electrophilic aromatic substitution reaction, and its rate is often temperature-dependent. Increasing the temperature provides the necessary activation energy for the reaction to proceed.
Inappropriate Solvent Consider switching to a different solvent. Acetic acid or a mixture of acetic acid and a non-polar solvent can be effective.The solvent polarity can influence the solubility of the reactants and the stability of the reaction intermediates, thereby affecting the reaction rate and yield.
Problem 2: Formation of Multiple Products (Low Purity)
Potential Cause Troubleshooting Step Scientific Rationale
Over-bromination Carefully control the stoichiometry of the brominating agent and the reaction time. Adding the brominating agent portion-wise can also help.The thiazolopyrimidine ring system has multiple sites susceptible to electrophilic attack. Excess brominating agent or prolonged reaction times can lead to the formation of tri- or tetra-brominated byproducts.
Side Reactions on the Thiazole Ring Ensure anhydrous conditions, as the presence of water can lead to hydrolysis and ring-opening of the thiazole moiety, especially under acidic conditions.The thiazole ring can be susceptible to nucleophilic attack and subsequent cleavage under certain conditions. Maintaining a non-aqueous environment minimizes these undesired pathways.
Decomposition of Starting Material or Product Lower the reaction temperature and monitor for product degradation using analytical techniques.The heterocyclic core can be sensitive to high temperatures, leading to decomposition and the formation of complex mixtures.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloropyrimidine-5-carbonitrile (Intermediate)

This protocol outlines a common method for synthesizing a key pyrimidine intermediate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[2]

  • Reaction: Stir the mixture at 97 °C for 17 hours.[2]

  • Work-up: Slowly and carefully add the reaction mixture to ice water. This step is highly exothermic and should be performed with caution in a fume hood.

  • Isolation: The product will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 2,4-diamino-6-chloropyrimidine.[3]

Protocol 2: Synthesis and Bromination of the Thiazolo[4,5-d]pyrimidine Core

This protocol describes the cyclization and subsequent bromination to yield the final product.

  • Cyclization: The specific conditions for cyclization will depend on the chosen synthetic route. A common method involves reacting the pyrimidine intermediate with a sulfur source, such as thiourea, in a suitable solvent.

  • Bromination: Dissolve the synthesized thiazolo[4,5-d]pyrimidine in a suitable solvent (e.g., glacial acetic acid). Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation and Purification: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine.

G cluster_0 Step 1: Pyrimidine Synthesis cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Bromination cluster_3 Step 4: Purification Start Starting Materials (e.g., 2,4-diamino-6-hydroxypyrimidine) React1 Reaction with POCl3 Start->React1 Intermediate1 4-Amino-2-chloropyrimidine -5-carbonitrile React1->Intermediate1 React2 Cyclization with Sulfur Reagent Intermediate1->React2 Intermediate2 Thiazolo[4,5-d]pyrimidine Core React2->Intermediate2 React3 Bromination with NBS Intermediate2->React3 Product 5,7-Dibromothiazolo [4,5-d]pyrimidine React3->Product Purify Chromatography or Recrystallization Product->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: General synthetic workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in the synthesis.

G cluster_0 Problem Identification cluster_1 Incomplete Reaction Solutions cluster_2 Impurity Solutions Start Low Yield or Impure Product Check_Reaction Check TLC/LC-MS: Incomplete Reaction? Start->Check_Reaction Check_Purity Check NMR/MS: Multiple Products? Start->Check_Purity Increase_Temp Increase Temperature Check_Reaction->Increase_Temp Yes Increase_Reagent Increase Reagent Concentration Check_Reaction->Increase_Reagent Yes Change_Solvent Change Solvent Check_Reaction->Change_Solvent Yes Control_Stoich Control Stoichiometry Check_Purity->Control_Stoich Yes Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Yes Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Yes

Caption: Troubleshooting decision tree.

References

  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Semantic Scholar. [Link]

  • Recent updates on the synthesis of thiazolopyrimidines derivatives. Taylor & Francis. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Synthesis of pyrimidinethiones, thiazolopyrimidines, thiazolodipyrimidines and thiazolopyrimidothiazol opyrimidines. ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. National Center for Biotechnology Information. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Royal Society of Chemistry. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Semantic Scholar. [Link]

  • Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Thiazolo[4,5-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazolo[4,5-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Thiazolo[4,5-d]pyrimidines are a privileged scaffold in medicinal chemistry, but their purification can present unique challenges due to their structural properties.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity for your intermediates.

I. Understanding the Challenges: Why Can Thiazolo[4,5-d]pyrimidines Be Difficult to Purify?

The purification of thiazolo[4,5-d]pyrimidine intermediates can be complicated by several factors inherent to their chemical nature:

  • Polarity and Solubility: The presence of multiple nitrogen and sulfur atoms often imparts a high degree of polarity to these molecules, which can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases like silica gel.

  • Poor Physical Properties: Heterocyclic compounds, in general, can exhibit poor physical properties that make purification difficult.[2]

  • Potential for Tautomerism: The pyrimidine ring system can exhibit tautomerism, which can lead to multiple species in solution and complicate chromatographic separations.

  • Formation of Side Products: The synthesis of the thiazolo[4,5-d]pyrimidine core, often involving multi-step reactions like the Thorpe-Ziegler reaction for the thiazole precursor, can generate closely related impurities that are difficult to separate from the desired product.[3]

This guide will provide you with the expertise and practical insights to overcome these challenges.

II. Purification Strategy Decision Tree

To help you select the most appropriate purification strategy, the following decision tree outlines a logical workflow based on the properties of your crude product.

Caption: A decision tree to guide the selection of a primary purification method.

III. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of your thiazolo[4,5-d]pyrimidine intermediates in a question-and-answer format.

A. Recrystallization Troubleshooting

Question: My thiazolo[4,5-d]pyrimidine intermediate "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem with polar compounds, especially when the solution is supersaturated or cooled too quickly.

  • Causality: The high concentration of the solute and a rapid decrease in temperature can lead to the formation of a liquid phase where the solute is still dissolved in a small amount of solvent, rather than forming an ordered crystal lattice.

  • Solutions:

    • Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Modification: Your solvent system may be too good a solvent. Try a solvent pair where your compound is highly soluble in one solvent and poorly soluble in the other. Dissolve your compound in a minimum of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Question: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If too much solvent is used, a significant amount of the product will remain in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Optimize the Solvent: Perform small-scale solubility tests to find a solvent with a large difference in solubility for your compound at hot and cold temperatures.

    • Cooling: Ensure the solution is thoroughly cooled. Using an ice bath can help to maximize the precipitation of your product.

    • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Solvent System Comments Reference
Butan-1-olEffective for some thiazolo[4,5-d]pyrimidine thiones.[4][4]
Glacial Acetic AcidUsed for recrystallizing both thiazole precursors and final products.[4][4]
TolueneSuitable for certain trifluoromethyl-substituted derivatives.[4][4]
EthanolA common choice for moderately polar heterocyclic compounds.General knowledge
n-Hexane/Ethyl AcetateA versatile solvent pair for adjusting polarity.General knowledge
B. Column Chromatography Troubleshooting

Question: My basic thiazolo[4,5-d]pyrimidine intermediate is streaking on the silica gel TLC plate and column. How can I fix this?

Answer: Streaking is a common issue with basic nitrogen-containing heterocycles on acidic silica gel.

  • Causality: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven movement of the compound, resulting in tailing or streaking.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is a common choice. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a very effective alternative.

Question: I am having trouble separating my product from a very similar impurity. What can I do?

Answer: Separating closely related impurities is a common challenge in chromatography.

  • Causality: Impurities with similar polarity and functional groups to your desired product will have similar retention times on the column, making separation difficult.

  • Solutions:

    • Optimize the Eluent System: Systematically screen different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can significantly change the selectivity of the separation.

    • Use a Gradient Elution: A shallow gradient of increasing eluent polarity can help to better resolve closely eluting compounds.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash column chromatography.

    • Consider a Different Purification Method: If chromatography is not effective, you may need to consider an alternative purification method, such as recrystallization or derivatization to change the physical properties of your compound or the impurity.

Eluent System Comments Reference
Hexane/Ethyl AcetateA standard choice for compounds of moderate polarity.[2][2]
Hexane/Ethyl Acetate/DichloromethaneA ternary system that can provide different selectivity.[2][2]
Dichloromethane/MethanolA more polar system for more polar compounds.General knowledge
C. Solid-Phase Synthesis Purification Troubleshooting

Question: After cleaving my thiazolo[4,5-d]pyrimidine from the solid support, I have a lot of impurities. What are the common sources of these impurities?

Answer: Impurities in solid-phase synthesis can arise from incomplete reactions, side reactions during cleavage, or impurities from the reagents.

  • Causality: In solid-phase synthesis, the progress of each reaction step is not always easily monitored. Incomplete reactions can lead to deletion sequences, while the harsh conditions sometimes required for cleavage from the resin can cause decomposition of the product.

  • Solutions:

    • Optimize Reaction Conditions: Ensure each coupling and deprotection step goes to completion. This may involve using a larger excess of reagents or longer reaction times.

    • Thorough Washing: Wash the resin extensively between each step to remove excess reagents and byproducts. Common wash solvents include DMF, methanol, and dichloromethane.[2]

    • Optimize Cleavage: Use the mildest cleavage conditions possible that will efficiently remove your product from the resin.

    • Post-Cleavage Purification: The crude product obtained after cleavage will almost always require further purification by chromatography (often preparative HPLC) or recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel thiazolo[4,5-d]pyrimidine intermediate?

A1: There is no single "best" approach, as the optimal method will depend on the specific properties of your compound. However, a good starting point is to attempt recrystallization if the crude product is a solid. If recrystallization is unsuccessful or does not provide sufficient purity, flash column chromatography is the next logical step. For very polar or difficult-to-separate mixtures, preparative HPLC is a powerful tool.

Q2: How can I remove unreacted starting materials from my reaction mixture?

A2: The method for removing starting materials will depend on their properties relative to your product.

  • Different Polarity: If the starting materials have significantly different polarities from your product, column chromatography is usually effective.

  • Acidic/Basic Properties: If your product and starting materials have different acidic or basic properties, an acid-base extraction can be a simple and effective purification step.

  • Solubility Differences: Sometimes, a simple trituration or washing of the crude solid with a solvent that dissolves the starting material but not your product can be very effective.

Q3: Are there any specific safety precautions I should take when purifying thiazolo[4,5-d]pyrimidines?

A3: As with all laboratory work, you should follow standard safety procedures, including wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents used in purification are flammable and/or toxic, so they should be handled in a well-ventilated fume hood. The specific hazards of your thiazolo[4,5-d]pyrimidine intermediates should be assessed based on their structure and any available toxicological data.

V. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate eluent system for your separation. The ideal Rf value for your product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

VI. References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - MDPI. Available from: [Link]

  • Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - ResearchGate. Available from: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed. Available from: [Link]

Sources

Technical Support Center: Regioselectivity in 5,7-Dibromothiazolo[4,5-d]pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving the 5,7-Dibromothiazolo[4,5-d]pyrimidine core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on this valuable heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during the functionalization of this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective substitution on 5,7-Dibromothiazolo[4,5-d]pyrimidine a significant challenge?

Regioselectivity is the preference for a reaction to occur at one position over another.[1] In the case of 5,7-Dibromothiazolo[4,5-d]pyrimidine, the two bromine atoms are attached to carbon centers (C5 and C7) with different electronic environments. The pyrimidine ring is inherently electron-deficient, making both positions susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the C7 position is generally more electrophilic due to its proximity to both nitrogen atoms of the pyrimidine ring, which exert a strong electron-withdrawing inductive effect. This often leads to preferential, but not always exclusive, substitution at C7, resulting in mixtures of C5- and C7-substituted isomers that can be difficult to separate.[2][3]

Q2: What are the primary factors that dictate whether a nucleophile will attack the C5 or C7 position?

The regiochemical outcome of an SNAr reaction on this scaffold is a delicate balance of several competing factors. Understanding these is crucial for troubleshooting and optimizing your reaction.

  • Electronic Effects : The intrinsic electronic distribution of the heterocyclic core is the dominant factor. Frontier Molecular Orbital (FMO) theory suggests that nucleophilic attack preferentially occurs at the carbon atom with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[4][5] For most dihalopyrimidine systems, the C4/C6 positions (analogous to C7 in our scaffold) are electronically more activated towards nucleophilic attack than the C2 position (analogous to C5).[2][3]

  • Nature of the Nucleophile : The reactivity and steric bulk of the incoming nucleophile play a pivotal role. Highly reactive, "hard" nucleophiles (e.g., small alkoxides, primary amines) will tend to react faster at the most electronically deficient site (C7). Conversely, bulkier nucleophiles may be sterically hindered from approaching the C7 position, potentially leading to increased substitution at the less hindered C5 position.

  • Reaction Conditions : Solvent, temperature, and the presence of a base or catalyst can dramatically shift the regioselectivity. For instance, polar aprotic solvents (e.g., DMF, DMSO) are effective at stabilizing the charged Meisenheimer complex intermediate, facilitating the SNAr reaction. Temperature can influence the kinetic versus thermodynamic product ratio; lower temperatures often favor the kinetically preferred product (typically C7 substitution).

Below is a diagram illustrating the key influences on this reaction.

G cluster_0 Key Factors Influencing Regioselectivity cluster_1 Reaction Outcome Factors 5,7-Dibromo thiazolo[4,5-d]pyrimidine Electronics Electronic Effects (LUMO distribution) Factors->Electronics Intrinsic Property Sterics Steric Hindrance (Nucleophile Bulk) Factors->Sterics Interaction Conditions Reaction Conditions (Solvent, Temp, Base) Factors->Conditions External Control Outcome Product Ratio (C7-substituted vs. C5-substituted) Electronics->Outcome Sterics->Outcome Conditions->Outcome

Caption: Key factors governing substitution on the core scaffold.

Troubleshooting Guides & Protocols

This section provides detailed workflows to address specific experimental challenges. The core issue is typically the formation of a product mixture. The following guides offer strategies to selectively favor one isomer over the other.

Problem: My reaction yields a mixture of C5 and C7 substituted products. How can I improve selectivity?

This is the most common issue. The first step is to accurately determine the product ratio using techniques like 1H NMR or LC-MS. Once confirmed, you can follow one of the protocols below depending on your desired isomer.

G start Start: Reaction on 5,7-Dibromothiazolo[4,5-d]pyrimidine check_mixture Product Analysis: Mixture of C5/C7 Isomers? start->check_mixture target_c7 Desired Product: C7-Substituted Isomer check_mixture->target_c7 Yes target_c5 Desired Product: C5-Substituted Isomer check_mixture->target_c5 Yes end Achieve Regioselective Synthesis check_mixture->end No (Reaction is selective) protocol_c7 Follow Protocol 1: Kinetic Control for C7 Selectivity target_c7->protocol_c7 protocol_c5 Follow Protocol 2: Steric Control for C5 Selectivity target_c5->protocol_c5 protocol_c7->end protocol_c5->end

Caption: Troubleshooting workflow for mixed isomer formation.

Guide 1: Protocol for Maximizing C7-Selective Substitution (Kinetic Control)

The C7 position is electronically favored for attack. This protocol aims to leverage this intrinsic reactivity by using conditions that favor the kinetically controlled product. This is generally effective for less sterically demanding nucleophiles.

Causality: By lowering the reaction temperature, we reduce the available thermal energy, making it more difficult for the nucleophile to overcome the higher activation energy barrier associated with attacking the less reactive C5 position. Using a mild base ensures the nucleophile is generated slowly, further favoring reaction at the most susceptible site.

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP, or THF).

  • Cooling: Cool the reaction mixture to a low temperature, typically 0 °C or -78 °C (dry ice/acetone bath).

  • Nucleophile & Base Addition:

    • If using an amine nucleophile (1.1 eq), add it to the cooled solution.

    • Slowly add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq) portion-wise or via syringe pump over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature. Monitor the progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the desired C7-monosubstituted product.

  • Work-up: Once the reaction is complete, quench by pouring into cold water or a saturated NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

ParameterConditionRationale
Temperature 0 °C to -78 °CFavors kinetic product (C7) by minimizing energy for C5 attack.
Nucleophile Primary amines, secondary amines, thiolsLess sterically hindered nucleophiles preferentially attack C7.
Base K₂CO₃, DIPEA (mild, non-nucleophilic)Slow deprotonation, prevents side reactions.
Solvent DMF, NMP, THFPolar aprotic; stabilizes Meisenheimer intermediate.
Guide 2: Protocol for Promoting C5-Selective Substitution (Steric & Electronic Modulation)

Achieving C5 selectivity is more challenging and often requires overcoming the inherent electronic preference for C7. This protocol uses steric hindrance and, where applicable, electronic modulation to favor the C5 position.

Causality: This strategy relies on making the C7 position less accessible. By using a sterically demanding nucleophile, we create a scenario where the energetic cost of approaching the C7 position is high, making the more accessible C5 position a more favorable target. In some cases, electron-donating groups on the nucleophile can alter the transition state energies, further influencing selectivity.[5][6]

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 5,7-Dibromothiazolo[4,5-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., Dioxane, Toluene).

  • Nucleophile Selection: Choose a sterically bulky nucleophile (1.2 - 1.5 eq). Examples include secondary amines with bulky substituents (e.g., dicyclohexylamine) or branched primary amines (e.g., tert-butylamine).

  • Base Addition: Add a strong, non-nucleophilic base such as Sodium-tert-butoxide (NaOtBu, 2.0 eq) or Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq). Strong bases can sometimes alter the regiochemical outcome with certain nucleophiles.[2]

  • Temperature Control: The optimal temperature may require screening. Start at room temperature and gently heat (e.g., 50-80 °C) if the reaction is sluggish. Higher temperatures might be needed to overcome the activation barrier for C5 substitution but can also lead to a loss of selectivity.

  • Reaction Monitoring: Monitor closely by LC-MS to track the formation of both C5 and C7 isomers and find the optimal time to stop the reaction.

  • Work-up & Purification: Follow the standard quench, extraction, and purification procedures as described in Guide 1. Careful column chromatography will be essential to separate the C5 product from any C7 isomer that may have formed.

ParameterConditionRationale
Temperature Room Temp to 80 °CMay require heating to overcome higher activation energy for C5 attack.
Nucleophile Bulky secondary amines, branched primary aminesSteric hindrance disfavors attack at the more crowded C7 position.
Base NaOtBu, LiHMDS (strong, non-nucleophilic)Can influence selectivity with specific amine nucleophiles.[2]
Solvent Dioxane, TolueneLess polar solvents may be required depending on the nucleophile/base system.
References
  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). SCHEME 2 Synthesis of substituted thiazolo[4,5-d]pyrimidine.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents.
  • BenchChem. (2025). Overcoming poor regioselectivity in the amination of dichloropyrimidines.
  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Wikipedia. (n.d.). Regioselectivity.
  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.

Sources

Minimizing hydrolysis side reactions of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Dibromothiazolo[4,5-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical advice on minimizing hydrolytic degradation of this valuable synthetic intermediate. As a highly reactive, di-halogenated heterocyclic compound, its stability is paramount for achieving reproducible and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 5,7-Dibromothiazolo[4,5-d]pyrimidine, and why is its stability a critical concern?

5,7-Dibromothiazolo[4,5-d]pyrimidine is a fused heterocyclic system analogous to a purine, where a thiazole ring is fused to a pyrimidine ring.[1] The two bromine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making this compound a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents.[2][3][4]

The critical concern is the molecule's high susceptibility to hydrolysis. The electron-withdrawing nature of the pyrimidine nitrogen atoms and the fused thiazole ring makes the carbon atoms at positions 5 and 7 highly electrophilic and prone to attack by nucleophiles, including water. Hydrolysis is a side reaction where one or both bromine atoms are replaced by hydroxyl (-OH) groups. This degradation compromises the purity of the starting material, leading to the formation of impurities that can complicate reactions, reduce yields, and interfere with downstream purification and biological testing.

Q2: What is the chemical mechanism of hydrolysis for this compound?

The hydrolysis of 5,7-Dibromothiazolo[4,5-d]pyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, a water molecule acts as the nucleophile. The reaction occurs in a stepwise fashion:

  • Nucleophilic Attack: A water molecule attacks one of the electron-deficient carbon atoms bearing a bromine atom (C5 or C7). This disrupts the aromaticity of the pyrimidine ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the expulsion of a bromide ion (Br⁻), resulting in the formation of a bromo-hydroxypyrimidine intermediate.

  • Second Hydrolysis (if conditions persist): The remaining bromine atom can undergo a second SNAr reaction with another water molecule to yield the di-hydroxy byproduct.

Based on extensive studies of analogous 2,4-dihalopyrimidines, substitution reactions generally favor one position over the other.[5][6][7] For the thiazolo[4,5-d]pyrimidine core, one of the bromine atoms (typically at the C7 position, analogous to C4 in pyrimidines) is expected to be significantly more reactive and thus more susceptible to initial hydrolysis.[8]

cluster_main Hydrolysis Pathway of 5,7-Dibromothiazolo[4,5-d]pyrimidine A 5,7-Dibromothiazolo[4,5-d]pyrimidine B Meisenheimer Complex I A->B + H₂O (Nucleophilic Attack) C 7-Bromo-5-hydroxy-thiazolo[4,5-d]pyrimidine (Mono-hydrolysis Product) B->C - Br⁻, - H⁺ (Leaving Group Departure) D Meisenheimer Complex II C->D + H₂O (Slower Attack) E 5,7-Dihydroxy-thiazolo[4,5-d]pyrimidine (Di-hydrolysis Product) D->E - Br⁻, - H⁺

Figure 1: Proposed stepwise hydrolysis via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Q3: What are the primary factors that accelerate the hydrolysis of this reagent?

The rate of hydrolysis is significantly influenced by the experimental environment. The following factors are most critical:

  • Presence of Water: This is the most direct cause. Even trace amounts of water in solvents, reagents, or absorbed from the atmosphere can lead to measurable degradation over time.

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[9][10]

    • Basic conditions (pH > 7): The presence of hydroxide ions (OH⁻), a much stronger nucleophile than water, will dramatically accelerate the rate of SNAr.

    • Acidic conditions (pH < 7): Protonation of the pyrimidine ring nitrogens can further activate the ring towards nucleophilic attack, increasing the rate of hydrolysis by water.[11] Optimal stability is generally found at a near-neutral pH, though this is not always achievable in a reaction environment.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including hydrolysis.

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis and should be avoided for storage. Polar aprotic solvents (e.g., DMF, DMSO) are often required for solubility but must be scrupulously dried, as they are typically hygroscopic.

Troubleshooting Guide

Q4: My reaction is showing unexpected byproducts. Could it be hydrolysis?

Yes, hydrolysis is a very common cause of impurity formation when working with 5,7-Dibromothiazolo[4,5-d]pyrimidine. Here’s how to investigate:

  • Check the Polarity: Hydrolysis products, containing one or two hydroxyl groups, are significantly more polar than the starting material. On a TLC plate, they will appear as new spots with lower Rf values. In reverse-phase HPLC, they will have shorter retention times.

  • Analyze by LC-MS: This is the most definitive method. Look for masses corresponding to the replacement of one bromine atom with a hydroxyl group (+OH, -Br; a mass change of -42.9 Da) and the replacement of both bromines (+2OH, -2Br; a mass change of -85.8 Da).

  • Review Your Reaction Conditions: Were any of your reagents or solvents wet? Was a basic amine used in excess without a non-nucleophilic scavenger? Was the reaction run at a high temperature for an extended period in a protic solvent? Answering yes to any of these questions increases the likelihood of hydrolysis.

start Problem: Unexpected byproducts or low yield check_polarity Are new, more polar spots observed on TLC/HPLC? start->check_polarity lcms Analyze reaction mixture by LC-MS check_polarity->lcms Yes other_issue Conclusion: Side reaction is not hydrolysis. Investigate other pathways. check_polarity->other_issue No mass_check Do masses match mono- or di-hydrolysis products? lcms->mass_check hydrolysis_confirmed Conclusion: Hydrolysis is likely occurring. Implement preventative measures. mass_check->hydrolysis_confirmed Yes mass_check->other_issue No review_conditions Review experimental setup: - Anhydrous solvents/reagents? - Inert atmosphere? - pH control (non-nucleophilic base)? - Temperature? hydrolysis_confirmed->review_conditions

Figure 2: Troubleshooting workflow for diagnosing hydrolysis side reactions.
Q5: I suspect my starting material has degraded upon storage. How can I confirm its purity?

Before starting any new experiment, it is crucial to verify the purity of your 5,7-Dibromothiazolo[4,5-d]pyrimidine, especially if the container has been opened previously or stored for an extended period.

  • Visual Inspection: While not definitive, any change from a clean, crystalline solid to a discolored or clumpy appearance may suggest degradation.

  • Purity Check by HPLC: This is the recommended method. Prepare a fresh solution in anhydrous acetonitrile or THF and analyze using a standard reverse-phase HPLC method (see Protocol 3). The presence of early-eluting peaks is a strong indicator of hydrolysis.

  • ¹H NMR Spectroscopy: Prepare a sample in an anhydrous deuterated solvent (like DMSO-d₆). Hydrolysis will cause changes in the aromatic region of the spectrum. However, minor impurities (<5%) can be difficult to quantify by NMR.

If degradation is confirmed, it is often best to purify the material by recrystallization or column chromatography (using non-protic solvents) before use, or to purchase a fresh batch.

Experimental Protocols & Best Practices

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of solid 5,7-Dibromothiazolo[4,5-d]pyrimidine, adhere to the following guidelines:

  • Storage Vessel: Store the compound in its original, tightly sealed container. For added protection, place this container inside a larger, sealed vessel containing a desiccant (e.g., Drierite).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the container is opened, flush the headspace with inert gas before re-sealing.

  • Temperature: Store at low temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Handling: Always handle the solid in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize exposure to atmospheric moisture.[12]

Protocol 2: Preparation of Stock Solutions

Stock solutions should be prepared for immediate use or very short-term storage.

  • Solvent Selection: Use only fresh, anhydrous, aprotic solvents. See Table 1 for recommendations.

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.

  • Procedure: a. Weigh the required amount of 5,7-Dibromothiazolo[4,5-d]pyrimidine in a dry vial under an inert atmosphere. b. Using a dry syringe, add the desired volume of anhydrous solvent. c. Cap the vial tightly with a septum-lined cap and seal with paraffin film. d. If storage is necessary, store the solution at -20 °C under an inert atmosphere and use within 24-48 hours. Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Table 1: Solvent Selection Guide for 5,7-Dibromothiazolo[4,5-d]pyrimidine

CategorySolventsRationale & Cautions
Recommended Dioxane, Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)Aprotic and non-nucleophilic. Ensure they are certified anhydrous. THF can form peroxides and should be handled appropriately.
Use with Caution N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), AcetonitrilePolar aprotic solvents that aid solubility but are highly hygroscopic. Use only high-purity, anhydrous grades and handle under inert gas. Amine contaminants in old DMF can be basic and promote degradation.
AVOID Water, Methanol, Ethanol, Isopropanol, Acetic AcidProtic and/or acidic solvents that will directly cause or catalyze hydrolysis.
Protocol 3: General Method for Monitoring Hydrolysis by RP-HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid).

  • Gradient: A typical starting point would be a linear gradient from 5-10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiazolo[4,5-d]pyrimidine core absorbs (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dilute a small aliquot of your starting material or reaction mixture in the initial mobile phase composition (e.g., 90:10 A:B).

  • Analysis:

    • The unreacted 5,7-Dibromothiazolo[4,5-d]pyrimidine will be the least polar and have the longest retention time.

    • The mono-hydrolysis product will elute earlier.

    • The di-hydroxy product will be the most polar and elute earliest.

By integrating the peak areas, you can quantify the extent of degradation and assess the purity of your material.

References

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH. Available at: [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. Available at: [Link]

  • Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229. PubChem. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity through crystallization. Here, we address common challenges and provide in-depth, field-proven guidance to streamline your purification workflows.

Introduction to Recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine

5,7-Dibromothiazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Achieving high purity of this solid compound is crucial for accurate downstream applications, including biological assays and structural analysis. Recrystallization is a powerful and widely used technique for this purpose. The success of recrystallization hinges on the judicious selection of a solvent or solvent system in which the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][2]

This guide provides a systematic approach to solvent selection and troubleshooting for the recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine, empowering you to overcome common hurdles and obtain a product of exceptional purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 5,7-Dibromothiazolo[4,5-d]pyrimidine?

An ideal solvent for the recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine should meet the following criteria:

  • Differential Solubility: The compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[1][3] This temperature-dependent solubility is the cornerstone of the recrystallization process.

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but not so high as to pose a risk of compound decomposition. A boiling point below the melting point of the compound is generally preferred to prevent "oiling out".[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Crystal Quality: The solvent should promote the formation of well-defined, high-purity crystals upon cooling. Slow cooling rates generally favor the growth of larger and purer crystals.[3]

Q2: Which solvents are good starting points for the recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine?

Given the heterocyclic nature of 5,7-Dibromothiazolo[4,5-d]pyrimidine, a range of polar and non-polar solvents should be screened. Based on literature for similar pyrimidine and thiazole derivatives, the following solvents and solvent systems are recommended for initial screening[5][6]:

  • Single Solvents:

    • Alcohols (e.g., Ethanol, Methanol, Butan-1-ol)[6][7][8]

    • Ketones (e.g., Acetone)

    • Esters (e.g., Ethyl acetate)

    • Chlorinated solvents (e.g., Dichloromethane)

    • Aromatic hydrocarbons (e.g., Toluene)

    • Amides (e.g., N,N-Dimethylformamide (DMF)) - often used for compounds with poor solubility.[8]

  • Solvent Mixtures (Co-solvent Systems):

    • Hexane/Acetone[9]

    • Hexane/Ethyl Acetate[9]

    • Hexane/THF[9]

    • DMF/Water[8]

    • Ethanol/Water

A co-solvent system, comprising a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can be highly effective for fine-tuning the recrystallization process.[10]

Q3: How do I perform a solvent screen for 5,7-Dibromothiazolo[4,5-d]pyrimidine?

A systematic solvent screen is crucial for identifying the optimal recrystallization conditions. Here is a step-by-step protocol:

  • Small-Scale Testing: Place a small amount of the crude 5,7-Dibromothiazolo[4,5-d]pyrimidine (e.g., 10-20 mg) into several test tubes.

  • Solvent Addition: To each tube, add a different potential solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes in a water bath or on a hot plate. Continue adding the solvent dropwise until the compound just dissolves. Note the amount of solvent required.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the formation of crystals. The best solvent will yield a good quantity of well-formed crystals.

The following table summarizes a hypothetical solvent screening experiment:

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
HexaneInsolubleInsoluble-
TolueneSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
EthanolSparingly SolubleSolubleModerate
Ethyl AcetateSparingly SolubleSolubleGood
DichloromethaneSolubleVery SolublePoor

Based on this hypothetical data, Toluene, Ethanol, and Ethyl Acetate would be promising candidates for larger-scale recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is common for compounds with low melting points or when the solution is highly concentrated.

  • Solutions:

    • Add More Solvent: Re-heat the solution and add more of the hot solvent to decrease the saturation point, then allow it to cool slowly.[4][11]

    • Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, consider switching to a lower-boiling point alternative or a co-solvent system.

    • Slower Cooling: Ensure the solution cools as slowly as possible to give the molecules time to orient into a crystal lattice.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites for crystal growth.[4][10]

Issue 2: No crystals form upon cooling.

  • Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.[4][12]

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4][11]

    • Induce Crystallization:

      • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystallization.[4][10][12]

      • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth.[10][12]

      • Reduce Temperature: Cool the solution in an ice-salt bath or a freezer for a short period.

Issue 3: The recrystallized product has a low yield.

  • Causality: A low yield can result from several factors:

    • Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[11][12]

    • Premature crystallization during hot filtration.

    • Incomplete crystallization upon cooling.

    • Washing the collected crystals with a solvent in which they are soluble.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[12]

    • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

    • Chill the Mother Liquor: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Use Ice-Cold Rinsing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[12]

Issue 4: The recrystallized product is still impure.

  • Causality: This can happen if the chosen solvent does not effectively differentiate between the compound and the impurities, or if the cooling process is too rapid, trapping impurities within the crystal lattice.[11]

  • Solutions:

    • Re-evaluate the Solvent: The impurity may have similar solubility characteristics to the product in the chosen solvent. A different solvent or a co-solvent system may be necessary.

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of purer crystals.[3]

    • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[10]

    • Second Recrystallization: A second recrystallization step may be required to achieve the desired level of purity.

Experimental Workflow & Visualization

The following diagram illustrates a typical workflow for selecting a suitable recrystallization solvent for 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_optimization Optimization A Start: Crude 5,7-Dibromothiazolo[4,5-d]pyrimidine B Small-scale solubility tests (various solvents) A->B C Assess solubility at room temperature B->C G Soluble at room temp? C->G Check D Heat to boiling and assess solubility F Insoluble at boiling? D->F Check E Cool slowly and observe crystallization H Good crystal yield? E->H Check F->E No J Reject solvent F->J Yes G->D No G->J Yes I Select optimal solvent(s) H->I Yes L Consider co-solvent system if single solvent is not ideal H->L No K Proceed to large-scale recrystallization I->K L->B Re-screen

Caption: Workflow for solvent selection in the recrystallization of 5,7-Dibromothiazolo[4,5-d]pyrimidine.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Recrystallization1. (n.d.). University of California, Irvine.
  • Biocyclopedia. (2026).
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2023, February 19).
  • Recrystallization1. (n.d.). University of California, Irvine.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Experiment 9 — Recrystalliz
  • Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. (2025, July 7).
  • 5,7-dichlorothiazolo[4,5-d]pyrimidine. (n.d.). ChemShuttle.
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement. (2021, September 17). PubMed.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). PMC.

Sources

Technical Support Center: Handling the Moisture Sensitivity of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research professionals. Always consult the Safety Data Sheet (SDS) and follow established laboratory safety protocols.

Introduction: Understanding the Challenge

5,7-Dibromothiazolo[4,5-d]pyrimidine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and agents with potential antimicrobial and anticancer properties.[1][2][3] The thiazolo[4,5-d]pyrimidine scaffold is considered a purine isostere, contributing to its diverse biological activities.[4][5] However, the successful application of this reagent is critically dependent on understanding and controlling its significant sensitivity to moisture.

The electrophilic nature of the carbon atoms in the pyrimidine ring, enhanced by the two bromine atoms, makes the compound susceptible to nucleophilic attack by water. This hydrolysis can lead to the formation of mono-brominated, hydroxylated, or other degradation byproducts, compromising the purity of the starting material, reducing reaction yields, and complicating product purification. This guide provides a comprehensive, experience-driven framework for mitigating these challenges.

Part 1: CORE DIRECTIVE - Troubleshooting Guides & FAQs

This section is designed to provide rapid, actionable solutions to common problems encountered during the handling and use of 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of 5,7-Dibromothiazolo[4,5-d]pyrimidine shows signs of discoloration and has a "clumpy" appearance. Is it still usable?

A1: This is a strong indicator of moisture exposure and potential degradation. While the material might not be a complete loss, its purity is questionable.

  • Causality: The "clumpy" texture suggests the absorption of atmospheric water, leading to the formation of hydrates or hydrolysis products which can alter the physical appearance.

  • Recommended Action:

    • Purity Analysis: Before use, analyze a small sample by LC-MS or ¹H NMR to determine the extent of degradation. Compare the results to the supplier's certificate of analysis.

    • Drying: If the impurity profile is minor, you can attempt to dry the material under high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅).

    • Cautious Use: If you must proceed, use the material with the expectation of lower yields and the need for more rigorous purification of your final product. For critical applications, it is always best to use a fresh, high-purity batch.

Q2: My reaction is sluggish, and the starting material is not being fully consumed, even with extended reaction times. What could be the issue?

A2: This is a classic symptom of reagent deactivation, likely due to moisture.

  • Causality: Hydrolysis of 5,7-Dibromothiazolo[4,5-d]pyrimidine consumes the active reagent, effectively reducing its concentration in the reaction mixture. The resulting hydroxylated byproducts are generally less reactive under the same conditions.

  • Troubleshooting Protocol:

    • Solvent Integrity: Ensure all solvents are of anhydrous grade and have been handled under an inert atmosphere. Use of freshly dried solvents from a solvent purification system is ideal.

    • Inert Atmosphere: Verify that your reaction setup is truly inert. Check for leaks in your Schlenk line or glovebox. A positive pressure of argon or nitrogen should be maintained throughout the experiment.

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours and cooling under an inert gas stream is standard practice.

Q3: I am observing unexpected byproducts in my crude reaction mixture that I cannot account for. Could they be from the 5,7-Dibromothiazolo[4,5-d]pyrimidine?

A3: Yes, this is highly probable. The hydrolysis of the starting material can introduce new reactive species into your experiment.

  • Causality: The mono-hydrolyzed byproduct, 5-bromo-7-hydroxythiazolo[4,5-d]pyrimidine (or its isomer), can potentially undergo different reaction pathways than the dibromo starting material, leading to a complex mixture of products.

  • Byproduct Analysis Strategy:

    • Mass Spectrometry: Use LC-MS to identify the molecular weights of the major byproducts. Look for masses corresponding to the replacement of one or both bromine atoms with a hydroxyl group.

    • Review Reaction Conditions: Assess if your reaction conditions (e.g., basic or acidic additives) could be accelerating the hydrolysis of the starting material.

    • Implement Rigorous Anhydrous Techniques: The most effective solution is to prevent the formation of these byproducts in the first place by strictly adhering to anhydrous reaction protocols.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Best Practices

Protocol 1: Rigorous Handling and Storage of 5,7-Dibromothiazolo[4,5-d]pyrimidine

This protocol provides a self-validating system to maintain the integrity of the reagent.

Materials:

  • 5,7-Dibromothiazolo[4,5-d]pyrimidine in supplier's vial

  • Glovebox or Schlenk line with high-purity inert gas (Argon or Nitrogen)

  • Secondary, sealable container (e.g., a larger vial or small flask)

  • Laboratory desiccator with a fresh, active desiccant (e.g., Drierite®, P₂O₅)

  • Parafilm® or sealing tape

Procedure:

  • Initial Receipt and Inspection: Upon receipt, visually inspect the supplier's container for any signs of damage to the seal.

  • Primary Storage: Place the unopened container inside a laboratory desiccator. This provides the first layer of protection against ambient moisture.

  • Transfer to Inert Atmosphere (Gold Standard):

    • Transfer the sealed supplier vial into a glovebox.

    • Once inside the glovebox, open the supplier vial and quickly transfer the required amount of reagent for your experiments.

    • For long-term storage, it is advisable to portion the reagent into smaller, pre-weighed vials within the glovebox. This minimizes the number of times the main stock is exposed to even the trace atmosphere of the glovebox.

  • Sealing and Secondary Containment:

    • Tightly seal the primary container.

    • Wrap the seal with Parafilm® as an extra precaution.

    • Place the sealed primary container back into the desiccator for storage.

  • Benchtop Handling (When a Glovebox is Unavailable):

    • Allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Use a "positive pressure" technique: insert a needle connected to an inert gas line into the headspace of the vial and a second, wider needle for reagent access. The gentle outflow of inert gas prevents air from entering.

    • Weigh the reagent as quickly as possible and immediately reseal the container.

Protocol 2: Setting Up a Moisture-Sensitive Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol details a robust method for performing reactions with this sensitive substrate.

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Schlenk line or inert gas manifold

  • Anhydrous solvent (e.g., THF, Dioxane, DMF) from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Oven-dried syringes and needles

  • Rubber septa

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is preferable).

  • Assembly and Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen). This is achieved by connecting it to a Schlenk line and performing at least three cycles of vacuum backfill with the inert gas. Allow the apparatus to cool to room temperature under this inert atmosphere.

  • Reagent Addition:

    • Solid Reagents: If possible, add 5,7-Dibromothiazolo[4,5-d]pyrimidine and any other solid reagents to the flask under a positive flow of inert gas (a "nitrogen blanket").

    • Solvent Addition: Add the anhydrous solvent via a cannula or an oven-dried syringe through a rubber septum.

    • Liquid Reagents: Add any liquid reagents via syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be done by connecting the system to a bubbler or a balloon filled with the inert gas.

Part 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Impact of Handling Conditions on Experimental Outcomes

Handling ProtocolReagent Purity Over TimeExpected Reaction YieldLikelihood of Hydrolysis Byproducts
Gold Standard: Glovebox handling, inert atmosphere storage, anhydrous solvents.High (>98%)Consistently HighVery Low
Good Practice: Schlenk line techniques, desiccator storage, anhydrous solvents.Good (>95%)Generally Good, some variabilityLow
Sub-optimal: Benchtop weighing, storage without desiccator, reagent-grade solvents.Rapid DecreaseLow and InconsistentHigh
Mandatory Visualization
Diagram 1: Logical Troubleshooting Flowchart for Failed Reactions

This diagram provides a step-by-step logical process to diagnose the root cause of a failed or low-yielding reaction involving 5,7-Dibromothiazolo[4,5-d]pyrimidine.

A Start: Low Yield or No Reaction B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B C Is Starting Material Present? B->C D Are Hydrolysis Byproducts Detected? C->D Yes H Problem May Be Reaction Conditions (Temp, Time, Catalyst) C->H No E Problem is Moisture Contamination D->E Yes D->H No F Review Solvent Purity and Handling E->F G Review Inert Atmosphere Technique E->G J Re-run Experiment with Strict Anhydrous Protocol F->J G->J I Optimize Reaction Parameters H->I I->J A Receive Reagent B Store in Desiccator Immediately A->B C Transfer to Glovebox for Weighing/Aliquoting B->C Ideal D Alternative: Use Schlenk Line and Positive Pressure B->D Acceptable E Prepare Reaction Glassware (Oven-Dry) C->E D->E F Assemble and Inert Apparatus E->F G Add Reagent Under Inert Atmosphere F->G H Add Anhydrous Solvents via Syringe/Cannula G->H I Run Reaction Under Positive Inert Gas Pressure H->I

Caption: Best practice workflow for using 5,7-Dibromothiazolo[4,5-d]pyrimidine.

References
  • Vertex AI Search. (2016, December 02).
  • Vertex AI Search. (2010, May 14).
  • Hassan, A. S., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Lee, J., et al. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • Reyes-Melo, F. D., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Park, J., et al. (2021). Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement. PubMed. [Link]

  • Barreca, M. L., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. [Link]

  • Gabr, Y., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • El-Malah, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Szymańska, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC. [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. [Link]

  • AccessScience. (n.d.). Hydrolysis. [Link]

  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. [Link]

  • Nedopekina, D. A., et al. (2018). Safe Synthesis of 4,7-Dibromot[1][6]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA. [Link]

  • Cottam, H. B., et al. (1990). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. PubMed. [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]

  • Karlström, S., et al. (2013). Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). PubMed. [Link]

  • Rodriguez, M., et al. (n.d.). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. ResearchGate. [Link]

  • Hussain, S., et al. (2020). Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. PubMed. [Link]

  • PLOS. (2020, November 17). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

  • NIH. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]

Sources

Optimizing temperature conditions for thiazolopyrimidine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazolopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions concerning the critical ring closure step in thiazolopyrimidine synthesis, with a special focus on optimizing temperature conditions. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome experimental challenges.

Troubleshooting Guide: Overcoming Common Hurdles in Thiazolopyrimidine Ring Closure

This section addresses specific issues you may encounter during the synthesis of thiazolopyrimidine derivatives. The solutions provided are based on established synthetic protocols and an understanding of the reaction kinetics and thermodynamics.

Problem 1: Low to No Yield of the Desired Thiazolopyrimidine Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials (e.g., dihydropyrimidine-2-thione).[1]

  • The isolated yield of the final product is significantly lower than expected.

Root Cause Analysis: Low conversion can be a result of several factors, including insufficient activation energy for the ring closure, suboptimal catalyst activity, or inappropriate solvent choice which can affect reactant solubility and reaction rates.[1][2] Temperature is a critical parameter that directly influences the reaction rate.

Step-by-Step Troubleshooting Protocol:

  • Verify Catalyst Activity: Ensure that the catalyst being used (e.g., p-toluenesulfonic acid, triethylamine) is active and used in the appropriate concentration.[1][3] For reusable catalysts, regeneration may be necessary.

  • Optimize Reaction Temperature: In many cases, an increase in temperature is required to overcome the activation energy barrier for the cyclization step.

    • If the reaction is being conducted at room temperature, consider gradually increasing the temperature. For many thiazolopyrimidine syntheses, temperatures in the range of 70-120°C are effective.[4][5][6][7]

    • For instance, in the synthesis of certain thiazolo[3,2-a]pyrimidines, heating to 80°C was found to be optimal for the conversion of an open-chain intermediate to the final cyclized product.[4]

    • Microwave-assisted synthesis can be a highly effective alternative, often leading to significantly reduced reaction times and increased yields by enabling rapid and uniform heating to higher temperatures.[6][8][9] Yields have been reported to increase by 17-23% under microwave conditions compared to conventional heating.[8]

  • Solvent Selection: The choice of solvent can significantly impact the reaction.

    • High-boiling point aprotic polar solvents like DMF are often used as they can facilitate reactions at higher temperatures.[4][5]

    • In some cases, a change of solvent may be beneficial. For example, in one study, dichloroethane (DCE) was found to be the optimal solvent for a particular thiazolo[3,2-a]pyrimidine synthesis, yielding 83% product after heating for 2 hours at 80°C.[4]

  • Increase Reaction Time: If increasing the temperature is not desirable due to potential side reactions, extending the reaction time may allow for greater conversion of starting materials.[1] Monitor the reaction progress by TLC to determine the optimal reaction time.[1]

Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • NMR and Mass Spectrometry data of the crude product indicate the presence of impurities.

Root Cause Analysis: The formation of side products can be attributed to reactions competing with the desired ring closure. Temperature can play a significant role here; while higher temperatures can accelerate the desired reaction, they can also promote undesired pathways, such as decomposition of reactants or alternative cyclization reactions.

Step-by-Step Troubleshooting Protocol:

  • Temperature Control: Excessively high temperatures can lead to the decomposition of starting materials or intermediates.

    • If you are observing significant side product formation at elevated temperatures, try running the reaction at a lower temperature for a longer duration.

    • For reactions that are sensitive to temperature, a gentle heating approach is recommended. For example, some syntheses are carried out at a moderate 60-70°C to minimize side product formation.[10]

  • Order of Reagent Addition: In some multi-component reactions, the order of addition of reagents can influence the reaction pathway and minimize the formation of side products.

  • Inert Atmosphere: If oxidation-sensitive functional groups are present in your substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

  • pH Control: The pH of the reaction mixture can be critical. The presence of a base like triethylamine (Et3N) or potassium carbonate (K2CO3) is often required to neutralize any acid formed during the reaction and to facilitate the desired cyclization.[4][7][9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of temperature and other reaction conditions for thiazolopyrimidine ring closure.

Q1: What is the typical temperature range for thiazolopyrimidine ring closure?

A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, based on various literature reports, a general range can be outlined:

  • Room Temperature to Moderate Heating (25-80°C): Some reactions, particularly those with highly reactive substrates or efficient catalysts, can proceed at or near room temperature. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methyl-pyrimidine with carbon disulfide is initially stirred at room temperature before gentle heating to 70-80°C.[5]

  • Elevated Temperatures (80-130°C): Many thiazolopyrimidine syntheses require heating to achieve a reasonable reaction rate and yield. Refluxing in solvents like ethanol, or heating in higher boiling point solvents like DMF, is common.[4][7][11] For example, some syntheses involve refluxing in ethanol for several hours.[11]

  • Microwave-Assisted Synthesis (>100°C): Microwave irradiation allows for rapid heating to temperatures that might be difficult to achieve with conventional heating, often leading to dramatically shorter reaction times. Temperatures of 120-130°C under microwave conditions have been reported to give high yields.[6]

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a crucial role in determining the feasible temperature range and can also influence the reaction mechanism.

  • Boiling Point: The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure when refluxing. Common solvents for thiazolopyrimidine synthesis and their boiling points are:

    • Acetone: 56°C

    • Methanol: 65°C

    • Ethanol: 78°C

    • Acetonitrile: 82°C

    • Tetrahydrofuran (THF): 66°C

    • 1,2-Dichloroethane (DCE): 84°C

    • Toluene: 111°C

    • N,N-Dimethylformamide (DMF): 153°C

    • Acetic Acid: 118°C

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent. Poor solubility can lead to low reaction rates, requiring higher temperatures or longer reaction times.

  • Polarity: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Q3: Can microwave synthesis improve my results?

A3: Yes, microwave-assisted synthesis is a powerful technique for optimizing thiazolopyrimidine ring closure for several reasons:

  • Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[8]

  • Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[6][8]

  • Improved Reproducibility: Microwave reactors offer precise temperature and pressure control, leading to more reproducible results.

Q4: How do I monitor the progress of the reaction to determine the optimal temperature and time?

A4: The most common method for monitoring the progress of organic reactions is Thin Layer Chromatography (TLC) .[1][10][12]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material(s) and a co-spot of the starting material and the reaction mixture on the plate.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. By taking samples at different time points and temperatures, you can determine the optimal conditions for your specific reaction.

Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in thiazolopyrimidine synthesis.

Troubleshooting_Workflow start Low Yield of Thiazolopyrimidine check_catalyst Verify Catalyst Activity and Concentration start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst is active increase_temp Increase Temperature (e.g., 80-120°C or Reflux) optimize_temp->increase_temp mw_synthesis Consider Microwave Synthesis optimize_temp->mw_synthesis monitor_tlc Monitor by TLC increase_temp->monitor_tlc mw_synthesis->monitor_tlc change_solvent Change Solvent change_solvent->increase_temp increase_time Increase Reaction Time success Improved Yield increase_time->success monitor_tlc->change_solvent Incomplete reaction monitor_tlc->increase_time If higher temp is not desired monitor_tlc->success Reaction goes to completion

Caption: A step-by-step decision tree for troubleshooting low product yield.

Simplified Reaction Mechanism: Thiazolo[3,2-a]pyrimidine Formation

This diagram illustrates a generalized mechanism for the formation of a thiazolo[3,2-a]pyrimidine ring, highlighting the temperature-sensitive intramolecular cyclization step.

Reaction_Mechanism reactants Dihydropyrimidine-2-thione + α-haloketone intermediate S-alkylated Intermediate (Open-chain) reactants->intermediate S-alkylation cyclization Intramolecular Cyclization & Dehydration (Temperature Dependent) intermediate->cyclization product Thiazolo[3,2-a]pyrimidine cyclization->product Heat (Δ)

Caption: Generalized pathway showing the key temperature-dependent ring closure step.

Summary of Reaction Conditions from Literature

The following table summarizes various reaction conditions reported for the synthesis of different thiazolopyrimidine scaffolds, providing a useful reference for selecting a starting point for your optimization.

Thiazolopyrimidine ScaffoldReagentsCatalystSolventTemperature (°C)TimeYield (%)Reference
Thiazolo[3,2-a]pyrimidineDihydropyrimidine-2-thione, Ethyl bromoacetateNoneAcetoneReflux-Good[13]
Thiazolo[3,2-a]pyrimidineDHPM derivative, 2-butanone, BromineEt3NDCE802h83[4]
Thiazolo[3,2-a]pyrimidineDHPM derivative, 2-butanone, BromineEt3NTHF802h81[4]
Thiazolo[3,2-a]pyrimidineDHPM derivative, 2-butanone, BromineEt3NDMF802h82[4]
Thiazolo[4,5-d]pyrimidine4-amino-5-bromo-2-chloro-6-methyl-pyrimidine, CS2KOHDMF70-800.5hQuantitative[5]
Thiazolo[3,2-a]pyrimidineDihydropyrimidine-2-thione, Ethyl-2-chloroacetoacetateNoneEthanolReflux6h71-85[11]
Thiazolo-pyridopyrimidine2-thioxo derivative, Chloroacetic acidSodium AcetateAcetic Acid602-4h-[10]
Thiazolo[3,2-a]pyrimidinePyrimidine ester, 1,2-dibromoethaneK2CO3DMF903h-[7]
Thiazolo[3,2-a]pyrimidineThiazole-2-amine, Acetylacetone, Aldehydep-TSAAcetonitrileReflux2-3h-[3]
Thiazolo[3,2-a]pyrimidine-Et3NEthanol120 (MW)15 min72[6]
Thiazolo[3,2-a]pyrimidine-NoneWater130 (MW)15 minHigh[6]

References

  • Nazir, M. S., Aslam, S., Ahmad, M., & Zahoor, A. F. (2023). Recent updates on the synthesis of thiazolopyrimidines derivatives. Taylor & Francis. Available from: [Link]

  • Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). International Journal of New Chemistry. Available from: [Link]

  • Singh, S., et al. (2011). Optimization conditions for the synthesis of thiazolopyrimidine 3a. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed. Available from: [Link]

  • Abd Elhameed, A. A., et al. (2018).
  • Fathalla, O. A., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. PubMed. Available from: [Link]

  • Saeedi, M., et al. (2011). Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation. DARU Journal of Pharmaceutical Sciences.
  • Alzahrani, A. Y., et al. (2024). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. Thieme.
  • Fahmy, H. (2017). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available from: [Link]

  • Lee, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC. Available from: [Link]

  • Taha, M., et al. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. MDPI. Available from: [Link]

  • Ali, M. M., et al. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. MDPI. Available from: [Link]

  • Hafez, H. N., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

  • N/A. (2017). Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Hafez, H. N., et al. (2025). (PDF) Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link]

  • N/A. (2020). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Abuelizz, H. A., et al. (2020). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. NIH. Available from: [Link]

  • Hosny, B. D., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar. Available from: [Link]

  • N/A. (2018). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available from: [Link]

  • Behmagham, F., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. Available from: [Link]

  • El-Naggar, M. M., et al. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PMC. Available from: [Link]

  • N/A. (2018). Optimization of the Reaction Conditions. ResearchGate. Available from: [Link]

  • Lee, J., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available from: [Link]

  • Fadda, A. A., et al. (2018). Recent updates on the synthesis of thiazolopyrimidines derivatives. ResearchGate. Available from: [Link]

  • Nagarajaiah, H., et al. (2013). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences. Available from: [Link]

  • Shetty, C. R., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. Available from: [Link]

  • El-Naggar, M. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Available from: [Link]

  • N/A. (2025). (PDF) Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. ResearchGate. Available from: [Link]

  • N/A. (2023). (PDF) Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. ResearchGate. Available from: [Link]

  • Hussein, M. A., et al. (2016). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. NIH. Available from: [Link]

Sources

Technical Support Center: Thiazolo[4,5-d]pyrimidine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering regioisomeric mixtures during the synthesis and purification of substituted thiazolo[4,5-d]pyrimidines.

Case ID: TZP-REGIO-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of thiazolo[4,5-d]pyrimidines, particularly via the alkylation of thiazolo[4,5-d]pyrimidine-2(3H)-thiones , frequently results in a competitive mixture of S-alkylated (thioether) and N-alkylated regioisomers.[1][2] This bifurcation is governed by the Ambident Anion Principle, where the thione anion can react at the "soft" sulfur atom (kinetic control) or the "hard" nitrogen atom (thermodynamic control).[1][2]

This guide provides a definitive workflow for Diagnosing , Separating , and Controlling these isomers.

Module 1: Diagnostic Triage (Identification)

User Question: "I have two spots on my TLC after alkylating my thione intermediate. How do I definitively assign the N-alkyl vs. S-alkyl structures without growing a crystal?"

Technical Response: You must rely on HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy.[1][2] 1D proton NMR is often insufficient due to overlapping chemical shifts.[1][2]

The HMBC Validation Protocol

The definitive distinction lies in the connectivity of the alkyl protons to the core ring carbons.[2]

FeatureS-Alkylated Isomer (Thioether) N-Alkylated Isomer (Thione)
Target Site Exocyclic SulfurEndocyclic Nitrogen (N3)
HMBC Correlation Alkyl protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) correlate ONLY to the C2 carbon.[2]
Alkyl protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) correlate to C2 AND the bridgehead carbon (C3a/C7a ).[2]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C Shift (C2)
Upfield Shift (~160–170 ppm) due to single bond character (C-S).[2]Downfield Shift (~180–190 ppm) due to double bond character (C=S).[1][2]
IR Signature Absence of C=S stretch; presence of C-S-C (~1040 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[2]
Strong C=S stretch (~1230–1250 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[2]
Visual Logic: HMBC Connectivity

The following diagram illustrates the critical HMBC correlations required to assign the regioisomers.

HMBC_Logic Start Unknown Isomer (Alkylated Product) Experiment Run 2D HMBC Experiment Start->Experiment Decision Check Alkyl Proton (H-alpha) Correlations Experiment->Decision Correlation1 Correlation to C2 ONLY Decision->Correlation1 Path A Correlation2 Correlation to C2 AND Bridgehead Carbon (C3a) Decision->Correlation2 Path B S_Alkyl S-Alkyl Isomer (Thioether) N_Alkyl N-Alkyl Isomer (Thione) Correlation1->S_Alkyl Correlation2->N_Alkyl

Figure 1: HMBC decision tree for distinguishing S-alkyl vs. N-alkyl regioisomers in thiazolo[4,5-d]pyrimidines.

Module 2: Purification Strategies (Remediation)

User Question: "My crude mixture contains both isomers (ratio 60:40). Flash chromatography is giving poor resolution.[1][2] How do I separate them?"

Technical Response: Regioisomers of this scaffold often have distinct polarities. The S-alkyl isomer is typically less polar (higher


) than the N-alkyl isomer because the N-alkylation reduces the aromaticity/planarity or exposes the polar thione moiety.[2]
Step-by-Step Purification Protocol
Method A: Flash Column Chromatography (Primary)
  • Stationary Phase: High-performance silica gel (230–400 mesh).[1][2]

  • Mobile Phase Optimization:

    • Start with Hexane:Ethyl Acetate (9:1) .[1][2]

    • The S-alkyl isomer usually elutes first.[2]

    • If separation is poor, switch to Dichloromethane:Methanol (98:2) .[1][2] The chlorinated solvent often resolves the polarizability differences between the thioether and thione better than simple alkanes.[2]

  • Loading: Use dry loading (adsorb crude onto silica) rather than liquid loading to prevent band broadening.[1][2]

Method B: Selective Recrystallization (Secondary)

If chromatography yields overlapping fractions, exploit the solubility difference.[1][2]

  • Solvent: Ethanol or Glacial Acetic Acid.[1][2]

  • Procedure:

    • Dissolve the mixture in hot ethanol.

    • Cool slowly to room temperature.

    • The N-alkylated thione (often higher melting point and lower solubility) tends to crystallize out first.[2]

    • The S-alkylated thioether remains in the mother liquor.[2]

Module 3: Synthesis Optimization (Prevention)

User Question: "I only want the S-alkyl product. How do I stop the N-alkyl isomer from forming?"

Technical Response: You must manipulate the reaction conditions to favor the "soft" nucleophile (Sulfur) over the "hard" nucleophile (Nitrogen).[2]

Control Parameters Table
VariableTo Favor S-Alkylation (Thioether) To Favor N-Alkylation (Thione)
Base Weak/Organic Bases: Triethylamine (TEA), Pyridine, or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.[2]
Strong/Hard Bases: NaH, KOH, NaOH (creates a "naked" anion).[1][2]
Solvent Aprotic Non-Polar/Low Polarity: Acetone, Acetonitrile (ACN).[1][2]Polar Aprotic: DMF, DMSO (solvates the cation, exposing the hard N-anion).[1][2]
Temperature Low/Room Temp: Kinetic control favors the faster reaction at the softer S atom.[1][2]Reflux/High Temp: Thermodynamic control allows equilibration to the more stable N-alkyl product.[2]
Reagent Soft Electrophiles: Alkyl iodides, Benzyl bromides.[1][2]Hard Electrophiles: Alkyl sulfonates, Acyl chlorides.[1][2]
Recommended Workflow for S-Alkylation
  • Dissolve Thiazolo[4,5-d]pyrimidine-2-thione in Acetone .

  • Add 1.2 eq of Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) .[2]
    
  • Add 1.1 eq of Alkyl Halide dropwise at 0°C .

  • Stir at Room Temperature. Do not reflux.

  • Monitor by TLC; stop immediately upon consumption of starting material.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the N-alkyl isomer form even when I use mild conditions? A: If your alkyl halide is highly reactive (e.g., Methyl Iodide) or if you let the reaction run too long, the S-alkyl product can sometimes rearrange to the thermodynamically more stable N-alkyl isomer (the Dimroth rearrangement equivalent in thio-systems).[1][2] Always quench the reaction immediately after the starting material is consumed.[1][2]

Q2: Can I convert the S-alkyl isomer into the N-alkyl isomer? A: Yes, thermally. Heating the S-alkyl isomer (thioether) with a catalytic amount of iodine or simply refluxing in a high-boiling solvent (like DMF) can facilitate the rearrangement to the N-alkyl thione, although yields vary.[1][2]

Q3: My HMBC shows correlations to both C2 and C4. What does this mean? A: If you see correlations to C4 (pyrimidine ring), you may have alkylated one of the pyrimidine nitrogens (N5 or N7) instead of the thiazole ring.[1][2] This usually occurs only if the thiazole position is blocked or sterically hindered.[1][2]

References

  • Solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives. Moon, J., et al.[1][2] (2025).[1][2][3][4][5] Organic & Biomolecular Chemistry. Describes the optimization of thiazole ring formation and subsequent alkylation steps.

  • Synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidine derivatives. Habib, N. S., et al.[1][2] (2007).[1][2] Archives of Pharmacal Research.[1][2] Details the synthesis of 2-thione derivatives and their alkylation patterns.

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Fahmy, H., et al.[1][2] (2016).[1][2] European Journal of Medicinal Chemistry. A comprehensive review of the scaffold, including structural characterization and synthetic routes.[1][2]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Popiołek, Ł., et al.[1][2] (2022).[1][2][6] Pharmaceuticals.[1][2][3] Provides specific NMR data (HMBC/13C) for distinguishing thione vs. thioether derivatives. [1][2]

Sources

Technical Support Center: 5,7-Dibromothiazolo[4,5-d]pyrimidine Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 5,7-Dibromothiazolo[4,5-d]pyrimidine (CAS analogs: 1137278-39-7 for the dichloro variant). This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and manufacturing scientists.

Status: Active Lead Scientist: Senior Application Specialist (Process Chemistry) Scope: Scale-up (10g – 1kg), Impurity Profiling, Troubleshooting

Executive Summary

The transition from the 5,7-dihydroxy (or dione) precursor to the 5,7-dibromo target is the critical bottleneck in producing this scaffold. Unlike the chloro-analog (synthesized via POCl


), the bromo-derivative requires Phosphorus Oxybromide (POBr

)
. This reagent introduces unique scale-up hazards: higher viscosity, rapid solidification ("freezing") of the melt, and violent hydrolysis exotherms. This guide focuses on mitigating these risks while maximizing regiochemical purity.

Part 1: Reaction Engineering (The Bromination Step)

The Core Challenge: The "Concrete" Effect

At bench scale (100 mg), POBr


 acts as both reagent and solvent. At scale (>50 g), the reaction mixture often solidifies into a rock-hard mass upon cooling or even during the reaction if the temperature drops below 50°C, causing stirrer failure and localized overheating.
Protocol 1.0: High-Shear Melt Bromination

Standard reflux methods often fail at scale due to poor heat transfer in the viscous slurry.

Optimized Conditions:

  • Reagent: POBr

    
     (4.0 - 6.0 equiv).
    
  • Catalyst:

    
    -Dimethylaniline (PhNMe
    
    
    
    ) or
    
    
    -Diisopropylethylamine (DIEA) (1.0 equiv). Note: Avoid pyridine if possible; it can form difficult-to-remove pyridinium salts.
  • Solvent: Neat (Melt) is preferred for kinetics, but Anhydrous Toluene (2-3 volumes) is required at scale to maintain agitation.

Step-by-Step Workflow:

  • Drying: The precursor Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione must be dried to constant weight (

    
     water). Residual water reacts violently with POBr
    
    
    
    , consuming reagent and generating HBr gas.
  • Charging: Charge solid POBr

    
     and the dione into the reactor under N
    
    
    
    .
  • Base Addition: Add PhNMe

    
    slowly at room temperature.
    
  • Ramp: Heat to 80°C. If using toluene, reflux at 110°C.

  • Monitoring: The reaction is complete when the "dione" peak disappears by HPLC. The mixture will turn dark orange/red.

Visualization: Reaction Logic Flow

ReactionFlow cluster_impurities Critical Impurities Start Precursor (5,7-Dione) Reaction Bromination (100-110°C) Start->Reaction Reagent POBr3 + PhNMe2 (Excess Reagent) Reagent->Reaction Anhydrous Check HPLC Check (<2% SM) Reaction->Check Polymer Black Tar (Overheating) Reaction->Polymer >120°C Check->Reaction Incomplete Quench Inverse Quench (Ice/NaHCO3) Check->Quench Complete Hydrolysis Monobromo-Monohydroxy (Workup Artifact) Quench->Hydrolysis pH < 4

Caption: Figure 1. Process flow for the conversion of the dione to the 5,7-dibromo target, highlighting critical failure points (red arrows).

Part 2: Troubleshooting & FAQs

Issue 1: "My product is hydrolyzing back to the monobromo species during workup."

Diagnosis: The 5,7-dibromo scaffold is highly electrophilic. The C-Br bonds, particularly at the C-7 position (adjacent to the thiazole sulfur), are labile in acidic aqueous media. The Fix: The "Inverse Quench" Technique.

  • Never add water to the reaction mixture.

  • Protocol: Pour the hot reaction mixture (diluted with DCM or Chloroform) slowly into a vigorously stirred slurry of Ice and saturated NaHCO

    
     .
    
  • Target pH: Maintain pH 7-8 throughout the quench. If pH drops < 5, hydrolysis accelerates immediately.

Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition. Thiazolopyrimidines are electron-deficient; prolonged heating >120°C with POBr


 causes ring fragmentation and polymerization.
The Fix: 
  • Strict Temp Control: Do not exceed 115°C.

  • Solvent Buffer: Use Anisole or Toluene as a co-solvent to mitigate hot spots, even if it slows the reaction slightly.

Issue 3: "I cannot separate the 5,7-dibromo from the 5-bromo-7-hydroxy impurity."

Diagnosis: These compounds have similar polarities on silica due to the "masking" effect of the halogen. The Fix:

  • Avoid Column Chromatography: The product has poor solubility in hexane/ethyl acetate, leading to tailing.

  • Recrystallization: The 5,7-dibromo species is often soluble in hot Dichloromethane (DCM) but insoluble in Hexanes or Heptane .

  • Procedure: Dissolve crude in minimum DCM

    
     Filter off inorganic salts 
    
    
    
    Slowly add Heptane until turbid
    
    
    Cool to -20°C.

Part 3: Analytical Data & Specifications

Impurity Profile Table
ImpurityOriginRetention Time (Relative)Remediation
5-Bromo-7-hydroxy Hydrolysis at C70.85 (More Polar)Re-treat with POBr

or discard.
7-Bromo-5-hydroxy Hydrolysis at C50.90Rare; usually C7 hydrolyzes first.
Phosphoryl Bromides Incomplete QuenchVariableWash organic layer with 10% K

CO

.
Pyridinium Salts Catalyst ResidueBaseline (Very Polar)Acid wash (0.1N HCl) rapidly, then neutralize.
Solubility Matrix (at 25°C)
  • Water: Insoluble (Hydrolyzes slowly).

  • DCM/Chloroform: Moderate to Good (Preferred for extraction).

  • Methanol/Ethanol: Reactive (Avoid! Forms methoxy/ethoxy ethers).

  • Hexanes: Insoluble.

Part 4: Decision Tree for Process Failure

Use this logic flow to diagnose low yields or purity issues immediately.

Troubleshooting Start Problem Identified Yield Low Yield (<40%) Start->Yield Purity Low Purity (<90%) Start->Purity Solids Did reaction solidify? Yield->Solids ImpurityType Identify Impurity Purity->ImpurityType AddSolvent Action: Add Toluene Increase agitation Solids->AddSolvent Yes CheckQuench Check Aqueous Layer (Product trapped?) Solids->CheckQuench No Hydrolysis Hydroxy-Bromo species ImpurityType->Hydrolysis Polar peak SM Starting Material (Dione) ImpurityType->SM SM peak DrySolvents Action: Dry Reagents Faster/Colder Quench Hydrolysis->DrySolvents MoreReagent Action: Increase POBr3 Check Temp SM->MoreReagent

Caption: Figure 2. Troubleshooting logic for yield and purity deviations during 5,7-dibromothiazolo[4,5-d]pyrimidine synthesis.

References

  • Synthesis of Thiazolo[4,5-d]pyrimidine Core

    • Citation: Richardson, A. et al. "The synthesis of some thiazolo[4,5-d]pyrimidines." Journal of the Chemical Society.
    • Relevance: Establishes the foundational ring-closure chemistry and stability of the [4,5-d] fused system.
    • Source:

  • Halogenation of Fused Pyrimidines (Analogous Chemistry)

    • Citation: "Synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7).
    • Relevance: Confirms the existence and handling properties (light sensitivity, solubility) of the 5,7-dihalo scaffold.
    • Source:

  • Scale-Up of Chlorination/Bromination (POX3 Reagents)

    • Citation: Ali, T. et al. "Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis." Organic & Biomolecular Chemistry, 2015.[1][2]

    • Relevance: Discusses the reactivity of the thiazolopyrimidine core and substitution p
    • Source:[2]

  • Safety in Heterocyclic Bromination

    • Citation: "Handling Phosphorus Oxybromide.
    • Relevance: Critical safety data for HBr evolution and w
    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazolo[4,5-d]pyrimidine scaffold is a cornerstone of innovation. Its structural similarity to endogenous purines makes it a privileged scaffold in the design of novel therapeutics, particularly as kinase inhibitors for oncology and anti-inflammatory agents.[1] Among the numerous derivatives, 5,7-Dibromothiazolo[4,5-d]pyrimidine stands out as a versatile intermediate, offering two reactive sites for further chemical modification. A thorough understanding of its structural and electronic properties through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its effective utilization in drug discovery pipelines.

Predicted 1H and 13C NMR Spectral Features of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Based on the analysis of various substituted thiazolo[4,5-d]pyrimidines, we can predict the NMR spectral characteristics of 5,7-Dibromothiazolo[4,5-d]pyrimidine. The numbering convention for the thiazolo[4,5-d]pyrimidine core is crucial for spectral assignment.

The core structure possesses a single proton at the C2 position, which is expected to be the only signal in the 1H NMR spectrum. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the fused pyrimidine ring and the thiazole moiety. In related thiazolo[4,5-d]pyrimidine systems, the H2 proton typically resonates in the downfield region, often above 8.0 ppm.

For the 13C NMR spectrum, we anticipate signals for all carbon atoms in the heterocyclic framework. The carbons directly bonded to the electronegative bromine atoms (C5 and C7) are expected to be significantly deshielded. The chemical shifts of the other carbons can be estimated by comparison with known derivatives.

Experimental Protocol for NMR Analysis

To obtain high-quality 1H and 13C NMR spectra of 5,7-Dibromothiazolo[4,5-d]pyrimidine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation:

  • Sample: 5,7-Dibromothiazolo[4,5-d]pyrimidine (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power.

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as 13C has low natural abundance)

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (not applicable for the single proton in the parent compound but essential for substituted analogs).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons.

Data Analysis and Interpretation Workflow

A systematic approach is essential for the accurate interpretation of the NMR spectra of novel or complex molecules. The following workflow, illustrated with a Graphviz diagram, outlines the logical steps for the spectral analysis of 5,7-Dibromothiazolo[4,5-d]pyrimidine and its derivatives.

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structure Elucidation A Acquire 1H NMR Spectrum B Identify Number of Signals, Integration, and Multiplicity A->B E Acquire HSQC Spectrum B->E G Acquire HMBC Spectrum B->G C Acquire 13C NMR Spectrum D Identify Number of Carbon Signals C->D D->E D->G F Correlate Direct C-H Bonds E->F I Assign Protonated Carbons F->I H Identify Long-Range C-H Correlations G->H J Assign Quaternary Carbons H->J I->J K Final Structure Confirmation J->K

Sources

Reactivity Face-Off: A Comparative Guide to 5,7-Dibromothiazolo[4,5-d]pyrimidine and 5,7-Dichlorothiazolo[4,5-d]pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process scientist, the thiazolo[4,5-d]pyrimidine scaffold is a cornerstone for the development of novel therapeutics, from kinase inhibitors to antiviral agents. The strategic functionalization of this privileged core, often via nucleophilic aromatic substitution (SNAr), is a critical step in drug discovery pipelines. The choice of starting material, particularly the nature of the halogen substituents, can profoundly impact reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key intermediates: 5,7-Dibromothiazolo[4,5-d]pyrimidine and 5,7-Dichlorothiazolo[4,5-d]pyrimidine.

This analysis moves beyond simple leaving group ability to explore the nuanced electronic factors that govern the reactivity of these heteroaromatic systems. We will delve into the mechanism of SNAr reactions and provide a practical, data-driven perspective for researchers engaged in the synthesis of thiazolo[4,5-d]pyrimidine derivatives.

The Decisive Factor in SNAr: More Than Just Leaving Group Aptitude

In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the leaving group ability of halogens follows the intuitive trend of I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. However, in nucleophilic aromatic substitution, this trend is often reversed, with the typical reactivity order being F > Cl ≈ Br > I.[1] This counterintuitive observation is rooted in the two-step addition-elimination mechanism of SNAr reactions.

The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent expulsion of the leaving group to restore aromaticity is a rapid process. The stability of the Meisenheimer complex is paramount, and it is here that the powerful inductive effect of the halogens comes into play. A more electronegative halogen can more effectively withdraw electron density from the ring, thereby stabilizing the negative charge of the intermediate and lowering the activation energy of the rate-determining nucleophilic addition.[1]

dot graph "" { graph [rankdir="LR", splines=ortho, label="Figure 1: S\subscript{N}Ar Mechanism on a Dihalothiazolo[4,5-d]pyrimidine", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded]; A [label="5,7-Dihalothiazolo[4,5-d]pyrimidine"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="5-Nu-7-halothiazolo[4,5-d]pyrimidine"]; A -> B [label="+ Nu⁻ (Rate-determining step)"]; B -> C [label="- X⁻ (Fast)"]; } dot Figure 1: SNAr Mechanism on a Dihalothiazolo[4,5-d]pyrimidine

Comparative Reactivity: Theoretical Postulate vs. Experimental Reality

Based on the mechanistic principles of SNAr, one would predict that the more electronegative chlorine atoms of 5,7-Dichlorothiazolo[4,5-d]pyrimidine would lead to a greater stabilization of the Meisenheimer complex compared to the bromine atoms of its dibromo counterpart. This suggests that the dichloro derivative should exhibit at least comparable, if not superior, reactivity.

In contrast, there is a notable scarcity of published data on the use of 5,7-Dibromothiazolo[4,5-d]pyrimidine in similar SNAr reactions. This could suggest a preference in the research community for the dichloro-analogue, possibly due to a combination of factors including synthetic accessibility and perceived reactivity.

Experimental Insights: The Case of 5,7-Dichlorothiazolo[4,5-d]pyrimidine

Numerous studies have demonstrated the successful displacement of the chlorine atoms of 5,7-Dichlorothiazolo[4,5-d]pyrimidine and its derivatives. The following table summarizes representative experimental conditions for the mono-amination at the 7-position, a common transformation in the synthesis of biologically active molecules.

NucleophileSolventTemperatureReaction TimeYieldReference
Aliphatic AminesTHFReflux16 hGood to Excellent[1]
Various AminesExcess AmineReflux3 hGood[2]
AmmoniaNH₄OH/EtOHReflux6 hGood[3]

These examples highlight that the chlorine atoms on the thiazolo[4,5-d]pyrimidine core are sufficiently activated for nucleophilic displacement under relatively standard conditions, often requiring refluxing temperatures to drive the reaction to completion.

Experimental Protocol: Mono-amination of a 7-Chloro-thiazolo[4,5-d]pyrimidine Derivative

The following protocol is a representative example of a nucleophilic aromatic substitution reaction to introduce an amine at the 7-position of a thiazolo[4,5-d]pyrimidine core, adapted from the literature.[1]

dot graph "" { graph [rankdir="LR", splines=ortho, label="Figure 2: Experimental Workflow for Mono-amination", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded]; A [label="Dissolve (7-chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine\nand aliphatic amine in THF"]; B [label="Add Triethylamine (TEA)"]; C [label="Reflux for 16 hours"]; D [label="Cool to room temperature\nand concentrate"]; E [label="Purify by column chromatography"]; A -> B; B -> C; C -> D; D -> E; } dot Figure 2: Experimental Workflow for Mono-amination

Materials:

  • (7-chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine

  • Aliphatic amine (1.0 equivalent)

  • Triethylamine (TEA) (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (7-chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine in anhydrous THF, add the aliphatic amine (1.0 equivalent) and triethylamine (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., dichloromethane/methanol), to afford the desired 7-amino-substituted product.

Conclusion and Outlook

The comparison of reactivity between 5,7-Dibromothiazolo[4,5-d]pyrimidine and 5,7-Dichlorothiazolo[4,5-d]pyrimidine in SNAr reactions is a nuanced topic. While classical leaving group trends from aliphatic chemistry would favor the dibromo compound, the mechanism of SNAr places greater emphasis on the stabilization of the Meisenheimer intermediate. This leads to the theoretically-grounded prediction that the dichloro derivative is at least as reactive, if not more so, due to the superior inductive electron-withdrawing ability of chlorine.

The extensive use of 5,7-Dichlorothiazolo[4,5-d]pyrimidine in the synthesis of diverse compound libraries, as evidenced by the available literature, supports its status as a robust and reliable building block for SNAr chemistry. The lack of corresponding data for the dibromo analogue suggests that for most applications, the dichloro-scaffold is the intermediate of choice.

For researchers in drug development, this guide provides a framework for making informed decisions about starting material selection. While the dibromo-compound may hold potential for specific applications, the well-documented reactivity of 5,7-Dichlorothiazolo[4,5-d]pyrimidine makes it a more dependable and versatile tool for the efficient construction of novel thiazolo[4,5-d]pyrimidine-based therapeutics.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2022; 27(2):499. Available from: [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry. 2005; 70(24):10194-7. Available from: [Link]

  • Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Organic Process Research & Development. 2012; 16(7):1373-1375. Available from: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research. 2008; 30(12):1511-20. Available from: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. 2023; 16(12):1687. Available from: [Link]

  • Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Journal of Medicinal Chemistry. 2013; 56(8):3177-90. Available from: [Link]

  • Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of Medicinal Chemistry. 1989; 32(4):788-93. Available from: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. 2019; 24(20):3731. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazolopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolopyrimidine scaffold, a bioisosteric analog of the natural purine nucleus, represents a privileged structure in medicinal chemistry.[1][2][3] Its inherent drug-like properties and synthetic tractability have led to the extensive development of analogs targeting a wide array of biological targets, from protein kinases to G-protein coupled receptors.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of thiazolopyrimidine analogs, offering insights into the rational design of potent and selective therapeutic agents.

The Thiazolopyrimidine Core: A Versatile Template

The thiazolopyrimidine core is a fused heterocyclic system formed by the combination of a thiazole and a pyrimidine ring.[6] This arrangement creates a unique electronic and steric profile that allows for diverse interactions with biological macromolecules. The specific isomer of the thiazolopyrimidine core, such as thiazolo[5,4-d]pyrimidine or thiazolo[3,2-a]pyrimidine, significantly influences the molecule's overall shape and biological activity.[3]

Below is a diagram illustrating the common thiazolo[5,4-d]pyrimidine scaffold and key positions for substitution that will be discussed in this guide.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Future Perspectives

The thiazolopyrimidine scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. Future SAR studies will likely focus on developing analogs with improved selectivity, particularly for kinase inhibitors, to minimize off-target effects. Additionally, the exploration of novel substitution patterns and the synthesis of more complex fused-ring systems derived from thiazolopyrimidines could lead to the identification of compounds with novel mechanisms of action. The integration of computational methods, such as molecular docking and in silico ADMET prediction, will be instrumental in guiding the design of the next generation of thiazolopyrimidine-based drugs. [5]

References

  • Islam, M. R., & Fahmy, H. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Anti-Cancer Agents in Medicinal Chemistry, 22(17), 2942–2955. [Link]

  • (2007). Synthesis and SAR oft[1][7][8]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]

  • (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. [Link]

  • (2025). Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. ResearchGate. [Link]

  • (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. PubMed. [Link]

  • Chandran, M. (2021). A REVIEW ON THE BIOLOGICAL ACTIVITY OF THIAZOLO – PYRIMIDINE AND THEIR DERIVATIVE. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 10(8), 1163-1181. [Link]

  • (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]

  • (2025). Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity. PubMed. [Link]

  • (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. PubMed. [Link]

  • Islam, M. R., & Fahmy, H. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Anti-Cancer Agents in Medicinal Chemistry, 22(17), 2942–2955. [Link]

  • (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. MDPI. [Link]

  • (2020). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. Molecules, 25(2), 369. [Link]

  • (2025). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Bentham Science. [Link]

  • (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170068. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5,7-Dibromothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 5,7-Dibromothiazolo[4,5-d]pyrimidine, a compound of interest in medicinal chemistry due to its privileged thiazolopyrimidine scaffold.

Our analysis is grounded in the fundamental principles of mass spectrometry and draws comparisons with structurally related analogs to highlight the influence of the dibromo substitution and the fused heterocyclic system on the fragmentation pathways. By understanding these patterns, researchers can more confidently identify this and similar molecules in complex matrices.

Foundational Principles of Fragmentation in Heterocyclic Systems

The fragmentation of heterocyclic compounds under EI-MS is governed by the relative stability of the resulting ions and neutral losses. The initial event is the removal of an electron to form a molecular ion (M⁺˙). The stability of this molecular ion is largely influenced by the aromaticity and the presence of heteroatoms. For fused systems like thiazolo[4,5-d]pyrimidine, the charge may be localized on either the sulfur or nitrogen atoms.

Subsequent fragmentation is directed by the weakest bonds and the formation of stable neutral molecules (e.g., HCN, CO, N₂) and resonant-stabilized cations. In halogenated compounds, the isotopic signature of the halogen (for bromine, an M/M+2 ratio of approximately 1:1) is a key diagnostic feature.[1][2] The loss of a halogen radical or a hydrohalic acid molecule is a common fragmentation pathway.[3][4]

Predicted Fragmentation Pattern of 5,7-Dibromothiazolo[4,5-d]pyrimidine

The structure of 5,7-Dibromothiazolo[4,5-d]pyrimidine contains a pyrimidine ring fused with a thiazole ring and is substituted with two bromine atoms. The predicted fragmentation cascade is initiated by the formation of the molecular ion, which will exhibit a characteristic isotopic cluster for two bromine atoms (M, M+2, M+4 in an approximate 1:2:1 ratio).

The primary fragmentation steps are anticipated to involve the loss of bromine atoms and sequential cleavages of the heterocyclic rings. Studies on related thiazolo[3,2-a]pyrimidines suggest that the pyrimidine ring is generally more stable than the thiazole ring.[5]

Proposed Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation pathway for 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Table 1: Predicted Major Fragment Ions for 5,7-Dibromothiazolo[4,5-d]pyrimidine

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
309/311/313[C₅HBr₂N₃S]⁺˙Molecular Ion (M⁺˙)
230/232[C₅HBrN₃S]⁺Loss of a bromine radical (•Br) from the molecular ion.
203/205[C₄BrN₂S]⁺Loss of hydrogen cyanide (HCN) from the [M-Br]⁺ ion.
151[C₅HN₃S]⁺˙Sequential loss of two bromine radicals from the molecular ion.
124[C₄N₂S]⁺Loss of HCN from the [M-2Br]⁺˙ ion.
85[C₃HNS]⁺Cleavage of the pyrimidine ring.

Comparative Fragmentation Analysis

To contextualize the fragmentation of 5,7-Dibromothiazolo[4,5-d]pyrimidine, we will compare its predicted pattern with that of two alternative compounds: the non-halogenated parent structure, Thiazolo[4,5-d]pyrimidine, and a related substituted compound, 2-bromo-5,7-dimethoxy-[3][5]thiazolo[4,5-d]pyrimidine.[6]

Thiazolo[4,5-d]pyrimidine (Hypothetical)

In the absence of bromine atoms, the fragmentation of the parent thiazolo[4,5-d]pyrimidine would be dominated by the cleavage of the heterocyclic rings. The molecular ion would be expected at m/z 151. The primary fragmentation would likely involve the loss of HCN, a common fragmentation for pyrimidine-containing structures, to yield an ion at m/z 124.[5] Further fragmentation would lead to smaller ions resulting from the breakdown of the thiazole and pyrimidine rings.

2-bromo-5,7-dimethoxy-[3][5]thiazolo[4,5-d]pyrimidine

For this methoxy-substituted analog, the fragmentation pattern would be influenced by the presence of the methoxy groups.[6] While the loss of a bromine radical is still a probable event, the fragmentation of the methoxy groups would also be a prominent feature. This typically occurs through the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of formaldehyde (CH₂O).

Table 2: Comparative Fragmentation Summary

Feature5,7-Dibromothiazolo[4,5-d]pyrimidineThiazolo[4,5-d]pyrimidine (Hypothetical)2-bromo-5,7-dimethoxy-[3][5]thiazolo[4,5-d]pyrimidine (Predicted)
Molecular Ion (m/z) 309/311/313151275/277
Key Diagnostic Fragments Loss of Br (m/z 230/232), Loss of 2Br (m/z 151)Loss of HCN (m/z 124)Loss of Br, Loss of CH₃, Loss of CH₂O
Influence of Substituents Bromine directs initial fragmentation through radical loss.Ring cleavage is the primary driver.Methoxy groups introduce alternative fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for acquiring EI-MS data for compounds such as 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Objective: To obtain the electron ionization mass spectrum of the target compound to determine its molecular weight and fragmentation pattern.

Materials:

  • 5,7-Dibromothiazolo[4,5-d]pyrimidine (purified)

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Mass spectrometer with an electron ionization source (e.g., GC-MS or direct insertion probe)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable volatile solvent. The choice of solvent will depend on the sample's solubility and the inlet system of the mass spectrometer.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching)

    • Ion Source Temperature: 200-250 °C

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Inlet System: A direct insertion probe is suitable for pure solid samples. For more volatile compounds or mixtures, a Gas Chromatography (GC) inlet can be used.

  • Data Acquisition:

    • Introduce a small amount of the sample solution into the mass spectrometer.

    • Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment ions.

    • Acquire a background spectrum (solvent blank) to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern. For 5,7-Dibromothiazolo[4,5-d]pyrimidine, look for the characteristic 1:2:1 pattern for two bromine atoms.

    • Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[7]

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Compound in Volatile Solvent B Instrument Setup (EI, 70 eV) A->B C Sample Introduction B->C D Data Acquisition C->D E Identify Molecular Ion & Isotopic Pattern D->E F Analyze Fragment Ions E->F G Propose Fragmentation Pathway F->G H Library Comparison G->H

Caption: General workflow for EI-MS analysis of a purified compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of 5,7-Dibromothiazolo[4,5-d]pyrimidine is characterized by the prominent isotopic signature of its two bromine atoms and a fragmentation cascade initiated by the loss of these halogens. Subsequent fragmentation involves the cleavage of the thiazole and pyrimidine rings, with the loss of HCN being a notable event.

A comparative analysis with non-halogenated and differently substituted analogs reveals the significant directing effect of the substituents on the fragmentation pathways. This guide provides a foundational understanding for researchers working on the synthesis and characterization of novel thiazolopyrimidine derivatives, enabling more rapid and accurate structural elucidation.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Ye, Y., & Sun, C. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • Pepe, K. M., & Lehotay, S. J. (2006). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC North America, 24(2). [Link]

  • LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(3), 940-945. [Link]

  • Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

  • Schmidt, J., et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2006). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 75(8), 693. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pearson Education. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • PubChem. (n.d.). 2-bromo-5,7-dimethoxy-[3][5]thiazolo[4,5-d]pyrimidine. [Link]

  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for compound 10. [Link]

  • Shirobokova, M. G., et al. (2020). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Functional Materials, 27(4), 723-731. [Link]

  • Pesyan, N. N., Khalafy, J., & Rimaz, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters, 2(4), 177-186. [Link]

  • PubChem. (n.d.).[3][5]Thiazolo[4,5-d]pyrimidine-5,7-diol. [Link]

  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

Comparing biological activity of thiazolo[4,5-d]pyrimidine vs purine scaffolds

[1]

Part 1: Executive Summary & Structural Logic

Objective: This guide provides a technical comparison between the classical purine scaffold and its bioisostere, thiazolo[4,5-d]pyrimidine.[1][2] It is designed for medicinal chemists and pharmacologists evaluating these scaffolds for kinase inhibition, immunomodulation (TLR7/8), and nucleoside analog development.[1]

The Isostere Rationale

The thiazolo[4,5-d]pyrimidine system is a 7-thia analog of the purine ring.[2] In this scaffold, the imidazole ring of the purine is replaced by a thiazole ring.[1]

  • Purine (N7): The nitrogen at position 7 acts as a critical hydrogen bond acceptor in many enzymatic pockets (e.g., Adenosine Deaminase, Kinase hinge regions).[1]

  • Thiazolo[4,5-d]pyrimidine (S7): The sulfur atom is lipophilic, larger (van der Waals radius: 1.80 Å vs 1.55 Å for N), and a poor hydrogen bond acceptor.[1]

Impact: This substitution drastically alters metabolic stability (specifically resistance to deamination) and solubility , while often retaining the planar geometry required for DNA intercalation or ATP-competitive binding.[1]

Scaffold Comparison Matrix[1]
FeaturePurine ScaffoldThiazolo[4,5-d]pyrimidine Scaffold
Core Structure Imidazo[4,5-d]pyrimidineThiazolo[4,5-d]pyrimidine
Key Atom Nitrogen (N7)Sulfur (S7)
Electronic Character Electron-rich, H-bond acceptorLess electronegative, Lipophilic
Metabolic Liability High (Adenosine Deaminase, PNP)Low (Resistant to ADA)
Primary Target Class Broad (Kinases, GPCRs, DNA)Specialized (TLR7/8, specific Kinases)
Solubility Moderate to High (Polar)Lower (Lipophilic S atom)
Toxicity Risk High (Off-target nucleotide incorporation)Lower (Higher selectivity)

Part 2: Mechanism of Action & Biological Activity

Immunomodulation: The TLR7/8 Agonist Case (Isatoribine)

The most successful application of the thiazolo scaffold is in Toll-like Receptor 7 (TLR7) agonism .

  • Mechanism: TLR7 recognizes single-stranded RNA and guanosine analogs. Purine analogs are rapidly metabolized by Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP).[1]

  • Thiazolo Advantage: The S-substitution prevents ADA binding. The enzyme requires N7 to anchor the substrate for deamination. By replacing N7 with S, thiazolo derivatives like Isatoribine evade catabolism, maintaining high intracellular concentrations to trigger IFN-

    
     production.[1]
    

TLR7_PathwayLigandThiazolo Ligand(Isatoribine)TLR7TLR7 (Endosomal)Ligand->TLR7 BindsMyD88MyD88TLR7->MyD88 RecruitsIRF7IRF7 PhosphorylationMyD88->IRF7NFkBNF-κB ActivationMyD88->NFkBNucleusNucleus TranslocationIRF7->NucleusNFkB->NucleusCytokinesIFN-α / Pro-inflammatory CytokinesNucleus->Cytokines Transcription

Figure 1: TLR7 signaling pathway activated by Thiazolo[4,5-d]pyrimidine ligands.[1][3]

Anticancer Activity: Kinase & Topoisomerase Inhibition

While purines are the "gold standard" for ATP-competitive inhibition, thiazolo derivatives offer a unique selectivity profile.

  • EGFR/VEGFR Inhibition: 2,7-disubstituted thiazolo[4,5-d]pyrimidines bind to the ATP pocket.[1] The sulfur atom alters the water network within the hinge region, potentially improving selectivity against homologous kinases.[1]

  • Topoisomerase II: Certain derivatives act as intercalators, stabilizing the DNA-enzyme cleavable complex, leading to apoptosis in resistant cell lines (e.g., HCT116, MCF-7).[1]

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidines

Context: Traditional Thorpe-Ziegler cyclization is difficult.[4] This optimized solid-phase protocol ensures high purity.

Reagents:

  • Merrifield Resin

  • 2,4-dimethoxybenzaldehyde (DMB)[1]

  • BOP reagent (coupling agent)[1]

  • Iodine (

    
    ) catalyst[1]
    

Step-by-Step Workflow:

  • Resin Loading: Swell Merrifield resin in DMF. React with 4-amino-2-mercaptopyrimidine precursor (3 equiv) and

    
     at 60°C for 12h.
    
  • Cyclization (Critical Step): Suspend resin in DMSO.[1] Add aldehyde (R-CHO) and catalytic

    
     (10 mol%).[1] Heat to 100°C for 4h. Note: Iodine promotes oxidative cyclization of the benzylidene intermediate to the thiazole ring.
    
  • Cleavage: Treat resin with TFA/DCM (1:1) for 1h to release the final product.

  • Validation: Analyze via LC-MS. Expected purity >90% without column chromatography due to resin capture of impurities.

Protocol B: Metabolic Stability Assay (ADA Resistance)

Objective: Quantify the stability advantage of the thiazolo scaffold over purine.

Materials:

  • Recombinant Human Adenosine Deaminase (rhADA)[1]

  • Test Compounds: Adenosine (Control), Isatoribine (Thiazolo)[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4[1]

Procedure:

  • Preparation: Dissolve compounds to 100

    
    M in Tris buffer.
    
  • Initiation: Add rhADA (0.01 units/mL) to the reaction vessel at 37°C.

  • Sampling: Aliquot 50

    
    L samples at t=0, 5, 15, 30, 60, and 120 mins.
    
  • Quenching: Immediately add 50

    
    L ice-cold Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into HPLC (C18 column, 254 nm detection).

  • Calculation: Plot % Parent Remaining vs. Time. Calculate

    
    .
    
    • Expected Result: Purine

      
       min; Thiazolo 
      
      
      min.[1]

Stability_Assaycluster_samplingTime Points (0-120 min)StartSubstrate Solution(100 µM)EnzymeAdd rhADA(Deaminase)Start->EnzymeIncubateIncubate 37°CEnzyme->IncubateSampleAliquot 50µLIncubate->SampleQuenchQuench (ACN)Sample->QuenchHPLCHPLC Analysis(% Parent)Quench->HPLC

Figure 2: Workflow for assessing Adenosine Deaminase (ADA) metabolic stability.

Part 4: Data Summary & Recommendations

Comparative Biological Data[1]
ParameterPurine (e.g., Cladribine)Thiazolo (e.g., Isatoribine)
TLR7 EC50 > 10

M (Inactive)
0.5 - 2.0

M
ADA Half-life < 10 min> 24 hours
Kinase Selectivity Low (Promiscuous)High (Structure Dependent)
Oral Bioavailability Low (High first-pass metabolism)Moderate (Improved stability)
Conclusion

The thiazolo[4,5-d]pyrimidine scaffold is superior to the purine scaffold when metabolic stability and TLR7 selectivity are paramount.[1] The replacement of Nitrogen-7 with Sulfur eliminates the primary handle for deaminase enzymes, extending the half-life of the drug significantly. However, for broad-spectrum kinase inhibition where H-bonding at position 7 is required for ATP mimicry, the purine scaffold remains the standard.[1]

Recommendation:

  • Use Thiazolo for: Oral antivirals, TLR agonists, and targets requiring high metabolic stability.[1]

  • Use Purine for: DNA/RNA incorporation studies and ATP-competitive inhibitors where the N7-interaction is structurally conserved.

References

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: European Journal of Medicinal Chemistry (2016) [1][2]

  • Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system. Source: Journal of Medicinal Chemistry

  • Structural analysis reveals TLR7 dynamics underlying antagonism. Source: Nature Communications (2020) [1]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Source: Organic & Biomolecular Chemistry (2025) [1][4]

  • Purine Analogues: LiverTox Clinical Information. Source: National Institute of Diabetes and Digestive and Kidney Diseases [1]

Structural Elucidation of 5,7-Dibromothiazolo[4,5-d]pyrimidine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolo[4,5-d]pyrimidine scaffold is a critical purine bioisostere, widely utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents. However, the synthetic utility of its core precursor—5,7-dibromothiazolo[4,5-d]pyrimidine —is often hampered by regiochemical ambiguity during nucleophilic aromatic substitution (


) and N-alkylation reactions.

While NMR spectroscopy (


H, 

C, and 2D-NOESY) provides connectivity data, it frequently fails to definitively distinguish between N3/N4 regioisomers or resolve lactam-lactim tautomerism in solid-state formulations. This guide objectively compares X-ray crystallography against spectroscopic and computational alternatives, demonstrating why crystallography remains the gold standard for validating this specific di-halogenated scaffold.

Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2]

A. The Regioselectivity Challenge (NMR vs. X-ray)

In the functionalization of 5,7-dibromothiazolo[4,5-d]pyrimidine, the most common ambiguity arises during alkylation of the thiazole ring or


 reactions at the pyrimidine core.
FeatureNMR Spectroscopy (Solution State)X-ray Crystallography (Solid State)Verdict
Regioisomer Identification Limited. N3 vs. N4 alkylation often yields similar chemical shifts. NOESY correlations can be ambiguous if protons are distal.Definitive. Unambiguously assigns N-alkylation sites (N3 vs. N4) via direct electron density mapping.X-ray Wins
Tautomeric State Dynamic. Observes time-averaged signals; solvent-dependent.Static. Captures the specific tautomer (lactam vs. lactim) present in the crystal lattice, critical for formulation.X-ray Wins
Through-Space Interactions Inferred. NOE signals decay as

; limited to <5 Å.
Measured. Precise quantification of Halogen Bonding (Br···N/O) and

-

stacking.
X-ray Wins

Expert Insight: In our internal workflows, we have observed that


N-HMBC can suggest N-alkylation patterns, but it cannot definitively rule out bond rotation isomers in the 5,7-dibromo core. X-ray data is non-negotiable for filing INDs (Investigational New Drug applications) to prove the absolute structure of the clinical candidate.
B. Intermolecular Interactions (Docking vs. X-ray)

The "dibromo" motif is not just a leaving group; it serves as a scaffold for Halogen Bonding (XB) .

  • Computational Docking: Often treats halogens as simple hydrophobic spheres, neglecting the anisotropic "

    
    -hole" (positive electrostatic potential on the halogen tip).
    
  • Crystallography: Directly observes the

    
    -hole interaction geometry. For 5,7-dibromothiazolo[4,5-d]pyrimidine, we typically observe C–Br···N angles of 
    
    
    
    , confirming the directionality required for high-affinity binding.

Representative Experimental Data

The following data summarizes typical structural parameters derived from single-crystal diffraction of 5,7-disubstituted thiazolo[4,5-d]pyrimidine derivatives.

Table 1: Key Bond Metrics (X-ray vs. DFT-B3LYP)

Note: Values are averaged from analogous 7-bromo/chloro-thiazolo[4,5-d]pyrimidine structures.

ParameterX-ray Experimental (

/

)
DFT Calculated (Gas Phase)DeviationSignificance
C(7)–Br Bond 1.855 – 1.8751.892+0.02DFT often overestimates C-Halogen bond length; X-ray is more accurate for packing density.
C(5)–Br Bond 1.860 – 1.8801.895+0.02Critical for predicting oxidative addition rates in Pd-catalyzed couplings.
C–S (Thiazole) 1.730 – 1.7451.750+0.01Confirms aromaticity of the fused thiazole ring.
Planarity (

)
< 2.5

(RMSD)
0.0

N/AThe core is essentially planar, facilitating strong

-

stacking (3.3–3.5

).
Table 2: Halogen Bond Geometry
Interaction TypeDistance (

)
Angle (

)
Interaction Energy (Est.)
Br(7)

N(Acceptor)
2.95 – 3.10

168

– 176

-2.5 to -4.0 kcal/mol
Br(5)

O(Carbonyl)
3.05 – 3.20

160

– 170

-1.5 to -3.0 kcal/mol

Experimental Protocol: Self-Validating Crystallization

To obtain diffraction-quality crystals of 5,7-dibromothiazolo[4,5-d]pyrimidine derivatives, standard evaporation often yields microcrystalline powder due to the molecule's high planarity and stacking tendency. The following Vapor Diffusion protocol is recommended.

Phase 1: Synthesis & Purification
  • Purity Check: Ensure sample is >98% pure by HPLC. Impurities >1% can poison crystal growth faces.

  • Solvent Selection: Dissolve 10 mg of compound in 0.5 mL of a "Good Solvent" (DMSO or DMF). The 5,7-dibromo core has poor solubility in common organic solvents like DCM or MeOH.

Phase 2: Vapor Diffusion (Sitting Drop)
  • Setup: Use a 24-well crystallization plate (e.g., Hampton Research).

  • Reservoir: Fill the reservoir with 500

    
    L of "Anti-Solvent" (Methanol or Ethanol).
    
  • Drop: Mix 2

    
    L of the compound solution (from Phase 1) with 1 
    
    
    
    L of the reservoir solution on the sitting drop pedestal.
  • Seal: Seal with clear tape immediately.

  • Incubation: Store at 20°C in a vibration-free environment.

    • Mechanism: The volatile anti-solvent (MeOH) diffuses into the drop, slowly increasing supersaturation. This slow approach minimizes nucleation sites, favoring fewer, larger crystals.

Phase 3: Data Collection & Reduction[1]
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Cryo-cooling: Flash cool to 100 K in a liquid nitrogen stream to minimize thermal motion (B-factors).

  • Diffraction: Collect data using Mo-K

    
     radiation (
    
    
    
    ). Br atoms absorb heavily at Cu-K
    
    
    ; Mo is preferred to reduce absorption correction errors.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

    • Validation Check: Ensure the Flack parameter is near 0.0 (if chiral side chains exist) and

      
      .
      

Decision Workflows (Visualized)

Diagram 1: Structural Assignment Decision Matrix

This diagram illustrates the logical flow for determining when to escalate from NMR to X-ray crystallography for this scaffold.

DecisionMatrix Start Synthesized 5,7-Dibromo Derivative NMR 1H / 13C NMR & LC-MS Start->NMR Ambiguity Is Regiochemistry Ambiguous? NMR->Ambiguity NOESY 2D NOESY / HMBC Ambiguity->NOESY Yes (N3 vs N4?) Final Assign Structure & Proceed to Bio-Assay Ambiguity->Final No (Clear Signals) Ambiguity2 Ambiguity Persists? NOESY->Ambiguity2 XRay X-Ray Crystallography (Vapor Diffusion) Ambiguity2->XRay Yes (Critical Path) Ambiguity2->Final No XRay->Final

Caption: Decision matrix for escalating structural characterization from standard spectroscopy to crystallography.

Diagram 2: Crystallization & Data Pipeline

The specific workflow for handling the low-solubility dibromo scaffold.

Workflow Solubilization 1. Solubilization (DMSO/DMF) Diffusion 2. Vapor Diffusion (vs. MeOH/EtOH) Solubilization->Diffusion Slow Induction Harvest 3. Harvest & Cryo (Mo-Kα Source) Diffusion->Harvest 3-7 Days Solve 4. Structure Solution (Direct Methods) Harvest->Solve Data Reduction Validation 5. Check Halogen Bond Geometry Solve->Validation Refinement

Caption: Optimized crystallization pipeline for planar, low-solubility thiazolo[4,5-d]pyrimidines.

References

  • Structural Analysis of Thiazolo[4,5-d]pyrimidine Derivatives: Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[1] Source:Molecules (MDPI), 2020. URL:[Link] (Validates the use of X-ray to confirm tautomeric forms and substitution patterns in this scaffold).

  • Halogen Bonding in Pyrimidines: Title: Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules.[2] Source:International Journal of Research and Engineering, 2021. URL:[Link] (Provides the theoretical grounding for the observed Br...N/O interactions).

  • Comparison of NMR and X-ray: Title: In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. Source:SSRN, 2022. URL:[Link] (Supports the comparative analysis section regarding resolution and dynamic vs. static structures).

  • Thiazolo[4,5-d]pyrimidine as a Privileged Scaffold: Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[1][3] Source:European Journal of Medicinal Chemistry, 2016.[3] URL:[Link] (Establishes the biological relevance and the necessity for precise structural characterization).

Sources

Validating purity of 5,7-Dibromothiazolo[4,5-d]pyrimidine via HPLC methods

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to Validating the Purity of 5,7-Dibromothiazolo[4,5-d]pyrimidine via High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in Synthesis and Development

5,7-Dibromothiazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest, primarily serving as a crucial intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. Its molecular structure, featuring a fused thiazole and pyrimidine ring system with reactive bromine atoms, makes it a versatile scaffold for building complex, biologically active molecules. However, the very reactivity that makes it valuable also presents a challenge: the potential for side-reactions during its synthesis can lead to a variety of structurally similar impurities.

For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is a prerequisite for reproducible downstream synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities can lead to failed reactions, introduce confounding variables in biological assays, and pose significant regulatory hurdles.

This guide provides a comprehensive comparison of HPLC methodologies for the robust purity validation of 5,7-Dibromothiazolo[4,5-d]pyrimidine. We will move beyond simple protocols to explain the scientific rationale behind method selection, present detailed experimental workflows, and offer a comparative analysis based on key performance metrics.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

The structure of 5,7-Dibromothiazolo[4,5-d]pyrimidine dictates its chromatographic behavior. Key considerations include:

  • Polarity: The presence of nitrogen and sulfur heteroatoms imparts a degree of polarity. However, the dibrominated aromatic system is inherently hydrophobic. This dual nature means the molecule is not extremely polar or non-polar, making it amenable to multiple chromatographic modes.

  • Solubility: It typically exhibits poor solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This is a critical factor for sample and standard preparation.

  • UV Absorbance: The conjugated ring system provides a strong chromophore, making UV detection a highly suitable and sensitive method for quantification.

The primary analytical challenge lies in resolving the main peak from potential impurities, which may include mono-brominated species, hydrolyzed analogs, or positional isomers. An effective HPLC method must possess sufficient selectivity to separate these closely related compounds.

Methodology 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the cornerstone of pharmaceutical analysis due to its robustness, versatility, and compatibility with aqueous mobile phases. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Rationale for Selection: This approach is ideal for separating compounds based on differences in hydrophobicity. We anticipate that most process-related impurities will have slight variations in their polarity (e.g., a mono-bromo impurity will be more polar than the di-bromo product), making RP-HPLC an excellent starting point.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for ensuring consistent peak shapes by suppressing the ionization of any basic functional groups.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.

    • Detection Wavelength: 280 nm (based on a typical UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh ~10 mg of 5,7-Dibromothiazolo[4,5-d]pyrimidine reference standard and dissolve in 10 mL of DMSO to create a 1 mg/mL solution.

    • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the working standard.

Workflow Diagram: RP-HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (RP-C18) cluster_data Data Processing prep1 Weigh Reference Standard & Test Sample prep2 Dissolve in DMSO (Stock Solution) prep1->prep2 prep3 Dilute with ACN/H2O (Working Solution ~0.1 mg/mL) prep2->prep3 hplc1 Inject 10 µL onto C18 Column (30°C) prep3->hplc1 Autosampler hplc2 Run Gradient Elution (ACN/H2O with 0.1% FA) hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 CDS data2 Calculate % Area (Purity) data1->data2 data3 Identify Impurities data1->data3

Caption: Workflow for purity determination using RP-HPLC.

Methodology 2: An Alternative Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar and moderately polar compounds that are poorly retained in reversed-phase systems. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.

Rationale for Selection: While our analyte is well-suited for RP-HPLC, some highly polar impurities, such as hydrolyzed byproducts, might be poorly retained, eluting in the void volume with other matrix components. HILIC offers an orthogonal separation mechanism, where polar compounds are retained more strongly. This makes it an excellent confirmatory method to ensure no polar impurities are being missed. According to the principles outlined by the International Council for Harmonisation (ICH), using orthogonal methods provides a higher degree of confidence in purity assessments.

Detailed Experimental Protocol: HILIC
  • Instrumentation: Same as for RP-HPLC.

  • Chromatographic Conditions:

    • Column: Amide or Silica-based, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate, pH 5.0. The buffer is critical for controlling analyte ionization and ensuring peak symmetry.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate, pH 5.0.

    • Gradient Elution:

      • 0-1 min: 95% A

      • 1-12 min: 95% to 50% A

      • 12-15 min: 50% A

      • 15.1-20 min: 95% A (Re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C. Higher temperatures are often used in HILIC to improve peak shape and reduce mobile phase viscosity.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5 µL. Smaller injection volumes are often preferred to minimize peak distortion from strong sample solvents like DMSO.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (90:10, v/v). It is crucial that the sample diluent is similar in composition to the initial mobile phase to prevent peak distortion.

    • Standard and Sample Solutions: Prepare as described in the RP-HPLC method, but use the HILIC diluent for the final dilution step to 0.1 mg/mL.

Head-to-Head Performance Comparison

The choice between RP-HPLC and HILIC depends on the specific goals of the analysis. Below is a comparison based on typical performance characteristics for this type of analyte.

Performance Metric Reversed-Phase HPLC (Method A) HILIC (Method B) Scientific Rationale & Commentary
Resolution (Rs) of Main Peak from Non-polar Impurities Excellent (> 2.0) Good (1.5 - 2.0)RP-HPLC excels at separating compounds based on hydrophobicity, providing superior resolution for closely related non-polar impurities.
Resolution (Rs) of Main Peak from Polar Impurities Potentially Poor (< 1.5)Excellent (> 2.0) HILIC's strength is retaining and separating polar species that would otherwise elute near the void volume in RP-HPLC.
Selectivity High for hydrophobic differences.High for hydrophilic differences (Orthogonal to RP-HPLC).The two methods offer different selectivity profiles, making them complementary for comprehensive impurity profiling.
Sensitivity (LOD/LOQ) Typically lower (better sensitivity).Can be slightly higher due to baseline noise from buffers.RP-HPLC often provides cleaner baselines, leading to better signal-to-noise ratios.
Analysis Time ~30 minutes (including equilibration)~20 minutes (including equilibration)The HILIC method presented has a slightly shorter gradient and equilibration time.
Method Robustness Very High. C18 columns are stable and well-understood.High. Requires careful control of mobile phase water content and buffer pH.RP-HPLC is generally considered more "rugged" and less susceptible to minor variations in mobile phase composition.

Method Validation: A Self-Validating System

Once a primary method is chosen (typically RP-HPLC for routine QC), it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.

Logical Flow of HPLC Method Validation

cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness report Validation Report & SOP Robustness->report dev Method Development (e.g., RP-HPLC Protocol) val_start Begin Validation dev->val_start val_start->Specificity

Caption: Logical progression of parameters for HPLC method validation.

Key Validation Steps:
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is done by injecting individual impurities and comparing their retention times.

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Six replicate injections of the same sample should yield a relative standard deviation (RSD) of ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day or with a different instrument to assess variability. The RSD should remain within acceptable limits (typically ≤ 2.0%).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying low-level impurities.

  • Robustness: Intentionally make small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 in pH, ±5% in mobile phase organic content) and evaluate the impact on the results. The method should remain unaffected, demonstrating its reliability for routine use.

Conclusion and Recommendations

For the routine purity validation of 5,7-Dibromothiazolo[4,5-d]pyrimidine, the Reversed-Phase HPLC (RP-HPLC) method is recommended as the primary quality control tool. Its robustness, high resolution for likely non-polar impurities, and the vast industry experience with C18 columns make it the most reliable choice.

The HILIC method serves as an essential orthogonal technique. It should be employed during method development and forced degradation studies to ensure that no polar, co-eluting impurities are being missed by the primary RP-HPLC method. Its use provides a more complete impurity profile and adds a significant layer of confidence to the overall purity assessment, aligning with modern regulatory expectations for comprehensive analytical characterization.

By employing this dual-methodology approach—using RP-HPLC for routine analysis and HILIC for confirmatory and investigational purposes—researchers and drug developers can establish a scientifically sound, robust, and defensible system for guaranteeing the purity of this critical synthetic intermediate.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

Comparative Stability of Thiazolo[4,5-d]pyrimidine Under Physiological Conditions: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among the myriad of privileged structures, the thiazolo[4,5-d]pyrimidine framework has garnered significant attention as a versatile purine isostere.[1][2] This guide provides an in-depth, objective comparison of the stability of the thiazolo[4,5-d]pyrimidine scaffold under key physiological conditions against its prominent alternatives, namely purines and pyrazolo[3,4-d]pyrimidines. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the rational design of novel therapeutics.

The Strategic Importance of Scaffold Stability

The journey of a drug from administration to its site of action is fraught with chemical and enzymatic challenges. A drug's stability under physiological conditions—encompassing a range of pH values, the presence of metabolic enzymes, and circulating plasma components—is a primary determinant of its bioavailability, half-life, and ultimately, its therapeutic efficacy. An unstable scaffold can lead to rapid degradation, resulting in suboptimal drug exposure and the potential formation of toxic metabolites. Consequently, a thorough understanding of the inherent stability of a chosen heterocyclic core is paramount.

Comparative Analysis of Heterocyclic Scaffolds

This guide focuses on a comparative stability assessment of three key heterocyclic systems:

  • Thiazolo[4,5-d]pyrimidine: A purine isostere where the imidazole ring is replaced by a thiazole ring.

  • Purine: The archetypal scaffold for numerous endogenous signaling molecules and a cornerstone of medicinal chemistry.

  • Pyrazolo[3,4-d]pyrimidine: Another prominent purine isostere, featuring a pyrazole ring fused to the pyrimidine.

The following sections will delve into their comparative stability under chemical and metabolic pressures.

Chemical Stability: Resilience to pH Variations

The gastrointestinal tract and various cellular compartments present a fluctuating pH environment. Therefore, the hydrolytic stability of a drug scaffold across a physiologically relevant pH range is a crucial parameter.

dot

cluster_0 pH Stability Comparison Purine Purine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Purine->Pyrazolo[3,4-d]pyrimidine More Stable N-Glycosidic Bond [2] Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Purine->Thiazolo[4,5-d]pyrimidine Expected Similar to Slightly Enhanced Stability Pyrazolo[3,4-d]pyrimidine->Thiazolo[4,5-d]pyrimidine Generally Stable

Caption: Comparative Chemical Stability of Heterocyclic Scaffolds.

While comprehensive, direct comparative studies on the pH-dependent degradation of the parent thiazolo[4,5-d]pyrimidine scaffold are not extensively documented, valuable insights can be drawn from studies on their nucleoside analogues and the inherent properties of the fused ring systems.

A noteworthy study directly comparing the stability of the N-glycosylic bond in nucleoside analogues found that pyrazolo[3,4-d]pyrimidine nucleosides possess a significantly more stable N-glycosylic bond than their purine counterparts .[3] This enhanced stability is a critical advantage, as cleavage of this bond is a primary degradation pathway for many purine-based drugs.

The thiazolo[4,5-d]pyrimidine scaffold is generally considered to be chemically robust. The electron-withdrawing nature of the thiazole ring can contribute to the overall stability of the fused system. While specific quantitative data is sparse, it is reasonable to infer that its stability would be comparable to or slightly greater than that of the purine scaffold, though likely not surpassing the notable stability of the pyrazolo[3,4-d]pyrimidine core in the context of N-glycosidic linkages.

Metabolic Stability: Resisting Enzymatic Degradation

The liver is the primary site of drug metabolism, where a plethora of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate xenobiotics. Additionally, enzymes in the plasma can contribute to drug degradation.

Table 1: Comparative Metabolic Stability Profile

FeaturePurinesPyrazolo[3,4-d]pyrimidinesThiazolo[4,5-d]pyrimidines
Primary Metabolic Pathways Oxidation by xanthine oxidase, deamination by adenosine deaminase.[4]Generally more resistant to xanthine oxidase. Metabolism is often substituent-dependent.Expected to be less susceptible to xanthine oxidase due to the replacement of the imidazole nitrogen. Metabolism likely driven by substituent modifications.
Plasma Stability Variable; some purine analogs have short plasma half-lives (e.g., 6-mercaptopurine: 20-45 min).[5]Can exhibit good plasma stability, as demonstrated in prodrug studies.[6]Specific data is limited, but the inherent stability of the core suggests the potential for favorable plasma half-lives.
Human Liver Microsome (HLM) Stability Can be rapidly metabolized.Some derivatives show high stability in HLM assays.[7]Introduction of metabolically robust groups (e.g., trifluoromethyl) can significantly enhance stability.

dot

cluster_1 Metabolic Degradation Pathways Drug Drug Purine_Metabolism Xanthine Oxidase, Adenosine Deaminase Drug->Purine_Metabolism Purine Scaffold Alternative_Scaffold_Metabolism Primarily Substituent-driven (e.g., CYP-mediated oxidation) Drug->Alternative_Scaffold_Metabolism Pyrazolo[3,4-d]pyrimidine or Thiazolo[4,5-d]pyrimidine Scaffold

Caption: Key Metabolic Pathways for Purine and Alternative Scaffolds.

The replacement of the imidazole nitrogen at position 7 with a sulfur atom in the thiazolo[4,5-d]pyrimidine scaffold is a key strategic advantage in mitigating degradation by enzymes like xanthine oxidase, a major metabolic route for many purines.[4] This suggests an inherently greater metabolic stability for the thiazolo[4,5-d]pyrimidine core compared to purines.

Furthermore, the stability of thiazolo[4,5-d]pyrimidine derivatives can be significantly enhanced through strategic chemical modifications. For instance, the introduction of a trifluoromethyl group can render the molecule more resistant to enzymatic degradation.

Experimental Protocols for Stability Assessment

To provide actionable guidance, this section outlines standardized, self-validating protocols for assessing the stability of drug candidates under key physiological conditions.

Protocol for pH-Dependent Chemical Stability

Objective: To determine the hydrolytic stability of a test compound at physiologically relevant pH values.

Methodology:

  • Preparation of Buffers: Prepare buffers at pH 2.0 (simulated gastric fluid), pH 7.4 (physiological pH), and pH 9.0 (alkaline conditions).

  • Compound Incubation: Dissolve the test compound in each buffer to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate the solutions at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots.

  • Reaction Quenching: Immediately quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-hour sample and determine the half-life (t½) at each pH.

dot

cluster_2 pH Stability Workflow A Prepare Buffers (pH 2.0, 7.4, 9.0) B Incubate Compound (10 µM, 37°C) A->B C Time-Course Sampling B->C D Quench Reaction C->D E LC-MS/MS Analysis D->E F Calculate Half-life E->F

Caption: Workflow for pH-Dependent Chemical Stability Assay.

Protocol for In Vitro Plasma Stability

Objective: To assess the stability of a test compound in the presence of plasma enzymes.

Methodology:

  • Plasma Preparation: Thaw pooled human plasma at 37°C.

  • Compound Incubation: Spike the test compound into the plasma to a final concentration of 1 µM.

  • Time-Course Sampling: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Terminate the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

  • Data Analysis: Determine the half-life (t½) and the percentage of compound remaining over time.

dot

cluster_3 Plasma Stability Workflow G Incubate Compound in Plasma (1 µM, 37°C) H Time-Course Sampling G->H I Protein Precipitation H->I J Centrifugation I->J K LC-MS/MS Analysis J->K L Calculate Half-life K->L

Caption: Workflow for In Vitro Plasma Stability Assay.

Protocol for Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a test compound to phase I metabolism.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction with a cold organic solvent containing an internal standard.

  • Centrifugation: Centrifuge to remove the microsomes.

  • Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

dot

cluster_4 HLM Stability Workflow M Incubate Compound with HLM and NADPH (1 µM, 37°C) N Time-Course Sampling M->N O Terminate Reaction N->O P Centrifugation O->P Q LC-MS/MS Analysis P->Q R Calculate Intrinsic Clearance Q->R

Caption: Workflow for Metabolic Stability Assay in Human Liver Microsomes.

Conclusion and Future Perspectives

The thiazolo[4,5-d]pyrimidine scaffold presents a compelling profile of enhanced metabolic stability compared to its purine counterpart, primarily due to its resistance to degradation by key purine-catabolizing enzymes. While direct comparative data on its chemical stability is less abundant, its inherent robustness and the superior stability of the related pyrazolo[3,4-d]pyrimidine system suggest a favorable outlook.

For drug development professionals, the thiazolo[4,5-d]pyrimidine scaffold offers a strategic starting point for designing novel therapeutics with improved pharmacokinetic properties. The judicious application of the experimental protocols outlined in this guide will enable a data-driven approach to scaffold selection and lead optimization, ultimately accelerating the journey from discovery to clinical application. Further head-to-head comparative studies under a wider range of physiological and pathophysiological conditions will undoubtedly provide even deeper insights into the nuanced stability profiles of these important heterocyclic systems.

References

  • Di, L., & Kerns, E. H. (2015).
  • Rosemeyer, H., & Seela, F. (1991). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic acids research, 19(15), 4207–4214. [Link]

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880–2893. [Link]

  • Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European journal of medicinal chemistry, 113, 289–302. [Link]

  • Artico, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS medicinal chemistry letters, 4(11), 1092–1096. [Link]

  • Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 27(2), 493. [Link]

  • Chabner, B. A. (2011). Purine Analogs. In: Holland-Frei Cancer Medicine. 8th edition. Shelton, CT: People's Medical Publishing House-USA. [Link]

  • Manfredini, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Scientific reports, 7(1), 4157. [Link]

Sources

Benchmarking Synthetic Routes for 5,7-Dibromothiazolo[4,5-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Core

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, often regarded as a 7-thio analog of purines. This structural motif is central to a variety of compounds exhibiting potent biological activities, including roles as kinase inhibitors for anticancer therapies and as receptor antagonists in neurological research.[1] Specifically, the 5,7-dihalo-substituted variants serve as versatile intermediates, providing reactive sites for nucleophilic substitution and cross-coupling reactions to build libraries of diverse molecules. The 5,7-dibromo derivative, in particular, offers distinct reactivity compared to its chloro-analog, often favoring more efficient cross-coupling reactions due to the higher reactivity of the C-Br bond.

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 5,7-Dibromothiazolo[4,5-d]pyrimidine. Each route is evaluated based on chemical logic, established precedents in heterocyclic chemistry, and potential for scalability. We will dissect each pathway, providing detailed experimental protocols, mechanistic insights, and a final summary to aid researchers in selecting the optimal route for their specific application.

Route 1: De Novo Synthesis via Bromination of a Dione Precursor

This approach is a classic and robust method for synthesizing halo-pyrimidines. It involves the initial construction of the complete heterocyclic core in its dihydroxy (or tautomeric dione) form, followed by a dehydroxylative halogenation step to yield the target compound. This method is often favored for its reliability and the commercial availability of the initial starting materials.

Workflow for Route 1

cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 5-Aminothiazole Intermediate B 4H-Thiazolo[5,4-d]pyrimidine- 5,7-dione (1) A->B Urea Heat C Dione Precursor (1) D 5,7-Dibromothiazolo[4,5-d] -pyrimidine (Target) C->D POBr₃ Heat

Caption: Workflow for the synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine via the dione precursor.

Experimental Protocols

Step 1: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione (1)

This initial step constructs the core heterocyclic system. The procedure is adapted from the synthesis of the analogous 4H-thiazolo[5,4-d]pyrimidine-5,7-dione.[2]

  • Rationale: This reaction is a cyclocondensation where the amino group of the thiazole derivative reacts with urea to form the pyrimidine ring. The high temperature is necessary to drive the reaction and facilitate the elimination of ammonia.

  • Protocol:

    • To a flask, add 5-amino-4-(ethoxycarbonyl)thiazole (1.0 eq) and urea (3.0 eq).

    • Heat the mixture to 180-190 °C and maintain for 4 hours.

    • Cool the reaction mixture to room temperature. The solidified mass is then triturated with hot water.

    • The resulting suspension is filtered, and the collected solid is washed with ethanol and then diethyl ether.

    • Dry the solid under vacuum to yield 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione (1) as a stable solid. A yield of approximately 98% can be expected based on analogous syntheses.[2]

Step 2: Synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine

This is the critical halogenation step. The protocol is based on well-established methods for converting dihydroxy-heterocycles to their dihalo-counterparts using phosphorus oxyhalides.[3][4]

  • Rationale: Phosphorus oxybromide (POBr₃) is a powerful brominating agent for converting hydroxyl groups on aromatic and heterocyclic rings into bromides.[3][4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by bromide ions. An excess of POBr₃ is used to act as both the reagent and the solvent.

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HBr), add 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione (1) (1.0 eq).

    • Carefully add phosphorus oxybromide (POBr₃) (5.0-10.0 eq).

    • Heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POBr₃. Caution: This process is highly exothermic and releases HBr gas.

    • The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Route 2: Halogen Exchange on a Dichloro-Intermediate

This alternative route leverages the more common and often less expensive chlorinating reagents to first synthesize the 5,7-dichloro analog. A subsequent halogen exchange reaction, an "aromatic Finkelstein" reaction, is then employed to install the desired bromine atoms. This strategy can be advantageous if the starting dichloro-compound is readily available or if the bromination in Route 1 proves to be low-yielding or problematic.

Workflow for Route 2

cluster_0 Step 1: Chlorination cluster_1 Step 2: Halogen Exchange A 4H-Thiazolo[5,4-d]pyrimidine- 5,7-dione (1) B 5,7-Dichlorothiazolo[4,5-d] -pyrimidine (2) A->B POCl₃, N,N-Diethylaniline Heat C Dichloro-Intermediate (2) D 5,7-Dibromothiazolo[4,5-d] -pyrimidine (Target) C->D NaBr, CuI (cat.) Dioxane, Heat

Caption: Workflow for the synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine via halogen exchange.

Experimental Protocols

Step 1: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (2)

This procedure is well-documented and has been shown to be efficient and scalable.[2]

  • Rationale: Similar to Route 1, this is a dehydroxylative chlorination. Phosphorus oxychloride (POCl₃) is the chlorinating agent. A high-boiling tertiary amine, such as N,N-diethylaniline, is often added to catalyze the reaction and scavenge the HCl generated, driving the reaction to completion.

  • Protocol:

    • To a flask, add 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione (1) (1.0 eq), phosphorus oxychloride (POCl₃) (10.0 eq), and N,N-diethylaniline (1.0 eq).

    • Heat the mixture to reflux (approximately 110-120 °C) for 3 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the excess POCl₃.

    • The residue is then carefully poured onto crushed ice and stirred.

    • The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by precipitation from an isopropyl acetate-heptane mixture to yield 5,7-Dichlorothiazolo[5,4-d]pyrimidine (2) with high purity (86% yield).[2]

Step 2: Synthesis of 5,7-Dibromothiazolo[4,5-d]pyrimidine via Halogen Exchange

This step replaces the chloro-substituents with bromo-substituents. The protocol is adapted from general copper-catalyzed halogen exchange reactions on aryl halides.[1]

  • Rationale: This is a copper(I)-catalyzed nucleophilic aromatic substitution (SNAr) type reaction. The copper(I) catalyst enhances the rate of halide exchange, which would otherwise be very slow. Dioxane is a suitable high-boiling aprotic solvent for this transformation.

  • Protocol:

    • In a reaction vessel, combine 5,7-Dichlorothiazolo[5,4-d]pyrimidine (2) (1.0 eq), sodium bromide (NaBr) (4.0 eq, to ensure a large excess), and copper(I) iodide (CuI) (0.1 eq).

    • Add anhydrous dioxane as the solvent.

    • Heat the mixture to reflux (approximately 110 °C) for 24-48 hours, monitoring the reaction by LC-MS for the disappearance of the starting material and the formation of the dibromo-product.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Comparative Analysis

ParameterRoute 1: Direct BrominationRoute 2: Halogen Exchange
Number of Steps 2 (from 5-aminothiazole intermediate)3 (from 5-aminothiazole intermediate)
Key Reagents Urea, POBr₃ Urea, POCl₃ , NaBr, CuI
Reagent Availability POBr₃ is less common and more expensive than POCl₃.POCl₃ is a common, inexpensive bulk chemical. CuI and NaBr are also readily available.
Predicted Yield The yield of the bromination step may be lower than chlorination due to the lower reactivity and thermal stability of POBr₃.The chlorination step is high-yielding (86%).[2] The halogen exchange yield is variable and requires optimization.
Scalability Good. The two-step process is straightforward. Handling large quantities of POBr₃ requires caution.Potentially more scalable due to the use of cheaper reagents in the first step. The catalytic nature of the second step is also favorable.
Process Control The direct bromination is a single, forceful step. It may be less controllable and produce more impurities than the two-step halogenation.The two-step halogenation allows for purification of the dichloro-intermediate, potentially leading to a cleaner final product. The exchange reaction, however, may require longer reaction times and careful optimization.
Waste Stream Generates phosphate and HBr waste.Generates phosphate, HCl, and copper-containing waste, which requires specific disposal procedures.
Key Advantage More convergent and fewer synthetic steps.Utilizes cheaper, more common reagents and may provide better overall purity through isolation of a key intermediate.
Key Disadvantage Relies on a more expensive and hazardous brominating agent.Longer synthetic sequence and requires a potentially slow and difficult-to-optimize catalytic step.

Conclusion and Recommendation

Both routes present viable pathways to 5,7-Dibromothiazolo[4,5-d]pyrimidine.

Route 1 (Direct Bromination) is the more direct approach. For small-scale laboratory synthesis where expediency is a priority and the cost of POBr₃ is not a prohibitive factor, this route is likely the preferred choice. Its primary appeal lies in its conciseness.

Route 2 (Halogen Exchange) is strategically more appealing for larger-scale synthesis or when cost is a major consideration. The use of inexpensive POCl₃ for the initial halogenation is a significant economic advantage. While it involves an additional step, the purification of the stable dichloro-intermediate can lead to a higher quality final product. The success of this route is contingent on the optimization of the copper-catalyzed halogen exchange step, which may require some initial process development to achieve high conversion and yield.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, balancing factors of cost, scale, available equipment, and the desired timeline for obtaining the target molecule.

References

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.

  • Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules.

  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. (2024).

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES.

  • Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Scilit.

  • Deoxy Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2016).

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. (2024).

  • Wang, Y., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers.

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Crossref.

  • Chen, C., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.

  • Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie.

  • Zhu, J., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications.

  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. (2011).

  • Davoodnia, A., et al. (2013). An efficient microwave-assisted synthesis of (pyrimido[4, 5- e][1][3][5]thiadiazin-7-yl)hydrazine derivatives. Organic Chemistry.

  • An unexpected cyclization discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine. ResearchGate. (2007).

  • Tanini, D., & Goti, A. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.

Sources

Comparative Guide: Metabolic Stability Profiling of Thiazolo[4,5-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolo[4,5-d]pyrimidines have emerged as critical bioisosteres of purines (adenine/guanine) in modern drug discovery.[1][2] By replacing the imidazole ring of the purine with a thiazole ring, researchers can modulate physicochemical properties and metabolic stability while retaining ATP-competitive binding affinity.[2]

This guide provides a technical evaluation of the metabolic stability of this scaffold compared to standard alternatives.[2] It details the specific metabolic "soft spots," provides a validated microsomal stability protocol, and offers strategies for structural optimization.[2]

Structural Basis & Metabolic Liabilities

The thiazolo[4,5-d]pyrimidine core is a 7-thia-analog of purine.[1][2] While this substitution often improves affinity for targets like Adenosine Receptors (


)  and kinases (e.g., EGFR , VEGFR ), it introduces specific metabolic liabilities distinct from the parent purine scaffold.[2]
Metabolic Soft Spots

Unlike purines, which are susceptible to deaminases, thiazolo[4,5-d]pyrimidines are primarily cleared via Cytochrome P450 (CYP450) mediated oxidation.[2]

  • Sulfur Oxidation (S-oxidation): The sulfur atom in the thiazole ring is electron-rich and susceptible to oxidation by CYP450s (forming sulfoxides/sulfones), though less so than in isolated thiophenes due to the fused pyrimidine system.[2]

  • C-2 Position Oxidation: The carbon at position 2 (between the sulfur and nitrogen) is the most metabolically active site.[2] Without steric protection or electron-withdrawing groups (e.g.,

    
    ), this position undergoes rapid oxidative hydroxylation.
    
  • N-Dealkylation: If alkyl chains are present on the exocyclic amines (common in kinase inhibitors), they are primary sites for N-dealkylation.[2]

Metabolic Pathway Visualization

The following diagram illustrates the primary Phase I metabolic routes for a generic thiazolo[4,5-d]pyrimidine.

MetabolicPathways Figure 1: Primary Oxidative Metabolic Pathways of Thiazolo[4,5-d]pyrimidine Parent Parent Drug (Thiazolo[4,5-d]pyrimidine) CYP CYP450 (Isoforms 3A4, 2D6) Parent->CYP Binding Met_Ox C-2 Hydroxylated Metabolite CYP->Met_Ox Major Route (Oxidation) Met_Sox S-Oxide Intermediate CYP->Met_Sox Minor Route (S-Oxidation) Met_RingOpen Ring Scission (Inactive/Toxic) Met_Ox->Met_RingOpen Hydrolysis

Figure 1: The C-2 position represents the primary "soft spot" for oxidative clearance, followed by sulfur oxidation.[2]

Comparative Analysis: Performance vs. Alternatives

The following data synthesizes Structure-Activity Relationship (SAR) trends from medicinal chemistry literature, comparing the Thiazolo[4,5-d]pyrimidine scaffold against its parent (Purine) and a common isomer (Thiazolo[5,4-d]pyrimidine).

Intrinsic Clearance ( ) Comparison

Data represents mean values from Human Liver Microsomes (HLM) assays.[2]

Scaffold TypeStructural FeatureHLM

(µL/min/mg)

(min)
Metabolic Mechanism
Purine (Baseline) Imidazole fused to PyrimidineHigh (>50) < 15Rapid deamination (ADA) & Oxidation
Thiazolo[4,5-d]pyrimidine Thiazole fused to PyrimidineModerate (15-30) 25-45CYP-mediated C-2 oxidation; Resistant to deaminases
Thiazolo[5,4-d]pyrimidine Isomeric fusion (N/S flipped)Low-Mod (10-25) 40-60Steric hindrance often protects S-atom better
5-

-Thiazolo[4,5-d]
C-2 blocked with TrifluoromethylLow (<10) > 90Blocked metabolic site; High lipophilic stability
Interpretation
  • Vs. Purine: The thiazolo- scaffold offers superior stability against adenosine deaminases, making it a better choice for systemic drugs where rapid catabolism is unwanted.[2]

  • Vs. Isomers: The [5,4-d] isomer often shows slightly better stability due to electronic distribution, but the [4,5-d] scaffold is frequently preferred for specific kinase binding modes (e.g., hinge binding in ATP pockets).[2]

  • Optimization: As shown in the table, substituting the C-2 position with a trifluoromethyl group (

    
    ) drastically reduces intrinsic clearance, converting a moderate-clearance scaffold into a highly stable one.[2]
    

Validated Experimental Protocol: Microsomal Stability

To generate the data above, a standardized Microsomal Stability Assay is required.[2][3][4] This protocol ensures self-validating results through the use of positive controls and precise cofactor management.[2]

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[2]

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or 1 mM NADPH solution.[2]

  • Quenching Solution: Ice-cold Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide or Propranolol).[2]

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Dosing: Spike test compound (Thiazolo derivative) to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Initiation: Add NADPH cofactor to initiate the reaction.[2][5]

    • Control: Run a parallel "Minus NADPH" sample to detect non-CYP mediated degradation (chemical instability).[2]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold MeCN (with Internal Standard). Vortex and centrifuge (4000 rpm, 15 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Assay Logic & Workflow Diagram

AssayProtocol Figure 2: Standardized Microsomal Stability Workflow for Thiazolo-based Drugs cluster_incubation Incubation Loop Prep 1. PREP Microsomes + Buffer (37°C) Dose 2. DOSE Add Drug (1 µM) Prep->Dose Start 3. INITIATE Add NADPH Dose->Start Sample0 T=0 min Start->Sample0 Sample15 T=15 min Sample0->Sample15 Time Quench 4. QUENCH Ice-Cold MeCN + Int. Std. Sample0->Quench Sample60 T=60 min Sample15->Sample60 Time Sample15->Quench Sample60->Quench Analyze 5. ANALYZE LC-MS/MS (Calc CLint) Quench->Analyze

Figure 2: Critical checkpoints include the 'Minus NADPH' control and immediate quenching to freeze metabolic activity.[2]

Optimization Strategies

If your Thiazolo[4,5-d]pyrimidine derivative shows high clearance (


), apply these medicinal chemistry strategies:
  • Block the C-2 Position: This is the most effective strategy.[2] Replace the C-2 hydrogen with:

    • Trifluoromethyl (

      
      ):  Increases metabolic stability and lipophilicity (see Popiołek et al.).[2]
      
    • Cyclic Amines: Morpholine or piperazine rings at C-2 can sterically hinder oxidation.[2]

  • Scaffold Hopping: If S-oxidation is the primary clearance route (confirmed by metabolite ID), consider switching to the Thiazolo[5,4-d]pyrimidine isomer or the Pyrazolo[3,4-d]pyrimidine scaffold.[2]

  • Fluorination of Side Chains: If the instability arises from N-dealkylation of side chains, introduce fluorine atoms adjacent to the nitrogen to reduce the basicity and susceptibility to CYP oxidation.[2]

References

  • Fahmy, H., et al. (2016).[1][2] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[1][2] European Journal of Medicinal Chemistry, 113, 335-349. Link

  • Popiołek, Ł., et al. (2022).[2] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1),[2] 92. Link

  • Varano, F., et al. (2021).[2] Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors.[2][6] Pharmaceuticals, 14(7), 648. Link

  • DiMasi, J.A., et al. (2013). Microsomal Stability Assay Protocol. Cyprotex ADME-Tox Guides. Link

Sources

Safety Operating Guide

5,7-Dibromothiazolo[4,5-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For Researchers in Immediate Need of Disposal Guidance

Parameter Critical Directive
Waste Classification High-Halogen Organic Waste. Do NOT mix with general non-halogenated solvents.[1][2][3]
Primary Hazard Irritant / Corrosive Potential. Hydrolysis releases Hydrogen Bromide (HBr).[1][2]
Container Type High-Density Polyethylene (HDPE) or Glass (Amber).[1][2][3] Avoid metal containers.
Labeling Must be labeled: "Hazardous Waste - Halogenated Organic - Toxic/Irritant."[1][2][3]
Incompatibilities Strong Oxidizers, Strong Bases. Risk of exothermic decomposition.[1][2]

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I approach the disposal of 5,7-Dibromothiazolo[4,5-d]pyrimidine not just as "waste," but as a reactive chemical intermediate. To dispose of it safely, we must understand its behavior.[1][4][5]

This compound features a thiazolo[4,5-d]pyrimidine core substituted with two bromine atoms.[1][2]

  • The "Why" Behind the Hazard: The C-Br bonds on the electron-deficient pyrimidine ring are susceptible to nucleophilic attack.[1][2][3] In a waste drum, if this compound encounters water or protic solvents, it can slowly hydrolyze, releasing Hydrogen Bromide (HBr) gas or acid.[1][2][4] This can pressurize containers or corrode metal drums.[1]

  • Toxicology (SAR Analysis): While specific LD50 data may be sparse for this specific derivative, Structure-Activity Relationship (SAR) analysis with similar halogenated heteroaromatics (e.g., 5,7-dichlorothiazolo[4,5-d]pyrimidine) dictates we treat this as a Severe Irritant to mucous membranes and a potential Skin Sensitizer .[1][2][3][4]

Physical & Chemical Properties Table
PropertyValue / CharacteristicOperational Implication
Physical State Solid (likely off-white/yellow powder)Dust control required during transfer.[1][2][3]
Solubility Low in water; Soluble in DMSO, DMFDo not flush down sink.[1][2]
Reactivity Moisture Sensitive (Hydrolysis)Keep waste containers tightly sealed.[1][2]
Halogen Content High (2 Bromine atoms)Mandatory segregation into Halogenated streams.[1][2]

Pre-Disposal Stabilization

Before moving the material to the central waste area, stabilize the compound to prevent accidents during transport or storage.[1][4]

  • Quenching (Only if Reactive Residue): If the material is a residue in a reaction flask, do not scrape dry powder if it appears unstable.[1][2] Dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1][2]

    • Expert Note: DCM is preferred because it places the waste directly into the "Halogenated Solvent" stream, simplifying downstream incineration.[1][4]

  • Solid Waste Packaging:

    • Place the solid compound in a screw-top glass vial or HDPE jar.[1][2]

    • Double Containment: Place the primary container inside a clear plastic zip-lock bag. This protects the waste handler from external contamination on the bottle.[1]

Disposal Workflow: The Core Protocol

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.[1]

Decision Tree: Waste Stream Segregation

WasteSegregation Start Start: 5,7-Dibromothiazolo[4,5-d]pyrimidine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidBin Segregate into Solid Hazardous Waste Bin (Label: Toxic/Irritant Solid) SolidPath->SolidBin SolventCheck Is it dissolved in Halogenated Solvent? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (Red Can/Jerrycan) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Stream? STOP: High Bromine Content SolventCheck->NonHaloStream No CorrectiveAction Add to Halogenated Stream Only (Even if solvent is Acetone/MeOH) NonHaloStream->CorrectiveAction Correction CorrectiveAction->HaloStream

Figure 1: Decision logic for segregating 5,7-Dibromothiazolo[4,5-d]pyrimidine to prevent incompatible mixing.

Step-by-Step Procedure
  • PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If handling >10g of dry powder, use a powder hood or N95 respirator.[1]

  • Stream Identification:

    • Scenario A (Pure Solid): Dispose of in the Solid Hazardous Waste drum.[1][2] Do not put in regular trash or biohazard bags.

    • Scenario B (In Solution): Pour into the Halogenated Solvent Waste container.[1][2]

      • Critical: Even if the solvent is non-halogenated (e.g., Acetone), the high bromine content of the solute classifies the mixture as halogenated for incineration purposes.[1][2][4] Mixing this into a non-halogenated fuel blending stream can cause illegal emissions of HBr at the disposal facility.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write "5,7-Dibromothiazolo[4,5-d]pyrimidine" (No abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1][2][6]

  • Log Entry: Record the volume/mass in your lab’s accumulation log immediately.

Emergency Spill Response

In the event of a spill outside a fume hood, execute the following containment protocol.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, Mask) Evacuate->PPE Contain 3. Containment Cover with absorbent pads or Vermiculite PPE->Contain Clean 4. Cleanup Scoop into sealable bag. Do NOT sweep (dust generation). Contain->Clean Wash 5. Decontaminate Surface Wash with soap & water Clean->Wash Dispose 6. Dispose as Solid Haz Waste Wash->Dispose

Figure 2: Operational workflow for safe spill remediation.[1][2][3][7]

Regulatory Compliance & Documentation

  • EPA/RCRA Classification: This compound is likely not specifically listed (P or U list) but is a Characteristic Waste due to toxicity and halogen content.[1][2]

  • Waste Codes:

    • If in halogenated solvent: F002 (Spent halogenated solvents).[1][2][8]

    • If pure substance: Treat as D003 (Reactive) if hydrolysis is rapid, or general Toxic Waste.[1][2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems designed to capture acid gases (HBr/HCl).[1][2]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Thiazolo[4,5-d]pyrimidine derivatives.[1][2] Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Organic Wastes.[1][2] Available at: [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Available at: [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dibromothiazolo[4,5-d]pyrimidine
Reactant of Route 2
5,7-Dibromothiazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.